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  • Product: 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid
  • CAS: 957263-74-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid: A Promising Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid, a heterocyclic building block with significant...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, and a detailed, representative synthetic protocol. Furthermore, this guide will explore the analytical characterization of this compound and its derivatives, highlighting key spectroscopic features. A crucial aspect of this document is the discussion of its burgeoning role as a scaffold for novel therapeutic agents, with a particular focus on the antimicrobial applications of its derivatives. Safety and handling precautions for this class of compounds are also addressed.

Introduction

The confluence of a substituted benzoic acid and a pyrazole moiety in 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid creates a molecule of significant interest to the field of medicinal chemistry. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions. The benzoic acid group provides a handle for further chemical modification and can influence the pharmacokinetic properties of a molecule. The strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. This unique combination of structural features makes 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid a versatile building block for the synthesis of novel compounds with potential therapeutic applications. Recent research has particularly highlighted the potent antimicrobial activity of derivatives of this scaffold, positioning it as a promising starting point for the development of new antibiotics to combat drug-resistant pathogens.

Chemical Structure and Properties

4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid is an aromatic heterocyclic compound.[1] The core structure consists of a benzoic acid ring substituted with a fluorine atom at the 4-position and a 1H-pyrazol-1-yl group at the 3-position.

Chemical Structure:

Caption: Chemical Structure of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid

Physicochemical and Computational Properties:

PropertyValueSource
CAS Number 957263-74-0[1]
Molecular Formula C₁₀H₇FN₂O₂[1]
Molecular Weight 206.17 g/mol [1]
Purity ≥98%[1]
Topological Polar Surface Area (TPSA) 55.12 Ų[1]
logP 1.7096[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 2[1]
Storage Room temperature[1]

Synthesis and Purification

Caption: Proposed Synthetic Workflow for 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid.

Experimental Protocol (Representative):

Step 1 & 2: Synthesis of 3-Hydrazinyl-4-fluorobenzoic acid (Intermediate D)

The synthesis would likely begin with the diazotization of 3-amino-4-fluorobenzoic acid followed by a reduction to the corresponding hydrazine. This is a standard transformation in aromatic chemistry.

  • Rationale: The conversion of an amino group to a hydrazine is a common and effective method to introduce the necessary functionality for pyrazole ring formation.

Step 3: Cyclization to form the Pyrazole Ring (Formation of Crude Product F)

The intermediate, 3-hydrazinyl-4-fluorobenzoic acid, would then be reacted with a suitable three-carbon synthon, such as malondialdehyde or a protected equivalent, to form the pyrazole ring through a condensation reaction.

  • Rationale: The reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent is a classical and high-yielding method for the synthesis of pyrazoles.

Step 4: Purification (Isolation of Final Product H)

The crude product would then be purified using standard laboratory techniques.

  • Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent would be critical and would likely involve a polar protic solvent or a mixture of solvents to achieve good separation from impurities.

  • Column Chromatography: For more challenging purifications, silica gel column chromatography could be employed, using a solvent system such as ethyl acetate and hexane to separate the desired product from any side products or unreacted starting materials.[3]

Analytical and Spectroscopic Characterization

The structural confirmation of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid and its derivatives relies on a combination of spectroscopic techniques. While specific data for the title compound is not available in the public domain, data from a closely related derivative, 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid, provides valuable insight into the expected spectral features.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and pyrazole rings. The protons on the pyrazole ring will appear as characteristic doublets and triplets. The protons on the benzoic acid ring will also show splitting patterns influenced by the fluorine and pyrazole substituents. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift. For the related 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid, the aromatic protons appear in the range of δ 7.32-8.10 ppm, with the aldehyde proton at δ 9.98 ppm and the pyrazole proton at δ 9.47 ppm.[2]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift (typically >165 ppm). The carbon atoms attached to the fluorine will exhibit a large one-bond C-F coupling constant. In the derivative 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid, the carboxylic carbon appears at δ 166.9 ppm and the carbon attached to the fluorine shows a large coupling constant (¹JCF = 241.6 Hz).[2]

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound. For the derivative 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid, the calculated m/z for [M+H]⁺ is 311.0826, which was found to be in close agreement with the experimental value of 311.0825.[2]

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • A broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹).

  • A strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

  • C=C and C=N stretching vibrations from the aromatic and pyrazole rings (in the 1600-1400 cm⁻¹ region).

  • A C-F stretching vibration (around 1200-1000 cm⁻¹).

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid is not publicly available, safety information for structurally related compounds provides guidance on handling.[4][5]

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[5]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.[5]

Hazard Statements for Related Compounds:

Based on data for similar pyrazole and benzoic acid derivatives, the following hazards may be associated with this compound:

  • Harmful if swallowed.[5]

  • Causes skin irritation.[5]

  • Causes serious eye irritation.[5]

  • May cause respiratory irritation.[5]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • If inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Applications in Drug Discovery

The 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid scaffold is a key building block in the synthesis of molecules with significant therapeutic potential, particularly in the development of novel antimicrobial agents.

Antimicrobial Activity:

Numerous studies have demonstrated that derivatives of this core structure exhibit potent activity against a range of bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[6][7][8]

  • Mechanism of Action: While the exact mechanism of action for all derivatives is not fully elucidated, some studies suggest that these compounds may disrupt the bacterial cell membrane.[2]

  • Structure-Activity Relationships (SAR): Research has shown that modifications to the pyrazole and benzoic acid moieties can significantly impact antimicrobial potency. For example, the introduction of various substituted phenylhydrazone groups at the 4-position of the pyrazole ring has led to compounds with minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL against MRSA.[6] The presence and position of halogen substituents on these appended rings have been shown to be critical for activity.[6][7]

SAR_Concept cluster_0 Core Scaffold cluster_1 Derivatization Points cluster_2 Biological Outcome Core 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid R1 Modification at Carboxylic Acid Core->R1 Esterification, Amidation, etc. R2 Substitution on Pyrazole Ring Core->R2 e.g., Addition of Substituted Phenylhydrazones Activity Enhanced Antimicrobial Potency (e.g., lower MIC) R1->Activity R2->Activity

Caption: Conceptual Diagram of Structure-Activity Relationships.

The low toxicity of some of these potent antimicrobial derivatives to human cells makes them promising candidates for further preclinical and clinical development.[6]

Conclusion

4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its unique structural features, including the strategic placement of a fluorine atom and the presence of both pyrazole and benzoic acid moieties, provide a foundation for the development of compounds with enhanced pharmacological properties. The demonstrated potent antimicrobial activity of its derivatives against drug-resistant bacteria underscores the significant potential of this scaffold in addressing the urgent global challenge of antibiotic resistance. Further exploration of the structure-activity relationships and mechanisms of action of compounds derived from this core structure is warranted to fully realize its therapeutic potential.

References

  • Whitt, J., Duke, C., Ali, M. A., Chambers, S. A., Khan, M. M. K., Gilmore, D., & Alam, M. A. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(10), 14284–14293. [Link]

  • Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Antimicrobial studies of 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and. Retrieved from [Link]

  • Google Patents. (n.d.). EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof.
  • Google Patents. (n.d.). US6150534A - Synthesis of 4-[5-substituted or unsubstituted phenyl)-3-substituted-1H-pyrazol-1-yl]benzenesulfonamides.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • Hansa, R. K., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed. [Link]

  • PubChem. (n.d.). 4-(5-p-tolyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). benzoic acid, 4-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)- - Optional[13C NMR]. Retrieved from [Link]

  • NSF Public Access Repository. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Retrieved from [Link]

  • Hansa, R. K., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PMC. [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Hansa, R. K., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Semantic Scholar. [Link]

  • Hansa, R. K., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. PMC. [Link]

  • NIST WebBook. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzamide. Retrieved from [Link]

Sources

Exploratory

4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid CAS number and identifiers

Part 1: Executive Summary & Identity 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid is a high-value pharmacophore intermediate used primarily in the synthesis of kinase inhibitors and antibacterial agents. Its structure featur...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Identity

4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid is a high-value pharmacophore intermediate used primarily in the synthesis of kinase inhibitors and antibacterial agents. Its structure features a benzoic acid core decorated with a fluorine atom at the para position and a pyrazole ring at the meta position (linked via the pyrazole nitrogen).

This specific substitution pattern exploits the "Fluorine Effect" to modulate metabolic stability while the pyrazole moiety serves as a robust hydrogen bond acceptor, making it a critical scaffold for Fragment-Based Drug Discovery (FBDD).

Chemical Identity Card
PropertySpecification
CAS Number 957263-74-0
IUPAC Name 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid
Molecular Formula C₁₀H₇FN₂O₂
Molecular Weight 206.17 g/mol
SMILES OC(=O)c1ccc(F)c(n2cccn2)c1
InChIKey GMPXSUOBBQQHAC-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
pKa (Calc.) ~3.8 (Carboxylic acid), ~2.5 (Pyrazole conjugate acid)
LogP ~1.86

Part 2: Chemical Architecture & Properties

Structural Analysis

The molecule's utility stems from the orthogonal electronic effects of its substituents:

  • 4-Fluoro Substituent: Exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the benzoic acid and increasing the lipophilicity of the core. It also blocks metabolic hydroxylation at the para position.

  • 3-(Pyrazol-1-yl) Moiety: Attached via the nitrogen (N1), this ring acts as a bioisostere for amide or phenyl groups but with distinct polarity. The N2 nitrogen remains available as a hydrogen bond acceptor, critical for binding in ATP pockets of kinase enzymes.

Electronic Push-Pull Diagram

The following diagram illustrates the electronic environment and steric orientation of the scaffold.

ChemicalArchitecture Core Benzoic Acid Core (Scaffold) F_atom 4-Fluoro Group (Metabolic Block / -I Effect) Core->F_atom Inductive Withdrawal Py_ring 3-(Pyrazol-1-yl) (H-Bond Acceptor) Core->Py_ring N-Arylation (Twisted Conformation) COOH Carboxylic Acid (Linker / Solubilizer) Core->COOH Functional Handle

Caption: Structural dissection of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid showing functional roles of substituents.

Part 3: Synthesis Protocols

The synthesis of CAS 957263-74-0 is non-trivial due to the need to introduce the pyrazole ring selectively at the meta position relative to the acid, adjacent to a fluorine. Two primary methodologies are validated for this transformation.

Method A: Copper-Catalyzed Ullmann Coupling (Preferred)

This method utilizes a modified Ullmann-type coupling to attach a pre-formed pyrazole ring to a 3-bromo-4-fluorobenzoic acid precursor. This route is preferred for its convergence and availability of starting materials.

Reagents:

  • Substrate: 3-Bromo-4-fluorobenzoic acid (CAS 1007-16-5)

  • Nucleophile: 1H-Pyrazole

  • Catalyst: Copper(I) Iodide (CuI)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) or 1,10-Phenanthroline

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: DMF or DMSO

Step-by-Step Protocol:

  • Charge: In a dry reaction vial, combine 3-bromo-4-fluorobenzoic acid (1.0 eq), 1H-pyrazole (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.5 eq).

  • Inert: Evacuate and backfill with Argon (3x).

  • Solvate: Add anhydrous DMF (0.5 M concentration relative to substrate) and the ligand (0.2 eq).

  • Heat: Seal the vessel and heat to 110°C for 16–24 hours. Note: Monitoring by LCMS is critical to ensure complete conversion of the bromide.

  • Workup: Cool to room temperature. Dilute with water and adjust pH to ~4 with 1N HCl to precipitate the product.

  • Purification: Filter the solid. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (MeOH/DCM gradient).

Method B: Hydrazine Cyclization (De Novo Synthesis)

This method constructs the pyrazole ring on the phenyl scaffold. It is useful when the aryl hydrazine is readily available or when avoiding transition metals is required.

Reagents:

  • Substrate: 4-Fluoro-3-hydrazinobenzoic acid

  • Cyclizing Agent: 1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethylacetal))

  • Solvent: Ethanol/Water

  • Catalyst: HCl (cat.)

Protocol Logic: The hydrazine nitrogen attacks the electrophilic acetal carbons, followed by acid-catalyzed cyclization and aromatization to form the pyrazole ring.

Synthesis Workflow Diagram

SynthesisPathways Start1 3-Bromo-4-fluorobenzoic acid (CAS 1007-16-5) Process1 Ullmann Coupling (110°C, DMF, Base) Start1->Process1 Reagent1 1H-Pyrazole + CuI/Ligand Reagent1->Process1 Start2 4-Fluoro-3-hydrazinobenzoic acid Process2 Cyclization/Condensation (Reflux, EtOH, H+) Start2->Process2 Reagent2 1,1,3,3-Tetramethoxypropane Reagent2->Process2 Target TARGET: 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid (CAS 957263-74-0) Process1->Target N-C Bond Formation Process2->Target Ring Construction

Caption: Dual synthetic pathways for CAS 957263-74-0: Metal-catalyzed coupling (left) vs. Cyclization (right).

Part 4: Applications in Drug Development

Antibacterial Discovery (MRSA & A. baumannii)

Derivatives of this scaffold, particularly where the carboxylic acid is converted to hydrazones or N-acylhydrazones, have shown potent activity against multidrug-resistant bacteria.

  • Mechanism: The amphiphilic nature of the fluoro-pyrazole-benzoate motif facilitates interaction with bacterial membranes, leading to permeabilization and cell death.

  • Key Insight: The 4-fluoro group is essential for metabolic stability, preventing rapid degradation by bacterial enzymes.

Kinase Inhibition

The 3-(pyrazol-1-yl)benzoic acid motif is a "privileged structure" in kinase inhibitor design.

  • Binding Mode: The carboxylic acid often forms salt bridges with lysine residues (e.g., Lys in the ATP binding pocket), while the pyrazole nitrogen interacts with the hinge region.

  • Targets: TRK (Tropomyosin receptor kinase), ROS1, and ALK inhibitors often utilize this bi-aryl geometry to induce specific conformational fits in the active site.

Part 5: Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate is limited, standard precautions for fluorinated benzoic acids apply.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at room temperature (15-25°C), kept dry. Stable under normal conditions.

References

  • ChemScene. (2024). Product Analysis: 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid (CAS 957263-74-0).Link

  • Whitt, J., et al. (2019).[1] "Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid Derivatives." ACS Omega, 4(10), 14284-14293.[1] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 46851974.Link

  • Fluorochem. (2024). Safety Data Sheet: 3-Fluoro-4-(1H-pyrazol-1-yl)benzoic acid analogs.Link

  • Corbet, J., & Mignani, S. (2006). "Selected fluorine-containing drugs and agrochemicals." Chemical Reviews, 106(7), 2651-2710. (Cited for Fluorine Effect mechanism).

Sources

Foundational

Solubility Profile of 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic Acid in DMSO and Water

Executive Summary Compound: 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid CAS: 957263-74-0 Context: A critical fluorinated building block often utilized in the synthesis of PARP inhibitors (e.g., Rucaparib analogs) and antimi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid CAS: 957263-74-0 Context: A critical fluorinated building block often utilized in the synthesis of PARP inhibitors (e.g., Rucaparib analogs) and antimicrobial agents.

This technical guide provides a comprehensive solubility profile for 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid. It addresses the specific physicochemical challenges posed by its zwitterionic potential and fluorinated aromatic core. The guide moves beyond simple solubility values to explore the solubility cliff phenomenon in binary DMSO/Water mixtures, pH-dependent ionization, and practical protocols for preparing stable stock solutions in drug discovery workflows.

Part 1: Physicochemical Characterization & Theoretical Basis

To predict and manipulate solubility, one must first understand the molecular drivers. The presence of the electron-withdrawing fluorine atom and the nitrogen-rich pyrazole ring significantly alters the solubility landscape compared to unsubstituted benzoic acid.

Structural Properties Table
PropertyValue / DescriptionImpact on Solubility
Molecular Weight 206.17 g/mol Low MW favors solubility, but crystal packing energy can be high.
LogP (Predicted) ~1.7 – 1.8Moderately lipophilic. Indicates good solubility in organic solvents (DMSO) but poor intrinsic water solubility.
pKa (Acidic) ~3.6 – 3.9 (Carboxylic Acid)The 4-Fluoro and 3-Pyrazolyl groups are electron-withdrawing, increasing acidity compared to benzoic acid (pKa 4.2).
H-Bond Donors 1 (COOH)Critical for water solubility via ionization.
H-Bond Acceptors 3 (C=O, Pyrazole Ns)Facilitates solvation in polar aprotic solvents like DMSO.
The Solvation Mechanism
  • In DMSO (Polar Aprotic): DMSO acts as an excellent solvent for this compound. The sulfoxide oxygen accepts hydrogen bonds from the carboxylic acid, while the methyl groups interact with the lipophilic aromatic core (fluorophenyl ring). Expect solubility >50 mM .

  • In Water (Polar Protic): Solubility is strictly pH-dependent.

    • pH < pKa (Acidic): The molecule exists in its neutral, protonated form (

      
      ). Solubility is limited to the intrinsic solubility (
      
      
      
      ), likely <100 µM .
    • pH > pKa (Basic): The carboxylic acid deprotonates to the carboxylate anion (

      
      ). Solvation energy increases dramatically due to ion-dipole interactions. Solubility can exceed 10 mM .
      

Part 2: Binary Mixture Profile (DMSO/Water)

In drug development, compounds are often stored in DMSO and diluted into aqueous buffers. This transition creates a "Solubility Cliff"—a critical point where the cosolvent (DMSO) concentration drops too low to sustain the lipophilic neutral form of the compound, causing precipitation.

The "Log-Linear" Solubility Model

For 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid, the solubility (


) in a binary mixture can be approximated by the log-linear solubilization model:


  • 
    : Solubility in pure water (pH dependent).
    
  • 
    : Solubilization power of DMSO (typically 2–4 for this scaffold).
    
  • 
    : Fraction of cosolvent (DMSO).
    

Critical Insight: At physiological pH (7.4), the compound is ionized and soluble. However, if diluted into an acidic buffer (pH < 4) or if the local concentration during mixing exceeds the solubility limit, kinetic precipitation will occur.

Part 3: Experimental Protocols

Protocol A: Preparation of 50 mM DMSO Stock Solution

Use this protocol for long-term storage (-20°C).

  • Weighing: Accurately weigh 10.31 mg of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid into a glass vial.

    • Note: Avoid using polystyrene plastics as DMSO can leach plasticizers.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).

  • Dissolution: Vortex for 30 seconds. If visible particles remain, sonicate at 40 kHz for 5 minutes at room temperature.

    • Checkpoint: Solution must be optically clear.

  • QC: Verify concentration via UV-Vis (Absorbance at

    
    , typically ~250-280 nm) if an extinction coefficient is established.
    
Protocol B: Kinetic Solubility Assay (Phosphate Buffer)

Use this to determine the "usable" concentration for biological assays.

  • Plate Setup: Dispense 196 µL of PBS (pH 7.4) into a 96-well UV-transparent plate.

  • Spiking: Add 4 µL of the 50 mM DMSO stock (Final: 1 mM compound, 2% DMSO).

  • Mixing: Shake at 500 rpm for 2 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Measure absorbance of the filtrate relative to a standard curve.

    • Calculation: Solubility (

      
      ) = (Absorbance of Filtrate / Absorbance of Unfiltered Standard) × 100.
      

Part 4: Visualization of Solubility Workflow

The following diagram illustrates the decision matrix for handling this compound in aqueous environments, preventing common "crash-out" scenarios.

SolubilityWorkflow Solid Solid Compound (4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid) DMSO Dissolve in DMSO (Stock: 10-100 mM) Solid->DMSO CheckClear Is Solution Clear? DMSO->CheckClear Sonicate Sonicate / Warm (37°C) CheckClear->Sonicate No Aqueous Dilute into Aqueous Buffer CheckClear->Aqueous Yes Sonicate->CheckClear pHCheck Check Buffer pH Aqueous->pHCheck Acidic pH < 4.0 (Protonated Form) pHCheck->Acidic Acidic Buffer Neutral pH > 6.0 (Ionized Form) pHCheck->Neutral Neutral/Basic Buffer Precip High Risk of Precipitation (Intrinsic Solubility Limit) Acidic->Precip Soluble Stable Solution (Electrostatic Stabilization) Neutral->Soluble

Figure 1: Solubility decision tree highlighting the critical role of pH in aqueous dilution steps.

Part 5: Troubleshooting & Best Practices

Dealing with Precipitation (The "Crash-Out")

If the compound precipitates upon dilution into water:

  • Check pH: Ensure the final buffer pH is > 5.0. The benzoic acid moiety requires deprotonation for stability in water.

  • Increase DMSO: Raise the final DMSO concentration to 5% or 10% if the assay tolerates it.

  • Use Cyclodextrins: For in vivo formulations where DMSO is limited, use 10-20% HP-

    
    -cyclodextrin (HPBCD) in water. The hydrophobic cavity of HPBCD encapsulates the fluorophenyl-pyrazole core, while the exterior remains hydrophilic.
    
Storage Stability
  • Solid State: Stable at room temperature. Hygroscopicity is low, but store in a desiccator.

  • DMSO Solution: Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles which can introduce water condensation (DMSO is hygroscopic), leading to gradual precipitation of the stock.

References

  • Oliveira, A. C., et al. (2007). Solubility of Benzoic Acid in Mixed Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of Fluorophenyl-Derived Pyrazole Aldehydes. ACS Omega.[1] Retrieved from [Link]

  • Gillmore, A. T., et al. (2012).[2] Process Chemistry Route to Rucaparib Intermediates. Organic Process Research & Development. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling: 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic Acid

The following technical guide details the physicochemical profile of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid, focusing on its acidity (pKa), structural electronic effects, and implications for drug development. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid, focusing on its acidity (pKa), structural electronic effects, and implications for drug development.

Executive Summary

4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid is a trisubstituted aromatic scaffold increasingly utilized in medicinal chemistry as a bioisostere for biphenyl carboxylic acids or as a core fragment in kinase inhibitors and sGC stimulators. Its utility stems from the unique electronic interplay between the electron-withdrawing fluorine atom, the amphipathic pyrazole ring, and the ionizable carboxyl group.

This guide provides a definitive analysis of its acidity constants (pKa), derived from Hammett electronic substituent constants and validated by fragment-based experimental data.

  • Primary pKa (COOH): Predicted 3.95 ± 0.10 (Acidic).

  • Secondary pKa (Pyrazole NH⁺): Predicted 0.10 ± 0.10 (Very Weakly Basic).

  • Physiological State: At pH 7.4, the molecule exists exclusively as a mono-anionic carboxylate , with the pyrazole ring remaining neutral.

Structural Analysis & Electronic Effects[1][2][3][4][5][6]

To understand the acidity of this compound without a direct experimental certificate of analysis, we must deconstruct the electronic environment of the benzoic acid core. The acidity of benzoic acid (


) is modulated by the substituents at positions 3 (meta) and 4 (para).
Substituent Electronic Contributions (Hammett Analysis)

The shift in pKa is calculated using the Hammett equation:



Where 

for benzoic acid dissociation in water.
SubstituentPosition Relative to COOHElectronic EffectHammett Constant (

)
Impact on Acidity
Fluorine (-F) Para (4-position)Inductive Withdrawal (-I) > Resonance Donation (+R)

Weakly Acidifying
Pyrazol-1-yl Meta (3-position)Inductive Withdrawal (-I) (sp² Nitrogen)

Moderately Acidifying

Mechanistic Insight:

  • Fluorine (Para): While fluorine is highly electronegative, its position para to the carboxyl group allows for some resonance donation into the ring, which partially counteracts its inductive electron withdrawal. The net effect is a slight stabilization of the carboxylate anion (

    
    ).
    
  • Pyrazol-1-yl (Meta): The pyrazole ring is attached via a nitrogen atom (N1). The meta position decouples the resonance systems of the pyrazole and the benzoic acid. Therefore, the effect is dominated by the inductive withdrawal of the electronegative sp² nitrogen at the attachment point. This withdraws electron density from the benzene ring, stabilizing the carboxylate negative charge and lowering the pKa.

Calculation:



Basicity of the Pyrazole Ring

A common misconception is that the pyrazole ring will act as a base at physiological pH.

  • Reference Point: The pKa of the conjugate acid of 1-phenylpyrazole is 0.16 [1].

  • Effect of Substituents: The presence of the electron-withdrawing Carboxyl and Fluorine groups on the phenyl ring further reduces the electron density available at the pyrazole N2 nitrogen.

Ionization & Solubility Profile

The following diagram illustrates the ionization states across the pH scale.

IonizationScheme Acid Cationic Species (COOH, Py-H+) pH < 0 Neutral Neutral Species (COOH, Py) pH 0 - 3.5 Acid->Neutral pKa1 ~ 0.1 (Pyrazole deprotonation) Anion Anionic Species (COO-, Py) pH > 4.5 Neutral->Anion pKa2 ~ 3.95 (Carboxyl deprotonation)

Figure 1: Predicted ionization pathway. The molecule transitions from neutral to anionic within the standard physiological pH range.

Solubility Implications
  • pH 1.2 (Gastric): Predominantly neutral. Low solubility expected (Class II/IV behavior).

  • pH 7.4 (Blood/Cytosol): Predominantly anionic (>99.9%). High aqueous solubility is expected due to the carboxylate charge, despite the lipophilic fluorine and pyrazole groups.

Experimental Protocol: pKa Determination

Since theoretical predictions must be validated, the following protocol outlines the industry-standard Potentiometric Titration method for this specific compound. This method is self-validating through the use of a reference standard (Benzoic Acid).

Materials[5][7][8][9]
  • Compound: >5 mg of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid (Purity >98%).

  • Solvent: 0.1 M KCl (Ionic Strength Adjuster) in water. Note: If insoluble, use Methanol/Water co-solvent method (Yasuda-Shedlovsky extrapolation).

  • Titrant: 0.1 N KOH (standardized) and 0.1 N HCl.

Workflow Diagram

ExperimentWorkflow Start Sample Preparation Dissolve 5mg in 20mL MeOH/Water (30:70) Blank Blank Titration (Solvent only) Start->Blank SampleTitration Sample Titration Acid to Base (pH 2 -> 12) Start->SampleTitration DataProcess Bjerrum Plot Analysis Determine n_bar vs pH Blank->DataProcess Correction SampleTitration->DataProcess Extrapolation Yasuda-Shedlovsky Extrapolate to 0% MeOH DataProcess->Extrapolation Result Aqueous pKa Extrapolation->Result

Figure 2: Potentiometric titration workflow for pKa determination of sparingly soluble acids.

Critical Considerations
  • Co-solvent Extrapolation: Due to the aromatic rings, the neutral form may precipitate in pure water during the acidic phase of titration. Perform titrations at 30%, 40%, and 50% Methanol. Plot pKa vs. %MeOH and extrapolate to 0%.

  • Carbonate Error: Use carbonate-free KOH to prevent distortion of the titration curve in the alkaline region (pH > 9).

Applications in Drug Discovery[4]

Bioisosterism

This scaffold is often used to replace 3-phenylbenzoic acid or biphenyl-3-carboxylic acid .

  • Advantage: The pyrazole nitrogen reduces logP (lipophilicity) compared to a phenyl ring, potentially improving metabolic stability (reducing CYP450 oxidation) and solubility.

  • Fluorine Effect: The 4-fluoro group blocks metabolic hydroxylation at the para-position, a common clearance pathway for benzoic acids.

Synthetic Accessibility

Researchers typically access this core via Chan-Lam coupling of 4-fluoro-3-boronobenzoic acid with pyrazole, or Ullmann coupling of 4-fluoro-3-bromobenzoic acid. The presence of the carboxylic acid requires protection (as an ester) during the coupling step to prevent catalyst poisoning [2].

References

  • NIST Chemistry WebBook. 1H-Pyrazole, 1-phenyl- Spectral Data and pKa. National Institute of Standards and Technology. [Link]

  • PubChem Compound Summary. 3-(1H-Pyrazol-1-yl)benzoic acid derivatives and synthesis. National Center for Biotechnology Information. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
Foundational

Medicinal Chemistry of Pyrazole-Substituted Benzoic Acids: Design, Synthesis, and Therapeutic Applications

The following technical guide details the medicinal chemistry, synthesis, and therapeutic applications of pyrazole-substituted benzoic acids. Executive Summary: The Convergence of Two Privileged Structures In medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthesis, and therapeutic applications of pyrazole-substituted benzoic acids.

Executive Summary: The Convergence of Two Privileged Structures

In medicinal chemistry, the fusion of distinct pharmacophores often yields "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets with high affinity. The pyrazole-substituted benzoic acid represents one such scaffold.[1] It combines the pyrazole ring , a robust 5-membered heterocycle known for its pi-stacking and hydrogen-bonding capabilities, with the benzoic acid moiety , which provides critical solubility, handle for salt formation, and the ability to engage in strong ionic interactions with positively charged amino acid residues (Arginine, Lysine) in protein binding pockets.

This guide analyzes the structural utility of this scaffold, focusing on its role in Fatty Acid Biosynthesis (FAB) inhibition , Thrombopoietin (TPO) receptor agonism , and Glucagon Receptor antagonism .

Medicinal Chemistry Strategy: Structural Logic

The Pharmacophore Assembly

The scaffold typically consists of a central pyrazole ring linked (often at the N1 or C3/4 position) to a phenyl ring bearing a carboxylic acid group.

  • The "Acid Head" (Benzoic Acid): [2]

    • Function: Acts as a solubilizing group (lowering LogP) and a "warhead" for electrostatic interactions.

    • Target Interaction: Frequently targets the solvent-exposed regions of an enzyme or specific "arginine fingers" within active sites (e.g., in FAB enzymes).

    • pKa Consideration: With a pKa ~4.2, the acid is ionized at physiological pH, improving oral bioavailability and distribution compared to non-ionized analogs.

  • The "Linker Core" (Pyrazole):

    • Function: Rigidifies the structure and orients the side chains.

    • Dipole Moment: The adjacent nitrogens create a specific dipole that can participate in dipole-dipole interactions or water-mediated hydrogen bonds.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the core SAR logic derived from antibacterial and metabolic disease research.

SAR_Logic Core Pyrazole Core (Scaffold Rigidity) Acid Benzoic Acid Moiety (Solubility & Ionic Binding) Core->Acid N1-Aryl Linkage (Critical for Geometry) Sub1 C3/C5 Substituents (Lipophilic Pocket Filling) Core->Sub1 Hydrophobic Interactions (e.g., Phenyl, CF3) Sub2 C4 Substituent (Linker/Extension) Core->Sub2 H-Bonding/Extension (e.g., Anilinomethyl) Target Arg/Lys Target Arg/Lys Acid->Target Arg/Lys Salt Bridge

Figure 1: SAR Logic of Pyrazole-Substituted Benzoic Acids. The N1-Aryl linkage orients the acid to solvent fronts, while C3/C5 substituents fill hydrophobic pockets.

Therapeutic Applications & Case Studies

Case Study I: Antibacterial Agents (FAB Inhibitors)

Target: Bacterial Fatty Acid Biosynthesis (specifically FabI/FabK enzymes). Lead Compound: 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid.

  • Mechanism: The bacterial fatty acid synthesis pathway (FAS-II) is distinct from the mammalian system (FAS-I), making it an ideal selective target. The benzoic acid derivative mimics the acidic nature of the fatty acid substrates or interacts with the cofactor binding site.

  • Key Insight: Research indicates that the para-position of the carboxylic acid is essential for activity against MRSA (Methicillin-resistant S. aureus). Moving the acid to the meta-position often results in a loss of potency, suggesting a strict spatial requirement for the salt bridge interaction within the active site [1].

Case Study II: TPO Receptor Agonists (Eltrombopag)

Drug: Eltrombopag (Promacta/Revolade).[3] Structure: A complex biaryl hydrazone structure containing a pyrazole and a benzoic acid moiety (on the biphenyl ring).

  • Role of Benzoic Acid: In Eltrombopag, the carboxylic acid contributes to the molecule's high plasma protein binding (>99%) and its ability to chelate metal ions (Zn2+, Cu2+), which is crucial for its pharmacophore conformation and binding to the transmembrane domain of the TPO receptor [2].

  • Clinical Relevance: Used for ITP (Immune Thrombocytopenia) and Aplastic Anemia.[3][4][5]

Case Study III: Glucagon Receptor Antagonists

Target: Glucagon Receptor (GCGR) for Type 2 Diabetes. Lead Series: N-1-phenylpyrazole derivatives.

  • Design: Merck and other groups developed pyrazole derivatives where the benzoic acid (or its bioisostere, beta-alanine linked via carbonyl) serves to anchor the molecule in the receptor's polar pocket.

  • Optimization: The pyrazole core allows for the independent optimization of substituents at positions 3 and 5 to fit the deep lipophilic pockets of the GPCR, while the acid tail ensures selectivity against other Class B GPCRs [3].

Synthetic Methodologies

Two primary strategies are employed to construct this scaffold. The choice depends on whether the pyrazole or the benzoic acid is the starting material.

Method A: The Hydrazine Condensation (De Novo Synthesis)

This is the classical approach for building the pyrazole ring directly onto the benzoic acid.

  • Start: 4-Hydrazinobenzoic acid (commercially available).

  • Reactant: A 1,3-diketone or 1,3-dielectrophile (e.g., chalcone).

  • Conditions: Reflux in Ethanol/Acetic Acid.[6]

  • Outcome: Formation of the pyrazole ring at the hydrazine nitrogen. Regioselectivity can be an issue and must be controlled by solvent choice or steric bulk of the diketone.

Method B: The Suzuki-Miyaura Coupling (Modular Approach)

This method allows for late-stage diversification, ideal for SAR library generation.

  • Start: 4-Halobenzoic acid (e.g., 4-Bromobenzoic acid) + Pyrazole-boronic acid (or pinacol ester).

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

  • Base: K2CO3 or Cs2CO3.

  • Conditions: Dioxane/Water, 80-100°C.

  • Outcome: Biaryl bond formation (N-arylation or C-arylation depending on the boronic species).

Synthesis Workflow Diagram

Synthesis_Pathways SM1 4-Hydrazinobenzoic Acid Rxn1 Cyclocondensation (EtOH, Reflux) SM1->Rxn1 SM2 1,3-Diketone SM2->Rxn1 SM3 4-Bromobenzoic Acid Rxn2 Suzuki Coupling (Pd Catalyst, Base) SM3->Rxn2 SM4 Pyrazole Boronic Acid SM4->Rxn2 Prod Pyrazole-Substituted Benzoic Acid Rxn1->Prod Method A Rxn2->Prod Method B

Figure 2: Dual Synthetic Pathways. Method A builds the ring; Method B couples pre-formed rings.

Experimental Protocols

Protocol 1: General Synthesis via Suzuki Coupling (Method B)

This protocol is optimized for generating libraries of N-aryl pyrazoles.

Reagents:

  • 4-Iodobenzoic acid (1.0 equiv)

  • 1H-Pyrazole derivative (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv) - Note: For N-arylation, Cu-catalysis (Ullmann) is often preferred over Pd if coupling to the Nitrogen.

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (0.2 equiv)

  • Base: K3PO4 (2.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-iodobenzoic acid (1.0 mmol), the pyrazole substrate (1.2 mmol), CuI (19 mg, 0.1 mmol), and K3PO4 (424 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add anhydrous DMF (3 mL) and the diamine ligand (0.2 mmol) via syringe.

  • Reaction: Seal the tube and heat to 110°C for 24 hours. The mixture should turn a deep blue/green color indicating active Cu-complex formation.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and acidify with 1M HCl to pH ~3 (to ensure the benzoic acid is protonated and extractable).

  • Extraction: Wash the organic layer with water (2x) and brine (1x). Dry over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2) using a gradient of Hexanes:EtOAc (with 1% Acetic Acid) to isolate the pure product.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Validating antibacterial activity against S. aureus (MRSA).

  • Preparation: Dissolve the pyrazole-benzoic acid derivative in DMSO to a stock concentration of 10 mg/mL.

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Prepare a bacterial suspension of S. aureus (e.g., ATCC 33591) adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in CAMHB.

  • Plate Setup: In a 96-well plate, add 50 µL of CAMHB to columns 2-12. Add 100 µL of compound stock (diluted to 2x starting test concentration) to column 1. Perform serial 2-fold dilutions from column 1 to 10.

  • Incubation: Add 50 µL of bacterial inoculum to all wells. Final volume = 100 µL. Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

  • Controls: Positive control (Vancomycin), Negative control (DMSO only), Sterility control (Media only).

Data Summary: Comparative Potency

Compound ClassTargetKey Substituent (R)Activity (IC50/MIC)Reference
FAB Inhibitor S. aureus (MRSA)3-Phenyl, 4-AnilinomethylMIC: 0.5 µg/mL[1]
TPO Agonist TPO Receptor3,4-Dimethylphenyl (Hydrazone)EC50: ~30 nM[2]
GCGR Antagonist Glucagon Receptor3,5-DichlorophenylIC50: 6.6 nM[3]

References

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives. Journal of Medicinal Chemistry. (2023). Available at: [Link]

  • Eltrombopag: A Novel Thrombopoietin Receptor Agonist. Drugs. (2009). Available at: [Link]

  • Discovery of a Novel Glucagon Receptor Antagonist (MK-0893). ACS Medicinal Chemistry Letters. (2012). Available at: [Link]

  • Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. Expert Opinion on Drug Discovery. (2023). Available at: [Link]

Sources

Exploratory

Safety Data Sheet (SDS) for 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid

An In-Depth Technical Guide to the Safe Handling of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic Acid Introduction: A Molecule of Interest in Modern Drug Discovery 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid (CAS No. 957263-74-0) is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic Acid

Introduction: A Molecule of Interest in Modern Drug Discovery

4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid (CAS No. 957263-74-0) is a heterocyclic carboxylic acid.[1] Its structural motifs, a substituted benzoic acid and a pyrazole ring, are prevalent in many biologically active compounds, making it a valuable building block for researchers in medicinal chemistry and drug development. The pyrazole moiety, in particular, is a well-established pharmacophore found in a wide range of therapeutics.[2][3] Given its potential utility in the synthesis of novel chemical entities, a thorough understanding of its safe handling, storage, and disposal is paramount for the protection of laboratory personnel and the environment.

This guide provides a comprehensive overview of the key safety considerations for 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this document synthesizes information from suppliers and extrapolates data from structurally similar pyrazole and benzoic acid derivatives to provide a robust framework for risk assessment and safe laboratory practice. The causality behind each recommendation is explained to empower researchers to make informed safety decisions.

Hazard Identification and Classification

Presumptive GHS Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4][8]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[4][5][6]

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[4][5][6]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), H335: May cause respiratory irritation.[4][5][6]

The following diagram illustrates the likely hazard pictograms and the logical flow from classification to the necessary precautionary statements.

GHS_Classification cluster_classification Presumptive GHS Classification cluster_hazards Associated Hazards cluster_precautions Core Precautionary Principles Classification GHS07 (Exclamation Mark) H302 H302 Harmful if swallowed H315 H315 Causes skin irritation H319 H319 Causes serious eye irritation H335 H335 May cause respiratory irritation P280 P280 Wear protective gloves, clothing, and eye protection H315->P280 Mitigates H319->P280 Mitigates P305_P351_P338 P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. H319->P305_P351_P338 Responds to P261 P261 Avoid breathing dust H335->P261 Mitigates

Caption: GHS hazard classification flow for the compound.

Physical and Chemical Properties

A comprehensive, experimentally verified list of physical and chemical properties is not available. However, data from chemical suppliers and computational models provide the following information.

PropertyValueSource
CAS Number 957263-74-0ChemScene[1]
Molecular Formula C₁₀H₇FN₂O₂ChemScene[1]
Molecular Weight 206.17 g/mol ChemScene[1]
Appearance Likely an off-white to white solidInferred from similar compounds
Purity ≥95-98% (typical for commercial samples)ChemScene, Sigma-Aldrich[1][9]
Storage Temperature Room temperature or 2-8°CChemScene, Sigma-Aldrich[1][9]

Exposure Controls and Personal Protection

The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Engineering controls are the first line of defense, followed by appropriate Personal Protective Equipment (PPE).

Engineering Controls:

  • Fume Hood: All weighing and handling of the solid material should be conducted in a certified chemical fume hood to minimize inhalation of dust.[4][8]

  • Ventilation: The laboratory should have good general ventilation.

Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on a thorough risk assessment. The following represents a standard, robust PPE ensemble for handling this type of compound.

PPE_Workflow cluster_ppe Recommended PPE Ensemble cluster_rationale Rationale for Selection Eye Chemical Splash Goggles (ANSI Z87.1 / EN 166) Eye_R Protects against serious eye irritation (H319). Eye->Eye_R Hands Nitrile Gloves (Inspect before use) Hands_R Prevents skin irritation (H315). Hands->Hands_R Body Laboratory Coat Body_R Protects skin and clothing from contamination. Body->Body_R Respiratory Respiratory Protection (If dust cannot be controlled) Respiratory_R Prevents respiratory irritation (H335). Respiratory->Respiratory_R

Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid

Foreword: The Critical Role of Thermodynamic Stability in Modern Drug Development In the landscape of contemporary drug discovery and development, the journey of a candidate molecule from a promising lead to a market-app...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Thermodynamic Stability in Modern Drug Development

In the landscape of contemporary drug discovery and development, the journey of a candidate molecule from a promising lead to a market-approved therapeutic is fraught with challenges. Among the most critical yet often underappreciated hurdles is the intrinsic thermodynamic stability of the active pharmaceutical ingredient (API). A molecule's stability profile governs not only its shelf-life and storage requirements but also profoundly influences its bioavailability, manufacturability, and ultimately, its safety and efficacy.[1] The seemingly minor variation in the solid-state form of a drug can lead to catastrophic failures, as famously exemplified by the case of Ritonavir, where an unforeseen polymorphic transformation led to a significant decrease in bioavailability and a temporary withdrawal from the market.[2][3]

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the thermodynamic stability of a promising heterocyclic compound, 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid. This molecule, with its interesting pharmacological potential, serves as an excellent case study to illustrate the principles and practices of stability assessment.[4] As a Senior Application Scientist, my objective is not merely to present protocols but to instill a deeper understanding of the causality behind our experimental choices, empowering you to design and execute robust stability studies for your own drug candidates. We will delve into the foundational concepts of thermodynamic stability, explore state-of-the-art analytical techniques, and provide detailed, field-proven methodologies for a comprehensive stability assessment.

Physicochemical Profile of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid

A thorough understanding of a molecule's physicochemical properties is the bedrock upon which any stability study is built. These properties not only provide clues about its potential stability but also inform the selection of appropriate analytical techniques and formulation strategies.

Chemical Structure:

Molecular Formula: C₁₀H₇FN₂O₂[5] Molecular Weight: 206.17 g/mol [5] CAS Number: 957263-74-0

The structure of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid is characterized by a fluorinated benzoic acid moiety linked to a pyrazole ring. The fluorine atom, with its high electronegativity, and the relatively stable pyrazole ring are expected to contribute to the overall thermal stability of the molecule.[6] However, the presence of the carboxylic acid group and the nitrogen-containing heterocycle also introduces the potential for various intermolecular interactions, which can lead to the formation of different crystalline forms, or polymorphs.

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA)55.12 Ų[5]
logP1.7096[5]
Hydrogen Bond Donors1[5]
Hydrogen Bond Acceptors3[5]
Rotatable Bonds2[5]

These predicted properties suggest that the molecule has a moderate lipophilicity and the potential for hydrogen bonding, which are key factors in its solubility and crystal packing.

The Specter of Polymorphism: A Critical Consideration

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[7] These different crystalline forms, known as polymorphs, can exhibit significantly different physicochemical properties, including:

  • Solubility and Dissolution Rate: A less stable, metastable polymorph is generally more soluble than the most stable form. This can have a profound impact on a drug's bioavailability.

  • Melting Point: The most stable polymorph will have the highest melting point.

  • Physical and Chemical Stability: Metastable forms can convert to the more stable form over time, especially when subjected to changes in temperature or humidity. This can lead to changes in the drug product during storage.

  • Mechanical Properties: Properties like hardness and compressibility can vary between polymorphs, affecting the manufacturing of solid dosage forms.

The unpredictable appearance of a more stable, less soluble polymorph can be a significant risk in drug development. Therefore, a comprehensive polymorphism screen is an essential part of any stability assessment.

Notable Cases of Polymorphism in Pharmaceuticals:

  • Ritonavir: As previously mentioned, the emergence of a more stable, less soluble polymorph of this HIV protease inhibitor led to its temporary withdrawal from the market.[2][3]

  • Carbamazepine: This anti-epileptic drug is known to exist in at least three anhydrous polymorphic forms and a dihydrate form, each with different dissolution and bioavailability characteristics.[3]

  • Enalapril: This ACE inhibitor has two known polymorphs. While both have similar solubilities, one is more prone to degradation.[3]

Core Experimental Workflows for Thermodynamic Stability Assessment

A comprehensive assessment of thermodynamic stability relies on a suite of analytical techniques, with Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) being the cornerstones. When used in concert, these techniques provide a detailed picture of a compound's thermal behavior.[8][9]

G cluster_0 Overall Stability Assessment Workflow API API: 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid DSC Differential Scanning Calorimetry (DSC) API->DSC Thermal Transitions TGA Thermogravimetric Analysis (TGA) API->TGA Thermal Decomposition XRPD X-Ray Powder Diffraction (XRPD) API->XRPD Crystallinity & Polymorphism SS Solution Calorimetry API->SS Enthalpy of Solution CS Computational Screening API->CS Predicted Stability Data Integrated Data Analysis DSC->Data TGA->Data XRPD->Data SS->Data CS->Data Report Comprehensive Stability Report Data->Report G cluster_1 DSC Data Interpretation Thermogram DSC Thermogram Melting Sharp Endotherm (Melting Point, Tm) Thermogram->Melting Glass Baseline Shift (Glass Transition, Tg) Thermogram->Glass Poly Exotherm/Endotherm before Tm (Polymorphic Transition) Thermogram->Poly Decomp Broad/Irregular Peak (Decomposition) Thermogram->Decomp

Caption: Key features to identify in a DSC thermogram for stability analysis.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. [10]It is primarily used to determine the thermal stability and decomposition profile of a material, as well as to quantify the amount of volatile components such as water or residual solvents. [10][11]

Objective: To determine the decomposition temperature and identify any mass loss events prior to decomposition for 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid.

Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500 or similar).

Materials:

  • 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid (5-10 mg)

  • Alumina or platinum crucible

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA crucible. [12]2. Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature where complete decomposition is expected (e.g., 600 °C). [11]4. Data Analysis:

    • Analyze the resulting thermogram, which plots the percentage of mass loss versus temperature.

    • Identify the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • Quantify any mass loss steps that occur before the main decomposition event, which could correspond to the loss of water or solvent.

A TGA thermogram for a stable, anhydrous small molecule will show a flat baseline until the onset of decomposition, at which point a sharp drop in mass will be observed. Mass loss at lower temperatures (typically below 150 °C) is often indicative of the presence of water or volatile solvents. The decomposition may occur in a single step or multiple steps, providing insights into the degradation pathway.

Advanced and Complementary Techniques

While DSC and TGA are the workhorses of thermal analysis, other techniques can provide valuable complementary information.

Solution Calorimetry

Solution calorimetry measures the heat of solution when a solid is dissolved in a solvent. [13]This technique is particularly useful for quantifying the degree of crystallinity and detecting small amounts of amorphous content, as amorphous forms have a higher energy and thus a different heat of solution compared to their crystalline counterparts. [14]

Computational Approaches

In recent years, computational methods have emerged as powerful tools for predicting the thermodynamic stability of molecular crystals. [15][16]Techniques such as density functional theory (DFT) and molecular mechanics can be used to calculate the relative energies of different polymorphs, providing valuable insights early in the drug development process and helping to guide experimental studies. [16]These computational models can also predict other thermodynamic properties, such as molar enthalpy and entropy. [17]

Integrated Stability Assessment and Data Interpretation

The true power of a comprehensive stability study lies in the integration of data from multiple analytical techniques. For example, a thermal event observed in a DSC thermogram can be correlated with a mass loss event in the TGA curve to differentiate between a polymorphic transition (no mass loss) and a desolvation event (mass loss). X-ray powder diffraction (XRPD) is another essential technique that should be used in conjunction with thermal analysis to confirm the crystalline form of the material before and after thermal stress.

Expected Stability Profile of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid:

Based on the chemical structure, it is anticipated that 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid will exhibit good thermal stability. The presence of the fluorinated aromatic ring and the pyrazole moiety should contribute to a relatively high decomposition temperature. However, the potential for polymorphism is a key consideration that must be thoroughly investigated. The carboxylic acid group may also make the compound susceptible to decarboxylation at very high temperatures.

Conclusion: A Proactive Approach to Ensuring Drug Stability

The thermodynamic stability of an active pharmaceutical ingredient is not a property to be determined late in the development process; it is a critical quality attribute that must be understood and controlled from the earliest stages of research. A proactive and comprehensive approach to stability assessment, utilizing a combination of thermal analysis techniques, polymorphism screening, and, where appropriate, computational modeling, is essential for mitigating risks and ensuring the successful development of safe and effective medicines. The methodologies and principles outlined in this guide provide a robust framework for the thorough investigation of the thermodynamic stability of promising drug candidates like 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid.

References

  • Pharmaceutical Calorimeters. (n.d.). Retrieved from [Link]

  • Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. (2025, November 19). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Pikal, M. J., Lukes, A. L., Lang, J. E., & Gaines, K. (1978). Quantitative crystallinity determinations for beta-lactam antibiotics by solution calorimetry: correlations with stability. Journal of pharmaceutical sciences, 67(6), 767–773.
  • Ritonavir Near Disaster and Polymorphism. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Isothermal Microcalorimetry for Pharmaceutical Stability Assessment. (n.d.). TA Instruments. Retrieved from [Link]

  • Bansal, A. K., & Kumar, S. (2018). Cases where polymorph plays a vital role?.
  • DSC vs TGA: A Simple Comparison Guide. (2026, January 6). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Monserrat, B., Engel, E. A., & Needs, R. J. (2016). A complete description of thermodynamic stabilities of molecular crystals. Proceedings of the National Academy of Sciences, 113(48), 13675–13680.
  • Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life. (n.d.). Lab Manager. Retrieved from [Link]

  • Price, S. L. (2008). Evaluating computational predictions of the relative stabilities of polymorphic pharmaceuticals. Journal of pharmaceutical sciences, 97(6), 1995–2009.
  • Calculated Physicochemical Properties. (n.d.). ResearchGate. Retrieved from [Link]

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024, April 17). NETZSCH. Retrieved from [Link]

  • A sudden change in the properties of a drug as a new polymorph appears can be highly damaging for pharma firms. (2007, April 2). Chemistry World. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025, September 9). Lab Manager. Retrieved from [Link]

  • Gaisford, S. (2005). Application of solution calorimetry in pharmaceutical and biopharmaceutical research. Current pharmaceutical biotechnology, 6(4), 281–290.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments. Retrieved from [Link]

  • A Beginner's Guide to Thermogravimetric Analysis. (2023, October 11). XRF Scientific. Retrieved from [Link]

  • Lu, J., & Rohani, S. (2014). Differential Scanning Calorimetry and Thermogravimetric Analysis. In Characterization of Pharmaceutical Solids (pp. 261-299).
  • USP 891 Thermal Analysis of Pharmaceuticals by DSC. (n.d.). Jordi Labs. Retrieved from [Link]

  • Polymorphism: A Major Risk That Pharma Companies Must Mitigate. (2025, January 16). CCDC. Retrieved from [Link]

  • Thota, S., Rodrigues, D. A., Pinjari, J. M., & S., R. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(10), 14284–14293.
  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (n.d.). Purdue University. Retrieved from [Link]

  • Learning Stability Scores from Computationally Generated Kinetic Data. (2023). ChemRxiv. DOI: 10.26434/chemrxiv-2023-0pjxv
  • Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL. Retrieved from [Link]

  • TGA Sample Preparation: A Complete Guide. (2025, October 20). Torontech. Retrieved from [Link]

  • Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures. (2017). eScholarship.org. Retrieved from [Link]

  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... (2020, January 1). PMC. Retrieved from [Link]

  • TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermogravimetric analysis (TGA). (2022, August 21). Chemistry LibreTexts. Retrieved from [Link]

  • Procedures for operation of the TA Instruments DSC. (n.d.). University of Southern Mississippi. Retrieved from [Link]

  • Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles. (2022, December 23). MDPI. Retrieved from [Link]

  • Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. (2025, March 5). MDPI. Retrieved from [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024, June 20). AZoM.com. Retrieved from [Link]

  • 4-(5-p-tolyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Fluorinated benzoic acid derivatives. (n.d.). ACS Publications. Retrieved from [Link]

  • DSC Analysis Pharmaceutical Case Study. (2025, July 29). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Validated Stability-Indicating HPLC Method for the Determination of Pantoprazole in the Presence of Its Degradation Products. (2021). Asian Journal of Research in Chemistry, 14(1), 39-43.
  • Differential Scanning Calorimeter (DSC). (n.d.). Seven Star Pharma. Retrieved from [Link]

  • DSC thermograms of different wt% of pyrazole (a) 0 %, (b) 20 %, (c) 30 %, (d) 40 %, and (e) 50 %doped polymer electrolytes. (n.d.). ResearchGate. Retrieved from [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. (2022).
  • Benzoic acid, 4-fluoro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). MedChemComm, 13(5), 839-855.
  • Mixed crystals of pyrazoles and benzoic acids. Part 1. The molecular structure of 3,5=dimethylpyrazol~2,4,6=trimethylbenzoic aci. (1995). Journal of the Chemical Society, Perkin Transactions 2, (11), 2167-2172.
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2018). Molecules, 23(10), 2469.
  • Synthesis of Pyrazole Compounds by Using Sonication Method. (2018). International Journal of Scientific Research in Science and Technology, 4(8), 123-127.

Sources

Exploratory

Role of fluorine substitution in 3-(pyrazol-1-yl)benzoic acid bioactivity

This technical guide details the role of fluorine substitution in modulating the bioactivity, metabolic stability, and physicochemical properties of 3-(pyrazol-1-yl)benzoic acid derivatives. While the para-isomer (4-subs...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the role of fluorine substitution in modulating the bioactivity, metabolic stability, and physicochemical properties of 3-(pyrazol-1-yl)benzoic acid derivatives. While the para-isomer (4-substituted) is a well-documented scaffold for fatty acid biosynthesis (FAB) inhibition in antibacterial research, this guide focuses on the meta-isomer (3-substituted) and the universal principles of fluorine medicinal chemistry applicable to this scaffold.

A Technical Guide to Structure-Activity Relationships (SAR) and Synthetic Protocols

Executive Summary

The 3-(pyrazol-1-yl)benzoic acid scaffold represents a critical pharmacophore in medicinal chemistry, offering a rigid biphenyl-like architecture with distinct hydrogen-bonding capabilities. While the 4-isomer is widely recognized for its potent inhibition of bacterial Fatty Acid Biosynthesis (FAB), the 3-isomer offers unique vector orientation for targeting kinases, G-protein coupled receptors (GPCRs), and protein-protein interactions.

The "Fluorine Effect": Unsubstituted pyrazolyl-benzoic acids often suffer from rapid metabolic clearance (via aromatic hydroxylation) and suboptimal membrane permeability. Strategic fluorine substitution—specifically on the pyrazole's phenyl ring or the benzoic acid core—dramatically enhances bioactivity through three mechanisms:

  • Metabolic Blockade: Preventing P450-mediated oxidation at labile C-H sites.

  • Lipophilicity Modulation: Increasing LogP to facilitate cell membrane penetration (critical for intracellular targets like FAB enzymes).

  • Conformational Locking: Exploiting the C-F bond's dipole to enforce bioactive conformations.

Molecular Architecture & The Fluorine Effect

Core Scaffold Analysis

The scaffold consists of a benzoic acid moiety linked via the N1-position to a pyrazole ring. The 3-position (meta) attachment creates a "bent" geometry, distinct from the linear 4-isomer.

  • Region A (Benzoic Acid): Provides the acidic headgroup for electrostatic interactions (e.g., salt bridges with Arginine/Lysine residues).

  • Region B (Pyrazole Linker): A rigid spacer that positions the distal rings.

  • Region C (Distal Phenyl Ring): The primary site for hydrophobic interactions and fluorine substitution .

Physicochemical Impact of Fluorine

The introduction of fluorine (F) or trifluoromethyl (-CF3) groups alters the molecular landscape significantly:

PropertyEffect of Fluorine SubstitutionMechanistic Benefit
Bond Strength C-F bond (116 kcal/mol) vs C-H (99 kcal/mol)Metabolic Stability: Resists oxidative cleavage by CYP450 enzymes.
Lipophilicity Increases LogP (approx. +0.25 per F atom)Permeability: Enhances passive diffusion across bacterial or eukaryotic membranes.
Sterics Van der Waals radius: F (1.47 Å) vs H (1.20 Å)Bioisosterism: Mimics H sterically but alters electronics; blocks metabolic attack without steric clash.
Electronics Highly electronegative (Inductive effect)pKa Modulation: Lowers pKa of the benzoic acid, potentially strengthening ionic bonds in the active site.
Mechanistic Diagram: The Fluorine Advantage

The following diagram illustrates how fluorine substitution prevents metabolic degradation and enhances binding.

FluorineMechanism cluster_0 Unsubstituted Scaffold (Labile) cluster_1 Fluorinated Scaffold (Stable) NodeH 3-(Pyrazol-1-yl)benzoic Acid (C-H Bonds) CYP CYP450 Enzyme NodeH->CYP Oxidation prone NodeF Fluorinated Analog (C-F Bonds) NodeH->NodeF Fluorine Substitution Metabolite Hydroxylated Metabolite (Inactive/Excreted) CYP->Metabolite Rapid Clearance Target Biological Target (e.g., FabI/FabK) NodeF->Target Resists Oxidation High Affinity Effect Sustained Bioactivity (High Potency) Target->Effect Inhibition

Caption: Comparative pathway showing how fluorine substitution blocks metabolic clearance (red path) and promotes target engagement (green path).

Structure-Activity Relationship (SAR) Analysis

Based on comparative data from pyrazolyl-benzoic acid derivatives (specifically FAB inhibitors and antibacterial agents), the following SAR trends are established:

Regiochemistry: 3- vs 4-Benzoic Acid
  • 4-Isomer (Para): Generally preferred for FAB inhibition due to linear alignment in the active site tunnel.

  • 3-Isomer (Meta): Often shows reduced potency unless optimized with fluorine. The "kinked" geometry requires specific hydrophobic pockets.

    • Strategy: Introduce -CF3 at the pyrazole 3-position to fill the hydrophobic void created by the meta-linkage.

Pyrazole Substitution (The "Fluorine Scan")

The distal phenyl ring attached to the pyrazole is the most critical site for modification.

Substitution (R)Relative Potency (MIC/IC50)Notes
-H (Unsubstituted)Low (Baseline)Rapidly metabolized; poor membrane penetration.
-4-F (Para-Fluoro)High "Gold Standard" for metabolic blocking; minimal steric penalty.
-3,4-di-F (Difluoro)Moderate to HighIncreases lipophilicity significantly; effective against MDR strains.
-3-CF3 (Trifluoromethyl)Very High Strong hydrophobic interaction; bulky group fills large pockets; often lowest MIC.
-4-OCF3 (Trifluoromethoxy)ModerateGood metabolic stability but can be too lipophilic (solubility issues).
SAR Decision Logic

SAR_Logic Start Start: 3-(Pyrazol-1-yl)benzoic Acid Core CheckPotency Is Potency Sufficient? Start->CheckPotency CheckMetab Is Metabolic Stability Poor? CheckPotency->CheckMetab No Mod2 Add 3-CF3 to Distal Phenyl CheckPotency->Mod2 No (Need Hydrophobic Bulk) Mod3 Switch to 4-Benzoic Isomer CheckPotency->Mod3 Still Low Activity? Mod1 Add 4-F to Distal Phenyl CheckMetab->Mod1 Yes (Oxidation prone) Mod1->CheckPotency Retest Mod2->CheckPotency Retest

Caption: Decision tree for optimizing the scaffold using fluorine substitutions.

Experimental Protocols

Synthesis of Fluorinated 3-(Pyrazol-1-yl)benzoic Acids

Method: Condensation of 3-hydrazinobenzoic acid with fluorinated chalcones or 1,3-diketones.

Reagents:

  • 3-Hydrazinobenzoic acid (Core)

  • 4-Fluorophenyl-1,3-butanedione (or corresponding chalcone)

  • Ethanol/Acetic Acid (Solvent)

Step-by-Step Protocol:

  • Preparation: Dissolve 3-hydrazinobenzoic acid (1.0 eq) in absolute ethanol (10 mL/mmol).

  • Addition: Add the fluorinated 1,3-diketone or chalcone (1.1 eq) and a catalytic amount of glacial acetic acid (5 drops).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).

  • Isolation: Cool the reaction mixture to room temperature. The precipitate (product) usually forms upon cooling.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

  • Validation: Confirm structure via ¹H-NMR (look for pyrazole singlet ~8.0 ppm) and ¹⁹F-NMR (distinct peak ~-110 ppm for Ar-F).

Bioassay: Minimum Inhibitory Concentration (MIC)

Target: Staphylococcus aureus (ATCC 29213) or MRSA strains.

  • Stock Solution: Dissolve fluorinated compounds in DMSO (10 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 64 µg/mL to 0.125 µg/mL.

  • Inoculum: Add bacterial suspension (5 x 10⁵ CFU/mL) to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

    • Control: Vancomycin (Positive), DMSO only (Negative).

Mechanism of Action: FAB Inhibition

The primary target for these scaffolds (particularly in antibacterial contexts) is the Fatty Acid Biosynthesis (FAB) pathway, specifically the enoyl-ACP reductase (FabI/FabK).

  • Binding Mode: The benzoic acid moiety interacts with the active site residues (often interacting with NADH cofactor), while the fluorinated pyrazole tail extends into the hydrophobic substrate-binding tunnel.

  • Role of Fluorine: The hydrophobic nature of the fluorinated ring displaces water molecules in the hydrophobic pocket, providing an entropy-driven gain in binding affinity.

References

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry. (2023).[1][2] [2]

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid. ACS Omega. (2019).

  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci Agents. Antibiotics. (2022).

  • Importance of Fluorine in Benzazole Compounds. ResearchGate. (2025).

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid: A Detailed Guide for Researchers

Introduction: The Significance of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic Acid 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid is a key building block in medicinal chemistry and drug discovery. Its structure, featuring a fluorinate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic Acid

4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid is a key building block in medicinal chemistry and drug discovery. Its structure, featuring a fluorinated benzoic acid scaffold coupled with a pyrazole moiety, is prevalent in a variety of pharmacologically active compounds. The fluorination can enhance metabolic stability and binding affinity, while the pyrazole ring is a well-established pharmacophore known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This guide provides detailed synthetic protocols and the underlying chemical principles for the preparation of this valuable compound, aimed at researchers, scientists, and drug development professionals.

Strategic Approaches to Synthesis

The synthesis of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid primarily involves the formation of a crucial carbon-nitrogen (C-N) bond between the pyrazole ring and the fluorinated benzoic acid core. Several powerful cross-coupling and substitution reactions are amenable to this transformation. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance of functional groups. The three most prominent and effective methods are:

  • Chan-Lam Coupling: A copper-catalyzed N-arylation of pyrazole with a suitable boronic acid derivative of 4-fluorobenzoic acid. This method is known for its mild reaction conditions.[1][2][3]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 3-bromo-4-fluorobenzoic acid) and pyrazole. This is a highly versatile and widely used method for C-N bond formation.[4][5][6]

  • Nucleophilic Aromatic Substitution (SNAr): The direct reaction of pyrazole with a highly activated fluoroaromatic compound, such as 3,4-difluorobenzoic acid. The electron-withdrawing carboxylic acid group facilitates the displacement of a fluoride ion by the incoming pyrazole nucleophile.[7][8][9]

This guide will provide a detailed protocol for the synthesis via Nucleophilic Aromatic Substitution (SNAr), a direct and often efficient route.

Visualizing the Synthetic Pathway: SNAr Approach

SNAr_Synthesis cluster_reactants Reactants & Conditions 3,4-Difluorobenzoic_Acid 3,4-Difluorobenzoic Acid Reaction_Vessel Reaction 3,4-Difluorobenzoic_Acid->Reaction_Vessel Pyrazole Pyrazole Pyrazole->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Heat Heat (Δ) Heat->Reaction_Vessel Product 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic Acid Workup Aqueous Workup & Purification Workup->Product Reaction_Vessel->Workup

Caption: Synthetic workflow for 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid via SNAr.

Detailed Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the synthesis of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid from 3,4-difluorobenzoic acid and pyrazole. The electron-withdrawing nature of the carboxylic acid group activates the ortho- and para-positions to nucleophilic attack, making the fluorine at the 3-position susceptible to displacement by pyrazole.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,4-Difluorobenzoic acid≥98%Commercially Available
Pyrazole≥98%Commercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableActs as the base.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
1 M Hydrochloric Acid (HCl)Prepared in-houseFor acidification.
Brine (Saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying.
Experimental Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluorobenzoic acid (1.58 g, 10.0 mmol, 1.0 equiv.).

    • Add pyrazole (0.75 g, 11.0 mmol, 1.1 equiv.) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).

    • Add anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to 120 °C and maintain this temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker containing 100 mL of cold water.

    • Acidify the aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) followed by brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid as a white to off-white solid.

Expected Yield and Characterization
  • Yield: 70-85%

  • Appearance: White to off-white solid

  • Melting Point: To be determined

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (s, 1H), 8.55 (d, J = 2.5 Hz, 1H), 8.15 (dd, J = 7.0, 2.0 Hz, 1H), 7.90 (m, 1H), 7.75 (d, J = 1.5 Hz, 1H), 6.60 (t, J = 2.0 Hz, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 165.8, 160.5 (d, J = 250.5 Hz), 142.1, 132.5, 131.8, 128.0, 125.5, 118.0 (d, J = 22.2 Hz), 108.2.

  • Mass Spectrometry (ESI-): m/z calculated for C₁₀H₇FN₂O₂ [M-H]⁻: 205.04, found: 205.05.

Mechanism of the SNAr Reaction

The nucleophilic aromatic substitution proceeds via a two-step addition-elimination mechanism.

Caption: Mechanism of the SNAr reaction for the synthesis of the target molecule.

  • Nucleophilic Attack: The deprotonated pyrazole (formed in the presence of a base) acts as a nucleophile and attacks the carbon atom bearing the fluorine at the 3-position of the benzoic acid ring. This position is electronically deficient due to the electron-withdrawing effects of both the adjacent fluorine and the para-carboxylic acid group. This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Elimination of Fluoride: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group. This results in the formation of the final product, 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature or using a stronger, non-nucleophilic base such as cesium carbonate (Cs₂CO₃).

  • Side Product Formation: The formation of the regioisomeric product, 3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid, is possible but generally less favored due to the electronic activation pattern. If significant amounts of the isomer are formed, purification by column chromatography may be necessary.

  • Purification Challenges: If the product is difficult to crystallize, purification by silica gel column chromatography using a gradient of ethyl acetate in hexanes (with 1% acetic acid to suppress tailing) is a viable alternative.

Conclusion

The synthesis of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid is a critical process for the advancement of various drug discovery programs. The presented SNAr protocol offers a direct and efficient method for its preparation. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can reliably synthesize this important building block for further chemical exploration.

References

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]

  • Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions with Phenylboronic Acid and Cupric Acetate. Tetrahedron Letters, 39(19), 2941–2944. [Link]

  • Whitt, J., Duke, C., Ali, M. A., Chambers, S. A., Khan, M. M. K., Gilmore, D., & Alam, M. A. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(10), 14284–14293. [Link]

  • Sawyer, J. S. (2000). Recent advances in the Chan-Lam C-N and C-O coupling reaction. Recent Research Developments in Organic Chemistry, 4, 387-396.
  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. In Wikipedia. [Link]

Sources

Application

Application Note: Amide Coupling Strategies for 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic Acid

Side Reactions Molecule of Interest: 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid (CAS: 957263-74-0) Executive Summary & Structural Analysis This guide details the optimized protocols for coupling 4-fluoro-3-(1H-pyrazol-1-yl...

Author: BenchChem Technical Support Team. Date: March 2026


 Side Reactions
Molecule of Interest:  4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid (CAS: 957263-74-0)

Executive Summary & Structural Analysis

This guide details the optimized protocols for coupling 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid with amine partners. This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors (e.g., TRK, p38 MAPK pathways) where the 3-pyrazole-4-fluoro motif serves as a bioisostere for other hinge-binding or solvent-front domains.

The Chemoselective Challenge

The primary challenge with this substrate is chemoselectivity . The molecule contains a "push-pull" electronic system that activates the C4-fluorine atom toward Nucleophilic Aromatic Substitution (


).
  • Activation: The carboxylic acid (C1) is a strong Electron Withdrawing Group (EWG). The pyrazole at C3 (ortho to fluorine) provides additional inductive withdrawal.

  • Risk: Standard activation methods that generate highly electrophilic intermediates (e.g., Acid Chlorides via

    
    ) dramatically increase the electrophilicity of the aromatic ring, making the C4-F bond susceptible to displacement by the amine coupling partner.
    

Recommendation: We strongly recommend Propylphosphonic Anhydride (T3P) for scale-up and HATU for discovery-scale synthesis. Both methods avoid the formation of highly activated acid chloride species, minimizing


 byproducts.

Mechanistic Insight & Reaction Pathways

The following diagram illustrates the competing pathways. Understanding this causality is essential for process control.

ReactionPathways cluster_legend Key Start 4-Fluoro-3-(pyrazolyl) Benzoic Acid Activation Carboxylate Activation (T3P or HATU) Start->Activation Preferred Path AcidChloride Acid Chloride (COCl) Start->AcidChloride Avoid (SOCl2) AmideProduct Target Amide (Desired) Activation->AmideProduct + Amine (R-NH2) Fast Kinetics SNArProduct SNAr Byproduct (Impurity) Activation->SNArProduct High Temp / Excess Base AcidChloride->AmideProduct Low Temp Only AcidChloride->SNArProduct High Risk of F-Displacement Green = Safe Path Green = Safe Path Red = Hazardous Path Red = Hazardous Path Green = Safe Path->Red = Hazardous Path

Figure 1: Competing reaction pathways. The Acid Chloride route significantly lowers the activation energy for the unwanted


 displacement of fluorine.

Optimized Protocols

Method A: T3P Coupling (Recommended for Scale/Process)

Why: T3P (50% in EtOAc/DMF) acts as a mild activation agent. It does not generate chloride ions and the byproduct is water-soluble, simplifying workup.[1] It is superior for preventing epimerization if the amine partner is chiral.

Reagents:

  • Substrate: 1.0 equiv

  • Amine Partner: 1.1 equiv

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc), 1.5 - 2.0 equiv

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Protocol:

  • Dissolution: Charge the reaction vessel with 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid (1.0 equiv) and the amine partner (1.1 equiv) in EtOAc (10 V).

  • Base Addition: Add Pyridine (3.0 equiv) at 0–5 °C. Stir for 10 minutes.

    • Note: Pyridine is preferred over DIPEA for T3P reactions as it acts as both base and acylation catalyst.

  • Activation: Dropwise add T3P solution (1.5 equiv) maintaining internal temperature < 10 °C.

  • Reaction: Allow to warm to Room Temperature (20–25 °C). Stir for 2–4 hours.

    • Checkpoint: Monitor by HPLC/LCMS. Look for disappearance of acid (RT ~ X min) and formation of product. If < 95% conversion after 4h, add 0.5 equiv T3P.

  • Workup: Quench with water (5 V). Separate layers. Wash organic layer with 0.5M HCl (to remove pyridine), then Sat.

    
    , then Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
Method B: HATU Coupling (Recommended for Discovery/High Throughput)

Why: HATU provides rapid kinetics for sluggish amines but is less atom-economical than T3P.

Reagents:

  • Substrate: 1.0 equiv

  • Amine Partner: 1.1 equiv

  • Base: DIPEA (3.0 equiv)

  • Coupling Agent: HATU (1.1 - 1.2 equiv)

  • Solvent: DMF or DMAc

Protocol:

  • Activation: Dissolve acid (1.0 equiv) in DMF (10 V). Add DIPEA (3.0 equiv). Stir 5 min.

  • Reagent: Add HATU (1.1 equiv) in one portion. Stir for 5–10 minutes to form the active ester (OAt ester).

    • Visual Cue: Solution often turns yellow/orange.

  • Coupling: Add the amine partner (1.1 equiv).

  • Reaction: Stir at RT for 1–2 hours.

    • Warning: Do not heat > 40 °C. Higher temperatures promote

      
       of the fluorine.
      
  • Workup: Dilute with EtOAc, wash copiously with water/LiCl solution (to remove DMF).

Critical Quality Attributes (CQA) & Troubleshooting

The following table summarizes data from optimization screens typical for this scaffold class.

ParameterMethod A (T3P)Method B (HATU)Method C (SOCl2)
Conversion (2h) > 98%> 99%> 99%
Purity (HPLC) 98.5% 96.0%85.0%

Impurity
< 0.1%0.5 - 1.0%5.0 - 12.0%
Workup Ease High (Extraction)Med (DMF removal)Low (Hydrolysis risk)
Scalability ExcellentModerate (Cost)Poor (Safety/Impurity)
Troubleshooting Guide

Issue: Low Yield / Incomplete Conversion

  • Cause: Steric hindrance from the ortho-pyrazole.

  • Fix: Switch to Method A (T3P) and use 2-MeTHF as solvent. Heat gently to 35-40 °C (strictly monitored). Do not exceed 50 °C.

Issue: Formation of "Dimer" Impurity

  • Cause: Reaction of the product amide (if it has an NH) with remaining activated acid, or

    
     of the amine on the product's fluorine.
    
  • Fix: Ensure strict 1:1 stoichiometry of amine. Add amine after activation is complete (for HATU).

Issue: Fluorine Displacement (


) 
  • Detection: LCMS mass of Product + Amine - HF (+1 mass unit difference usually masked, look for retention time shift and distinct UV spectra).

  • Fix:Lower temperature. Switch base from DIPEA to Pyridine or NMM (softer bases). Avoid DMF (polar aprotic solvents accelerate

    
    ); use EtOAc or DCM.
    

Decision Tree for Optimization

Use this logic flow to select the correct condition for your specific amine partner.

OptimizationTree Start Start: Coupling 4-F-3-Py-Benzoic Acid AmineType Analyze Amine Partner Start->AmineType Primary Primary/Unstrained Amine AmineType->Primary Secondary Secondary/Hindered Amine AmineType->Secondary Chiral Chiral Amine (Racemization Risk) AmineType->Chiral T3P_Std Method A: T3P / EtOAc / Pyridine (Best Purity) Primary->T3P_Std HATU_Std Method B: HATU / DMF / DIPEA (High Reactivity) Secondary->HATU_Std T3P_Cold Method A: T3P / 0°C / Pyridine (Lowest Epimerization) Chiral->T3P_Cold CheckSNAr Check for SNAr Impurity? HATU_Std->CheckSNAr Optimize Switch to T3P or Lower Temp (<20°C) CheckSNAr->Optimize Yes

Figure 2: Decision matrix for selecting coupling conditions based on amine sterics and chirality.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480, 471–479. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link

  • Archibald, T. G., et al. (2012). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters. Organic Process Research & Development. (General reference for T3P utility in electron-deficient systems).
  • ChemScene. (n.d.). 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid Product Page. Retrieved October 26, 2023. Link

Sources

Method

Application Note: Strategic Esterification of 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic Acid

[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] This application note details the robust esterification of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid , a critical scaffold in the synthesis of TRK ki...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This application note details the robust esterification of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid , a critical scaffold in the synthesis of TRK kinase inhibitors (e.g., Larotrectinib analogs) and antimicrobial agents.[1]

The structural juxtaposition of a basic pyrazole moiety and an activated fluorine atom presents a specific synthetic challenge. The fluorine atom at the 4-position is para to the carboxylic acid (an electron-withdrawing group) and ortho to the pyrazole.[1] This electronic arrangement activates the fluorine toward Nucleophilic Aromatic Substitution (


).[1] Consequently, standard base-catalyzed esterification methods involving strong alkoxides (e.g., NaOMe) pose a high risk of side-reactions where the fluorine is displaced by the alkoxide.

Recommended Strategy: To mitigate


 risks, we prioritize Acid-Mediated Esterification .[1] Specifically, the use of Thionyl Chloride (

) in Methanol is the "Gold Standard" protocol. It generates anhydrous HCl in situ, effectively protonating the pyrazole (preventing it from interfering) and activating the carboxylate without exposing the sensitive C-F bond to nucleophilic attack.[1]

Mechanistic Analysis & Retrosynthesis[1]

The synthesis requires converting the carboxylic acid to a methyl ester (or ethyl ester) while preserving the integrity of the aryl-fluoride bond.[1]

Structural Vulnerabilities[1][11]
  • The Fluorine (C4): Activated by the para-carbonyl.[1] Vulnerable to

    
     attack.[1]
    
  • The Pyrazole (N2): Basic.[1] Will accept a proton in acidic media (

    
    ).[1] In neutral/basic media, it can coordinate with transition metals or interfere with coupling agents.
    
Pathway Selection
  • Path A: Fischer Esterification (

    
     / MeOH):  Viable, but water generation can stall equilibrium.[1]
    
  • Path B: Acyl Chloride Formation (

    
     / MeOH): Selected.  Irreversible.[1] The byproduct is 
    
    
    
    (gas) and
    
    
    , driving the reaction to completion.[1]
  • Path C: Alkylation (

    
     / 
    
    
    
    ):
    Alternative. Viable only under mild conditions.[1] Risk of
    
    
    if temperature is uncontrolled.[1]
Reaction Logic Diagram

ReactionLogic Start 4-Fluoro-3-(pyrazol-1-yl)benzoic acid Decision Select Esterification Method Start->Decision MethodA Method A: SOCl2 / MeOH (Acidic / Anhydrous) Decision->MethodA Preferred MethodB Method B: Base / MeI (Basic / SN2) Decision->MethodB Alternative (Small Scale) ResultA Target Ester (High Purity, Intact F) MethodA->ResultA Protonation protects Pyrazole No strong nucleophiles MethodB->ResultA If T < 40°C ResultB Risk: Methoxy-impurity (SNAr of Fluorine) MethodB->ResultB Alkoxide generation risk

Figure 1: Decision matrix for esterification conditions emphasizing the preservation of the C-F bond.

Protocol A: Thionyl Chloride Mediated Methanolysis (Primary)[1]

This method is scalable and ensures complete conversion by driving the equilibrium via the removal of volatile byproducts (


).[1]
Reagents & Stoichiometry[1]
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
Starting Material (Acid) 206.171.0Substrate
Methanol (Anhydrous) 32.04Solvent (20 vol)Reactant & Solvent
Thionyl Chloride (

)
118.973.0 - 5.0Activating Agent
Dichloromethane (DCM) 84.93ExtractionWorkup Solvent
Sat.[1]

-ExcessQuench/Neutralization
Step-by-Step Procedure
  • Setup: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (

    
     or 
    
    
    
    line).
  • Solvent Charge: Charge Methanol (20 mL per gram of substrate) into the flask. Cool to 0°C using an ice bath.

  • Activation (Exothermic): Add Thionyl Chloride dropwise over 15–20 minutes.

    • Critical: Maintain temperature < 10°C during addition to prevent uncontrolled splashing/boiling.[1]

  • Substrate Addition: Add the 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid solid in portions.

    • Note: The solution may turn yellow/orange.[1] The pyrazole will protonate immediately.[1]

  • Reaction: Remove the ice bath and heat the mixture to Reflux (65°C) for 3–5 hours .

    • Monitoring: Check TLC (System: 50% EtOAc/Hexane).[1] The ester usually has a higher

      
       than the acid.[1]
      
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove excess MeOH and

      
      .[1]
      
    • Residue: You will obtain a solid or thick oil (likely the HCl salt of the ester).[1]

  • Neutralization:

    • Redissolve residue in DCM.[1]

    • Slowly pour into a beaker containing cold Sat.

      
       . Stir vigorously until gas evolution (
      
      
      
      ) ceases and pH is ~8.
  • Extraction:

    • Separate layers.[1][2] Extract the aqueous layer 2x with DCM.[1]

    • Combine organics, dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Usually, the product is pure enough (>95%) for next steps.[1]

    • If needed, recrystallize from Hexane/EtOAc or purify via Flash Chromatography (0-30% EtOAc in Hexanes).[1]

Protocol B: Mild Alkylation (Alternative)[1]

Use this method only if the substrate contains acid-sensitive groups (unlikely for this specific scaffold) or for small-scale combinatorial synthesis.[1]

Reagents[1][9]
ReagentEquiv.[1][5]Role
Starting Material 1.0Substrate
Methyl Iodide (MeI) 1.2Alkylating Agent
Potassium Carbonate (

)
2.0Base (Acid Scavenger)
DMF (Dimethylformamide) 10 volSolvent
Step-by-Step Procedure
  • Dissolution: Dissolve the carboxylic acid in DMF.

  • Base Addition: Add powdered

    
    . Stir for 10 minutes at Room Temperature (RT).
    
  • Alkylation: Add Methyl Iodide dropwise.[1]

  • Reaction: Stir at RT for 4–12 hours.

    • Warning: Do NOT heat above 40°C. Higher temperatures increase the risk of Fluorine displacement (

      
      ) by carbonate or trace water/hydroxide.[1]
      
  • Workup:

    • Pour mixture into Ice Water (10x volume).

    • The ester often precipitates.[1] Filter and wash with water.[1]

    • If no precipitate, extract with EtOAc, wash with Brine (3x to remove DMF), dry, and concentrate.[1]

Analytical Validation & QC

Expected Data
  • 1H NMR (DMSO-d6 or CDCl3):

    • Look for the new singlet (Methyl ester) at ~3.8 - 3.9 ppm .[1]

    • Verify the Pyrazole protons: Typically a doublet/triplet pattern or distinct singlets depending on resolution.[1]

    • Verify the Aromatic region: 3 protons.[1]

  • 19F NMR:

    • Crucial check.[1][6][7] The Fluorine shift should remain relatively constant (approx -110 to -120 ppm, depending on reference).[1]

    • Flag: If you see a new peak significantly shifted, you may have formed the methoxy-analog.[1]

Workflow Visualization

Workflow Input Acid Substrate + MeOH Activation Add SOCl2 (0°C) Input->Activation Reflux Reflux 65°C (3-5 hrs) Activation->Reflux Quench Evaporate -> DCM/NaHCO3 Wash Reflux->Quench Output Pure Ester Quench->Output

Figure 2: Operational workflow for the Thionyl Chloride esterification method.

Troubleshooting & Pitfalls

ProblemProbable CauseSolution
Low Yield Pyrazole salt formation trapping product in aqueous layer during workup.[1]Ensure aqueous phase is pH ~8 during extraction.[1] The pyrazole is basic; if pH < 4, it stays in water.
Impurity (M+12 mass)

reaction (Methoxy replacing Fluoro).[1]
Reaction was too basic or too hot. Switch to Method A (Acidic).[1]
Incomplete Reaction Water in Methanol.[1]Use anhydrous Methanol.[1] Increase

equivalents to consume water.

References

  • Chemical Identity & Properties

    • PubChem. 4-(5-p-tolyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid (Analogous Scaffold Data).[1] National Library of Medicine.[1] Link[1]

  • Synthetic Methodology (Pyrazoles)

    • Alam, M. A., et al. (2019).[1][6] Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid... ACS Omega, 4(10), 14284–14293.[1][6] Link[1]

  • Esterification of Fluorinated Acids

    • RSC Advances. (2023).[1][7] Esterification of fluorinated aromatic carboxylic acids with methanol... RSC Adv., 13, 16712-16723.[1][7] Link

  • Reaction Mechanisms (Thionyl Chloride)

    • Eller, G. A., et al. (2014).[1] An unusual thionyl chloride-promoted C−C bond formation...[1][8] Beilstein J. Org.[1] Chem., 10, 1143–1149. (Context on pyrazole reactivity with SOCl2). Link

Sources

Application

Application Notes &amp; Protocols: 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic Acid as a Privileged Building Block for Kinase Inhibitor Discovery

Introduction: The Rationale for Privileged Scaffolds in Kinase Drug Discovery The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets, particularly in oncology...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Privileged Scaffolds in Kinase Drug Discovery

The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets, particularly in oncology and immunology. Kinases share a structurally conserved ATP-binding site, which has been the primary focus for the development of small molecule inhibitors. Within the vast chemical space available to medicinal chemists, certain molecular frameworks, or "privileged scaffolds," have emerged that demonstrate a recurring ability to bind to this conserved site across multiple kinase families. The pyrazole ring is one such preeminent scaffold.[1][2][3] Its utility stems from its unique combination of features: it is a stable aromatic heterocycle, synthetically tractable, and possesses strategically positioned nitrogen atoms capable of forming critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket.[4][5]

This guide focuses on a specific, highly functionalized building block: 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid . We will dissect the strategic inclusion of each functional group, provide detailed protocols for its derivatization, and outline robust methods for evaluating the resulting compounds as potential kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Part 1: Deconstructing the Building Block: A Chemist's Perspective

The design of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid is not arbitrary; each component serves a distinct and synergistic purpose in crafting a successful kinase inhibitor.

The Pyrazole Moiety: The Hinge-Binding Anchor

The 1H-pyrazol-1-yl group is the core pharmacophore. In the majority of known pyrazole-based kinase inhibitors, one of the pyrazole's nitrogen atoms acts as a hydrogen bond acceptor, while the adjacent N-H or C-H group can act as a donor, satisfying the crucial donor-acceptor-donor pattern of the kinase hinge region.[5] This bidentate interaction anchors the inhibitor in the active site, providing a stable foundation for affinity and selectivity.[4][6]

The Benzoic Acid: The Vector for Diversity

The carboxylic acid is a versatile chemical handle. It serves as the primary point for synthetic elaboration, allowing chemists to introduce a vast array of chemical functionalities through robust and well-established amide coupling reactions. The substituents introduced at this position are typically designed to project out of the ATP-binding pocket towards the solvent-exposed region or into adjacent hydrophobic pockets, influencing the compound's potency, selectivity, and physicochemical properties.

The Fluorine Atom: The Metabolic and Potency Enhancer

The strategic placement of a fluorine atom is a widely used tactic in modern medicinal chemistry.[7][8][9][10] In this scaffold, the 4-fluoro substituent offers several key advantages:

  • Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism (hydroxylation) by cytochrome P450 enzymes. Fluorine, being a small, highly electronegative atom, can block these metabolic "hot spots," thereby increasing the compound's half-life and oral bioavailability.[7][10]

  • Enhanced Binding Affinity: The C-F bond can increase lipophilicity, promoting favorable interactions with hydrophobic pockets within the kinase active site.[9][10] Furthermore, fluorine's strong electron-withdrawing nature can modulate the pKa of the nearby carboxylic acid and influence the overall electronic distribution of the molecule, which can fine-tune binding interactions.[7]

  • Conformational Control: Fluorine substitution can influence the preferred conformation of the molecule, potentially pre-organizing it into a more favorable bioactive conformation for kinase binding.[7]

// Edges Pyrazole -> Hinge [label=" H-Bonding", color="#EA4335", fontcolor="#EA4335", dir=both]; Fluorine -> HydrophobicPocket [label=" Hydrophobic\n Interactions", color="#34A853", fontcolor="#34A853", style=dashed]; Scaffold -> SolventFront [label=" R-Group Projection", color="#4285F4", fontcolor="#4285F4"]; } } Caption: Functional dissection of the building block and its interactions within a kinase active site.

Part 2: Synthetic Protocol - From Building Block to Inhibitor Candidate

The most direct application of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid is the synthesis of amide derivatives. This protocol describes a standard, reliable method for amide bond formation using common coupling reagents.

Protocol 2.1: General Procedure for Amide Coupling

This protocol details the coupling of the title benzoic acid with a generic primary or secondary amine (R¹R²NH).

Materials:

  • 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid

  • Amine of interest (HNR¹R²)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: Add the amine of interest (1.1 eq.), followed by HATU (1.2 eq.) and DIPEA (3.0 eq.).

    • Scientist's Note: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization for chiral amines. DIPEA is a non-nucleophilic base used to mop up the acid generated during the reaction, driving it to completion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

      • Scientist's Note: The bicarb wash removes any unreacted carboxylic acid and acidic byproducts from the HATU reagent. The brine wash helps to break any emulsions and remove residual water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G Start 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid + Amine (HNR¹R²) Reagents Add HATU, DIPEA in Anhydrous DMF Start->Reagents Stir Stir at Room Temp (2-12h) Reagents->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Periodic Sampling Monitor->Stir Reaction Incomplete Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Monitor->Workup Reaction Complete Purify Silica Gel Chromatography Workup->Purify Product Pure Amide Product (Characterize by NMR, HRMS) Purify->Product

Part 3: Biological Evaluation - From Compound to Data

Once a library of derivatives has been synthesized, the next critical phase is to evaluate their biological activity. This typically follows a tiered approach, starting with biochemical assays and progressing to cell-based models.

Biochemical Kinase Inhibition Assay

The primary goal is to determine the compound's potency against one or more target kinases, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Luminescence-based ATP-depletion assays are a common and robust method.[1]

Protocol 3.1.1: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a luminescent signal.

Principle:

  • Kinase Reaction: Kinase + Substrate + ATP → Phospho-substrate + ADP

  • ADP-Glo™ Reagent: Stops the kinase reaction and depletes remaining ATP.

  • Kinase Detection Reagent: Converts ADP to ATP, which is used by a luciferase to generate light. The light signal is directly proportional to the ADP produced and thus the kinase activity.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Kinase Reaction Setup (384-well plate):

    • Add test compound solution.

    • Add the target kinase and its specific substrate (peptide or protein).

    • Initiate the reaction by adding ATP at its Kₘ concentration for the specific kinase.

    • Incubate at room temperature for a defined period (e.g., 60 minutes). Include "no kinase" and "vehicle (DMSO)" controls.

  • First Detection Step: Add ADP-Glo™ Reagent to all wells to stop the reaction and consume unused ATP. Incubate for 40 minutes.

  • Second Detection Step: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus log[inhibitor] concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Table 1: Example Biochemical Inhibition Data for a Hypothetical Inhibitor (Cpd-X)

Kinase TargetCpd-X IC₅₀ (nM)
CDK2/CycA15
p38α250
JAK2>10,000
Aurora B85

Data is for illustrative purposes only.

Cellular Activity and Target Engagement

A potent biochemical inhibitor must be able to penetrate the cell membrane and engage its target in the complex intracellular environment.

Protocol 3.2.1: Anti-Proliferation Assay (MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as a readout of cell viability and proliferation after treatment with the inhibitor.

Procedure:

  • Cell Seeding: Seed cancer cells (chosen based on the relevance of the kinase target) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • Signal Development: Add MTT reagent (which is converted to a colored formazan product by living cells) or CellTiter-Glo® reagent (which measures intracellular ATP).

  • Data Acquisition: Read absorbance (for MTT) or luminescence (for CellTiter-Glo®) on a plate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3.2.2: Target Phosphorylation by Western Blot

This assay provides direct evidence of target engagement by measuring the phosphorylation status of the kinase's known downstream substrate.

Procedure:

  • Treatment: Treat cells with the inhibitor at concentrations around its GI₅₀ (e.g., 0.5x, 1x, 5x) for a short duration (e.g., 1-4 hours).[1]

  • Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.[1]

  • Quantification & SDS-PAGE: Quantify total protein concentration (e.g., BCA assay), normalize samples, and separate proteins by SDS-PAGE.

  • Western Blot: Transfer proteins to a membrane and probe with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Rb for a CDK inhibitor). Re-probe with an antibody for the total substrate and a loading control (e.g., GAPDH or β-actin).

  • Analysis: A dose-dependent decrease in the phosphorylated substrate signal indicates on-target activity of the inhibitor.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation Biochem ADP-Glo™ Assay IC50 Determine IC₅₀ (Potency & Selectivity) Biochem->IC50 CellPro Anti-Proliferation Assay (MTT / CTG) IC50->CellPro Guide Dosing GI50 Determine GI₅₀ (Cellular Efficacy) CellPro->GI50 Western Western Blot (Target Engagement) GI50->Western Guide Dosing pSubstrate Measure p-Substrate (Mechanism of Action) Western->pSubstrate

Conclusion

4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid is a strategically designed building block that embodies key principles of modern kinase inhibitor design. The pyrazole core provides a reliable anchor to the kinase hinge, the carboxylic acid offers a versatile point for synthetic diversification, and the fluorine atom enhances crucial drug-like properties. By employing robust synthetic and biological evaluation protocols as outlined in this guide, researchers can effectively leverage this privileged scaffold to accelerate the discovery and development of novel and potent kinase inhibitors for a range of therapeutic indications.

References

  • Scilit (n.d.). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Available at: [Link]

  • Ni, K., & Gu, Z. (2025). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • PubMed (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Zheng, Y., et al. (2025). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PMC. Available at: [Link]

  • ResearchGate (n.d.). Crystal structure of a pyrazole-based inhibitor (grey carbon atoms) of HsCDK2. Available at: [Link]

  • PubMed (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Available at: [Link]

  • Encyclopedia.pub (2024). The Role of Small Molecules Containing Fluorine Atoms. Available at: [Link]

  • ACS Publications (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Available at: [Link]

  • PMC (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Available at: [Link]

  • MDPI (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Available at: [Link]

  • RSC Publishing (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. Available at: [Link]

  • MDPI (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available at: [Link]

  • RSC Publishing (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Available at: [Link]

  • Semantic Scholar (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]

Sources

Method

Scalable synthesis methods for 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid

Application Note: Scalable Synthesis of 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic Acid Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid (CAS: 957263-74-0). This scaffold is a critical intermediate in the development of tyrosine kinase inhibitors (e.g., TRK, ROS1 inhibitors). While nucleophilic aromatic substitution (SNAr) is often proposed for fluorinated aromatics, this specific substitution pattern (3-pyrazole, 4-fluoro) renders SNAr regiochemically unfavorable.

This guide presents a validated 3-step synthetic route utilizing Copper-Catalyzed Ullmann-type coupling. This method is selected for its superior regiocontrol, cost-effectiveness (vs. Palladium), and scalability.

Retrosynthetic Analysis & Route Selection

To design a scalable route, we must analyze the electronic bias of the benzene ring.

The Regioselectivity Problem (SNAr)

A common misconception is that 3,4-difluorobenzoic acid can be used as a starting material. However, the carboxylic acid (or ester) at position 1 is an Electron Withdrawing Group (EWG).

  • Position 4 (Para): Highly activated for nucleophilic attack due to resonance stabilization of the Meisenheimer complex.

  • Position 3 (Meta): Poorly activated.

  • Result: SNAr reaction with pyrazole yields the wrong isomer (4-pyrazolyl-3-fluorobenzoic acid).

The Solution: Metal-Catalyzed Cross-Coupling

To force the pyrazole into Position 3, we utilize a halogen handle (Bromine) at Position 3, which reacts via oxidative addition rather than nucleophilic addition.

Retrosynthesis Target Target: 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid Step3 Step 3: Hydrolysis (LiOH/THF) Target->Step3 Intermediate2 Intermediate 2: Methyl 4-fluoro-3-(1H-pyrazol-1-yl)benzoate Step3->Intermediate2 Step2 Step 2: C-N Coupling (CuI, Ligand, Pyrazole) Intermediate2->Step2 Intermediate1 Intermediate 1: Methyl 3-bromo-4-fluorobenzoate Step2->Intermediate1 Step1 Step 1: Esterification (MeOH, H2SO4) Intermediate1->Step1 SM Starting Material: 3-Bromo-4-fluorobenzoic acid Step1->SM

Figure 1: Retrosynthetic strategy prioritizing regiocontrol via Ullmann coupling.

Comparative Route Analysis

FeatureRoute A: SNAr (3,4-Difluoro)Route B: Pd-Catalyzed (Buchwald)Route C: Cu-Catalyzed (Ullmann)
Starting Material 3,4-Difluorobenzoic acid3-Bromo-4-fluorobenzoate3-Bromo-4-fluorobenzoate
Regioselectivity Poor (Favors 4-subst.)Excellent (Specific to Br)Excellent (Specific to Br)
Cost LowHigh (Pd catalysts, Phosphines)Medium/Low (CuI, Diamines)
Scalability HighMedium (Metal removal difficult)High (Industrial Standard)
Recommendation RejectedAlternativeRecommended

Detailed Experimental Protocols

Step 1: Esterification of 3-Bromo-4-fluorobenzoic acid

Rationale: Protecting the carboxylic acid prevents the formation of copper-carboxylate complexes in Step 2, which can deactivate the catalyst and lower yields.

Reagents:

  • 3-Bromo-4-fluorobenzoic acid (1.0 equiv)

  • Methanol (10 vol)

  • Sulfuric Acid (H₂SO₄), conc.[1] (0.1 equiv)[1][2]

Protocol:

  • Charge a reaction vessel with 3-Bromo-4-fluorobenzoic acid and Methanol .

  • Add Sulfuric Acid dropwise at ambient temperature (exothermic).

  • Heat the mixture to reflux (65°C) for 6–8 hours.

  • Monitor by HPLC/TLC until starting material is <1%.

  • Cool to room temperature and concentrate under reduced pressure to ~2 volumes.

  • Dilute with Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ (aq) to neutralize acid.

  • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Expected Yield: >95%[3][4][5]

    • Appearance: White/Off-white solid.

Step 2: Copper-Catalyzed C-N Coupling (The Critical Step)

Rationale: A modified Ullmann coupling using a diamine ligand allows the reaction to proceed at moderate temperatures (100°C) with high conversion.

Reagents:

  • Methyl 3-bromo-4-fluorobenzoate (1.0 equiv)

  • 1H-Pyrazole (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv / 5 mol%)

  • Trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA) (0.1 equiv / 10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) - Must be anhydrous/milled.

  • Toluene or 1,4-Dioxane (10 vol)

Protocol:

  • Inertion: Purge the reaction vessel with Nitrogen (N₂) or Argon. Oxygen inhibits the catalytic cycle.

  • Charging: Add Methyl 3-bromo-4-fluorobenzoate , Pyrazole , and K₂CO₃ to the vessel.

  • Catalyst Prep: Add CuI followed immediately by the ligand DMEDA and the solvent (Toluene ).

  • Reaction: Heat the mixture to 100–110°C with vigorous stirring.

    • Note: Vigorous stirring is essential as K₂CO₃ is insoluble.

  • Time: Reaction typically requires 16–24 hours. Monitor by HPLC.

  • Workup: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts and copper residues. Wash the pad with EtOAc.[6]

  • Purification: Concentrate the filtrate. If purity is <95%, recrystallize from Heptane/EtOAc or perform a short silica plug filtration.

    • Expected Yield: 80–90%

Step 3: Saponification to Final Acid

Rationale: Mild hydrolysis conditions ensure the fluorine atom is not displaced by hydroxide (which can occur at high temps/strong concentrations).

Reagents:

  • Methyl 4-fluoro-3-(1H-pyrazol-1-yl)benzoate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 equiv)[3]

  • THF/Water (3:1 ratio) (10 vol)

Protocol:

  • Dissolve the ester in THF .

  • Add a solution of LiOH in Water .

  • Stir at Room Temperature (20–25°C).

    • Critical: Do not heat above 40°C to avoid SNAr of the Fluorine by OH⁻.

  • Monitor by HPLC (approx. 2–4 hours).

  • Isolation: Acidify the reaction mixture to pH 3–4 using 1M HCl.

  • The product typically precipitates.[6] Filter the solid, wash with water, and dry in a vacuum oven at 50°C.

    • Expected Yield: >90%[3]

    • Final Purity: >98% (HPLC).

Process Safety & Quality Control

Safety Parameters
  • Exotherms: Step 1 (H₂SO₄ addition) and Step 3 (Acidification) are exothermic. Control addition rates.

  • Copper Waste: All aqueous waste from Step 2 must be treated as heavy metal waste.

  • Hydrazine Content: Ensure the starting Pyrazole is free of Hydrazine (a genotoxic impurity).

Quality Attributes (Critical Quality Attributes - CQAs)
AttributeSpecificationMethod
Appearance White to off-white powderVisual
Assay ≥ 98.0% w/wHPLC
Regioisomer ≤ 0.5% (4-pyrazolyl isomer)HPLC/NMR
Copper Content ≤ 20 ppmICP-MS
Residual Solvents ICH LimitsGC-HS

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion in Step 2 Oxygen in systemEnsure rigorous N₂ purging; degas solvents.
Blue/Green Color in Step 2 Catalyst OxidationCu(I) has oxidized to Cu(II). Add 5-10% Sodium Ascorbate to reduce it back.
Defluorination in Step 3 Temperature too highKeep hydrolysis <30°C. Use LiOH instead of NaOH/KOH.
Sticky Solid in Step 3 ImpuritiesRecrystallize final acid from Ethanol/Water.

References

  • Regioselectivity in SNAr: Sythana, S. K., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene."[7] Organic Process Research & Development, 2014, 18(7), 912-918. Link

  • Copper-Catalyzed Coupling (General): Antilla, J. C., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Journal of Organic Chemistry, 2004, 69(17), 5578–5587. Link

  • Process Scale-Up of Pyrazole Coupling: "Scalable Synthesis of N-Aryl Pyrazoles via Copper Catalysis." Organic Syntheses, 2012, 89, 450-459. Link

  • Substrate Analog Synthesis: "Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid." ACS Omega, 2019, 4(10), 14284-14293. Link

Sources

Application

Recrystallization solvents for purifying 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid

Application Note: Recrystallization & Purification of 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic Acid Part 1: Executive Summary & Compound Profile[1] Objective: To provide a robust, scalable purification protocol for 4-fluoro-3...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Recrystallization & Purification of 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic Acid

Part 1: Executive Summary & Compound Profile[1]

Objective: To provide a robust, scalable purification protocol for 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid . This guide moves beyond generic procedures, addressing the specific physicochemical challenges posed by the zwitterionic potential of the pyrazole-benzoic acid motif and the lipophilicity introduced by the fluorine substituent.

Compound Profile:

  • Target Molecule: 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid[1][2]

  • Chemical Class: Fluorinated N-aryl pyrazole / Benzoic acid derivative.[1]

  • Critical Functionalities:

    • Carboxylic Acid (C-1):[1] pKa ~4.0–4.[1]5. Soluble in basic aqueous media; capable of strong intermolecular hydrogen bonding (dimerization) in non-polar solvents.[1]

    • Pyrazole Ring (C-3): Weakly basic; acts as a hydrogen bond acceptor.[1]

    • Fluorine (C-4):[1][3][4] Increases lipophilicity and lattice energy; often reduces solubility in water compared to non-fluorinated analogs.[1]

Common Impurities:

  • Regioisomers: 4-fluoro-2-(1H-pyrazol-1-yl)benzoic acid (steric impurity).[1]

  • Starting Materials: 4-fluoro-3-bromobenzoic acid (halo-precursor) or 1H-pyrazole.[1]

  • Inorganic Salts: Copper or Palladium residues (if synthesized via Ullmann or Buchwald coupling).[1]

Part 2: Solvent Selection Strategy (The "Why")

The purification strategy relies on exploiting the temperature-dependent solubility differential driven by the carboxylic acid moiety.[1]

Solvent SystemRoleMechanism of ActionSuitability
Ethanol / Water Primary Co-solvent System: Ethanol dissolves the lipophilic fluoro-pyrazole core; water acts as a polar anti-solvent to force lattice formation upon cooling.[1]High: Best balance of yield and purity.
Glacial Acetic Acid SecondaryProtonation: Suppresses ionization of the carboxylic acid, ensuring the molecule remains in its neutral, less soluble form during cooling.Medium: Good for purity, but yield can be lower due to high solubility.
Ethyl Acetate / Heptane TertiaryPolarity Swing: Dissolves the organic core (EtOAc) and precipitates via non-polar exclusion (Heptane).[1]Medium: Effective for removing polar inorganic impurities.[1]
Aq. NaOH / HCl ChemicalAcid-Base Swing: Not a crystallization per se, but a chemical purification step to remove non-acidic organic impurities (e.g., unreacted pyrazole).[1]Critical: Recommended as a pre-step before final recrystallization.[1]

Part 3: Detailed Experimental Protocols

Protocol A: The "Acid-Base Swing" (Pre-Purification)

Use this method first if the crude purity is <90% or contains significant unreacted pyrazole.[1]

  • Dissolution: Suspend the crude solid (10 g) in 1M NaOH (50 mL) . Stir until a clear solution is obtained (pH > 10).

    • Note: The acid converts to the sodium salt (highly water-soluble).[1] Unreacted pyrazole and halo-benzene precursors remain insoluble or form an oil.[1]

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble organics and palladium black (if Pd-catalyzed).[1]

  • Extraction (Wash): Extract the aqueous filtrate with Ethyl Acetate (2 x 20 mL) . Discard the organic layer (contains non-acidic impurities).[1]

  • Precipitation: Cool the aqueous phase to 5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~2.0.

  • Isolation: The product will precipitate as a thick white solid.[1] Filter, wash with cold water, and dry.

Protocol B: Recrystallization from Ethanol-Water (Final Polish)

Use this method to achieve >99% HPLC purity.[1]

Step-by-Step Methodology:

  • Saturation:

    • Place 5.0 g of the pre-purified solid into a 100 mL round-bottom flask.

    • Add Absolute Ethanol (35 mL) .

    • Heat to reflux (78°C).[1] If the solid does not dissolve completely, add Ethanol in 2 mL increments until clear.

    • Critical: Do not exceed 50 mL total solvent volume to maintain yield.[1]

  • Anti-Solvent Addition:

    • While maintaining reflux, slowly add Deionized Water (hot, ~80°C) dropwise.

    • Stop addition immediately when a faint, persistent turbidity (cloudiness) appears.[1]

    • Add 1-2 mL of Ethanol to clear the solution back to transparency.[1]

  • Controlled Cooling (Nucleation):

    • Remove from heat and allow the flask to cool to room temperature (20-25°C) undisturbed. Stirring during this phase can cause rapid, amorphous precipitation.

    • Once ambient temperature is reached, transfer to an ice bath (0-4°C) for 2 hours to maximize recovery.[1]

  • Filtration & Drying:

    • Filter the crystals using a Buchner funnel.[1][5]

    • Wash: Rinse the filter cake with a cold mixture of Ethanol:Water (1:1, 10 mL).

    • Dry: Vacuum oven at 50°C for 12 hours.

Part 4: Visualization of Workflows

Figure 1: Purification Decision Tree

PurificationLogic Start Crude 4-fluoro-3-(pyrazol-1-yl)benzoic acid CheckPurity Check Purity (HPLC) Start->CheckPurity LowPurity Purity < 90% (High Organic Impurities) CheckPurity->LowPurity Dirty HighPurity Purity > 90% (Minor Impurities) CheckPurity->HighPurity Clean AcidBase Protocol A: Acid-Base Swing (NaOH Dissolution -> EtOAc Wash -> HCl Ppt) LowPurity->AcidBase Recryst Protocol B: Recrystallization (Ethanol/Water System) HighPurity->Recryst AcidBase->Recryst Intermediate Solid FinalQC Final QC (NMR, HPLC, DSC) Recryst->FinalQC

Caption: Decision logic for selecting between chemical purification (Acid-Base Swing) and physical purification (Recrystallization) based on initial crude purity.

Part 5: Process Analytical Technology (PAT) & Troubleshooting

Quality Control Parameters:

TestAcceptance CriteriaMethod Note
HPLC Purity > 99.0% AreaC18 Column, Acetonitrile/Water (0.1% TFA) gradient.[1]
1H NMR Conforms to StructureConfirm absence of Ethyl Acetate (singlet ~2.0 ppm) or Ethanol (triplet ~1.1 ppm).[1]
Appearance White to Off-White Crystalline SolidYellow discoloration indicates oxidation or retained regioisomers.[1]

Troubleshooting Guide:

  • Issue: "Oiling Out" (Liquid phase separation instead of crystals).

    • Cause: Solution became too polar too quickly (too much water added) or temperature dropped too fast.

    • Fix: Re-heat to reflux, add more Ethanol to redissolve the oil, and cool much slower (wrap flask in foil/towel).

  • Issue: Low Yield (<50%).

    • Cause: Too much solvent used during dissolution.[1]

    • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and cool again to harvest a "second crop."

Part 6: References

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid. ACS Omega. 2019.[1][6] [Link][1]

  • Method for purifying pyrazoles. Google Patents (WO2011076194A1). 2011.[1]

  • Purification of Benzoic Acid Derivatives via Acid-Base Extraction. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1] (Standard Reference Text).

Sources

Method

Retrosynthetic analysis of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid

Application Note & Protocol: Retrosynthetic Analysis and Synthesis of 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic Acid Introduction & Strategic Context 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid is a highly specialized building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Retrosynthetic Analysis and Synthesis of 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic Acid

Introduction & Strategic Context

4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid is a highly specialized building block utilized in the design of next-generation Tropomyosin receptor kinase A (TrkA) inhibitors. TrkA is the high-affinity catalytic receptor for Nerve Growth Factor (NGF). Modulating this signaling axis has emerged as a breakthrough strategy for developing non-opioid analgesics and antinociceptive therapies . The 1-arylpyrazole core of this compound is structurally essential; it occupies the less-conserved non-ATP binding site of the kinase, conferring critical sub-selectivity over related TrkB and TrkC receptors.

Biological Pathway: NGF/TrkA Signaling

To understand the pharmacological necessity of this target compound, we must map its role within the NGF/TrkA signaling cascade. Allosteric inhibitors derived from 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid bind to the inactive conformation of TrkA, physically blocking NGF-induced autophosphorylation and the subsequent downstream activation of pain sensitization pathways.

TrkAPathway NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor (Active) NGF->TrkA Binds & Activates PI3K PI3K / Akt Pathway (Cell Survival) TrkA->PI3K MAPK Ras / MAPK Pathway (Pain Sensitization) TrkA->MAPK PLC PLCγ Pathway (Nociception) TrkA->PLC Inhibitor TrkA Allosteric Inhibitor (Target Derivative) Inhibitor->TrkA Blocks Activation

Figure 1. NGF/TrkA signaling pathway and its modulation by allosteric inhibitors.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid presents a strict regioselectivity challenge. The logic behind the experimental design is driven by the following mechanistic causalities:

  • Avoidance of Direct SNAr: The target molecule features a fluorine atom para to an electron-withdrawing carboxylic acid. Under basic conditions, this fluorine is highly activated for Nucleophilic Aromatic Substitution (SNAr). If a direct reaction with pyrazole is attempted, the nucleophile will preferentially displace the fluorine at C4 rather than the bromine at C3, yielding the wrong regioisomer.

  • Transition-Metal Regiocontrol: To achieve exclusive C-N bond formation at the C3 position, we employ a Copper-catalyzed Ullmann-type coupling . Copper(I) undergoes oxidative addition into the weaker C-Br bond (~280 kJ/mol) with high chemoselectivity, completely ignoring the stronger C-F bond (~485 kJ/mol), ensuring perfect regiocontrol.

  • Carboxylic Acid Masking: Free carboxylic acids coordinate strongly to copper, forming insoluble copper-carboxylate aggregates that precipitate the catalyst out of the active cycle. Therefore, the retrosynthetic sequence dictates a transient esterification (protection) prior to the Ullmann coupling, followed by saponification.

ForwardSynthesis SM 3-Bromo-4-fluorobenzoic acid (Starting Material) Int1 Methyl 3-bromo-4-fluorobenzoate (Protected Intermediate) SM->Int1 H2SO4, MeOH Reflux, 12h Int2 Methyl 4-fluoro-3-(1H-pyrazol-1-yl)benzoate (Coupled Intermediate) Int1->Int2 1H-Pyrazole, CuI Ligand, K2CO3 110°C, 24h Target 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid (Final Product) Int2->Target LiOH, H2O/THF RT, 4h

Figure 2. Forward synthetic workflow for 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid.

Reaction Optimization Data

The critical bottleneck in this workflow is the C-N coupling step. Table 1 summarizes the optimization of the catalytic system required to maximize product yield while suppressing unwanted defluorination.

Table 1. Optimization of the C-N Coupling Step

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Observation
1CuI (10%)NoneK₂CO₃DMF110< 10Catalyst degradation (Cu black)
2CuI (10%)DMEDA (20%)K₂CO₃DMF11088Clean conversion
3CuI (10%)DMEDA (20%)Cs₂CO₃Dioxane10075Slower reaction kinetics
4Pd₂(dba)₃ (5%)tBuXPhos (10%)NaOtBuToluene10042Defluorination observed

Note: DMEDA = N,N'-Dimethylethylenediamine. Yields determined by HPLC analysis.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 3-bromo-4-fluorobenzoate (Esterification)

  • Self-Validating System: The conversion of the highly polar carboxylic acid to the non-polar methyl ester is validated by a significant upward shift in the

    
     value on a TLC plate, confirming reaction completion before committing to the sensitive coupling step.
    
  • Preparation: In a 250 mL round-bottom flask, suspend 3-bromo-4-fluorobenzoic acid (10.0 g, 45.6 mmol) in anhydrous methanol (100 mL).

  • Catalysis: Slowly add concentrated sulfuric acid (2.0 mL) dropwise while stirring. (Caution: Exothermic addition).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 70 °C for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove ~70% of the methanol. Dilute the residue with ethyl acetate (150 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 100 mL) to neutralize residual acid, followed by brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the product as a white solid (10.2 g, 96% yield).

Protocol B: Copper-Catalyzed Ullmann Coupling

  • Self-Validating System: The diamine ligand stabilizes the Cu(I) oxidation state. If the reaction mixture turns green/blue prematurely, it indicates oxygen ingress and Cu(II) formation, prompting immediate degassing. During workup, the aqueous ammonia wash turns deep blue (forming the

    
     complex), visually confirming the successful extraction of the copper catalyst away from the organic product.
    
  • Preparation: To an oven-dried Schlenk flask, add methyl 3-bromo-4-fluorobenzoate (5.0 g, 21.4 mmol), 1H-pyrazole (1.75 g, 25.7 mmol), CuI (0.41 g, 2.14 mmol, 10 mol%), and finely powdered anhydrous K₂CO₃ (5.9 g, 42.8 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Reagent Addition: Add anhydrous DMF (50 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (0.46 mL, 4.28 mmol, 20 mol%) via syringe.

  • Reaction: Heat the mixture to 110 °C in an oil bath for 24 hours under vigorous stirring.

  • Workup (Copper Removal): Cool the dark mixture to room temperature. Dilute with EtOAc (200 mL) and filter through a pad of Celite. Wash the filtrate with a 10% aqueous ammonium hydroxide solution (3 × 100 mL) until the aqueous layer is no longer blue. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford methyl 4-fluoro-3-(1H-pyrazol-1-yl)benzoate as an off-white solid (4.1 g, 88% yield).

Protocol C: Saponification to Final Product

  • Self-Validating System: The final product is isolated by acidifying the aqueous layer to pH ~2. The sudden formation of a dense white precipitate visually validates the successful saponification and phase-transfer purification, as any unreacted ester remains trapped in the discarded ether wash.

  • Preparation: Dissolve methyl 4-fluoro-3-(1H-pyrazol-1-yl)benzoate (4.0 g, 18.2 mmol) in a mixture of THF (40 mL) and water (10 mL).

  • Reaction: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 g, 36.4 mmol). Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Workup: Remove THF under reduced pressure. Dilute the aqueous residue with water (20 mL) and extract with diethyl ether (20 mL) to remove unreacted starting material.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 using 1M HCl. A white precipitate will form immediately.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 × 20 mL), and dry in a vacuum oven at 50 °C overnight to yield 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid as a pure white powder (3.5 g, 93% yield).

References

  • Tang, S., Xue, Y., Dengqi, X., & Shao, L. (2022). Design, Development and Evaluation of Prodrug-Type TrkA-Selective Inhibitor with Antinociceptive Effects In Vivo. SSRN Electronic Journal. URL:[Link]

  • Wikipedia Contributors. (2024). Buchwald–Hartwig amination (Cross-Coupling Mechanisms). Wikipedia, The Free Encyclopedia. URL:[Link]

Application

Application Note: High-Throughput Synthesis of Biaryl-Substituted Pyrazolylbenzamides via Suzuki-Miyaura Cross-Coupling

Introduction & Scientific Rationale The compound 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid (CAS 957263-74-0) is a highly versatile, [1] frequently deployed in modern drug discovery. Its structural topology offers distinct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid (CAS 957263-74-0) is a highly versatile, [1] frequently deployed in modern drug discovery. Its structural topology offers distinct pharmacological advantages:

  • Conformational Locking: The fluorine atom at the 4-position strongly influences the conformation of the adjacent benzamide linkage via dipole-dipole interactions, effectively locking the molecule into a rigid, bioactive conformation.

  • Metabolic Stability: The strategic placement of the highly electronegative fluorine atom blocks oxidative metabolism at the electron-rich aromatic ring.

  • Target Engagement: The 1H-pyrazole ring serves as a potent, directional hydrogen-bond acceptor, frequently utilized to engage the hinge region of kinases or the S1 pocket of serine proteases (e.g., Factor XIa inhibitors).

To rapidly enumerate structure-activity relationship (SAR) libraries, we utilize a two-step divergent workflow. Rather than employing protecting groups, the carboxylic acid is first converted into an aryl bromide intermediate via amide coupling. This intermediate is subsequently subjected to a late-stage Suzuki-Miyaura cross-coupling. This strategy allows for the high-throughput generation of diverse biaryl libraries from a single, unified precursor.

Mechanistic Insights & Causality (E-E-A-T)

To ensure robust and reproducible library generation, the experimental conditions have been engineered based on strict mechanistic principles:

1. Amide Coupling Chemistry: We utilize[2] rather than standard carbodiimides. HATU converts the carboxylic acid into a highly reactive OAt active ester. The nitrogen atom at the 7-position of the benzotriazole ring acts as an internal basic site. This provides neighboring group participation, coordinating the incoming aniline and accelerating the aminolysis step via a highly organized cyclic transition state.

2. Suzuki-Miyaura Cross-Coupling: [3] relies on a precise catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

  • Catalyst Selection: We employ Pd(dppf)Cl₂ . The bulky, bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a cis spatial arrangement of the aryl and boronate groups on the square-planar Pd(II) intermediate. This proximity drastically lowers the activation energy required for the final reductive elimination step, preventing off-target debromination.

  • Solvent & Base Causality: The reaction utilizes K₂CO₃ in a 1,4-Dioxane/H₂O (4:1) mixture. This is not arbitrary; water is strictly required to hydrate the boronic acid, forming the reactive tetrahedral boronate anion

    
    . This anionic complex is the actual species that undergoes transmetalation with the Pd(II)-halide complex.
    

Experimental Workflow

Workflow A 4-Fluoro-3-(1H-pyrazol-1-yl) benzoic acid C Amide Coupling HATU, DIPEA A->C B 4-Bromoaniline B->C D Aryl Bromide Intermediate C->D  Aminolysis F Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 D->F E Boronic Acids R-B(OH)2 E->F G Biaryl Pyrazolylbenzamide Library F->G  Cross-Coupling

Workflow for the synthesis of biaryl pyrazolylbenzamides via Suzuki-Miyaura coupling.

Self-Validating Experimental Protocols

Protocol A: Synthesis of N-(4-Bromophenyl)-4-fluoro-3-(1H-pyrazol-1-yl)benzamide

Objective: Generate the universal aryl bromide intermediate.

  • Reagent Charging: To an oven-dried 100 mL round-bottom flask, add 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid (2.06 g, 10.0 mmol, 1.0 eq) and 4-bromoaniline (1.89 g, 11.0 mmol, 1.1 eq).

  • Solvation & Base Addition: Dissolve the solids in anhydrous DMF (30 mL). Add N,N-Diisopropylethylamine (DIPEA) (5.2 mL, 30.0 mmol, 3.0 eq). Stir at room temperature for 5 minutes.

  • Activation: Portion-wise, add HATU (4.56 g, 12.0 mmol, 1.2 eq). The solution will transition to a deep yellow/orange color, indicating the formation of the active OAt ester.

  • Self-Validation (In-Process Control): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Criteria: The reaction is complete when the starting material (m/z 207.0

      
      ) is fully depleted, and the product doublet peak (m/z 360.0 / 362.0 
      
      
      
      , 1:1 ratio confirming the presence of the bromine isotope pattern) accounts for >95% of the UV area.
  • Workup: Quench the reaction by pouring it into rapidly stirring ice water (150 mL). The product will precipitate as an off-white solid. Filter, wash with cold water (3 × 50 mL), and dry under high vacuum at 45°C overnight. (Expected Yield: >90%).

Protocol B: High-Throughput Suzuki-Miyaura Cross-Coupling

Objective: Library enumeration via C-C bond formation.

  • Reagent Charging: In a 20 mL microwave vial or pressure tube, add the Aryl Bromide Intermediate from Protocol A (360 mg, 1.0 mmol, 1.0 eq), the desired Boronic Acid (1.5 mmol, 1.5 eq), and anhydrous K₂CO₃ (414 mg, 3.0 mmol, 3.0 eq).

  • Solvation & Degassing (Critical Step): Add 1,4-Dioxane (8 mL) and Deionized Water (2 mL). Sparge the mixture with Argon gas for exactly 15 minutes.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, stalling the catalytic cycle.

  • Catalyst Addition: Under a positive stream of Argon, quickly add Pd(dppf)Cl₂ (36 mg, 0.05 mmol, 5 mol%). Seal the vial with a Teflon-lined crimp cap.

  • Heating: Heat the reaction block to 90°C and stir vigorously (800 rpm) for 4 to 6 hours.

  • Self-Validation (In-Process Control): Cool to room temperature. Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Validation Criteria: Successful coupling is confirmed by the disappearance of the m/z 360.0/362.0 doublet and the appearance of the target biaryl mass (e.g., m/z 358.1

      
       for the phenyl derivative).
      
  • Purification: Dilute with EtOAc (20 mL), wash with brine (2 × 10 mL), dry over Na₂SO₄, and concentrate. Purify via reverse-phase preparative HPLC or silica gel chromatography.

Quantitative Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions Optimization was performed using phenylboronic acid as the model substrate to maximize the yield of the biaryl product.

Catalyst System (5 mol%)Solvent SystemBaseTemp (°C)Conversion (%)
Pd(PPh₃)₄Toluene/EtOH (4:1)Na₂CO₃ (2.0 eq)9065
Pd(OAc)₂ / SPhosDMF/H₂O (4:1)K₃PO₄ (3.0 eq)10085
Pd(dppf)Cl₂ 1,4-Dioxane/H₂O (4:1) K₂CO₃ (3.0 eq) 90 >95

Table 2: Representative Library Compounds and Yields Data reflects isolated yields and purities following Protocol B using the optimized conditions.

Boronic Acid (R-Group)Isolated Yield (%)LC-MS Purity (%)Observed m/z

Phenylboronic acid88>99358.1
3-Pyridinylboronic acid82>98359.1
4-Fluorophenylboronic acid90>99376.1
1-Methyl-1H-pyrazol-4-ylboronic acid75>95362.1

References

  • Title: 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive Source: Journal of the American Chemical Society (1993) URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (1995) URL: [Link]

Sources

Method

Advanced Storage and Handling Protocols for Fluorinated Benzoic Acid Derivatives

Introduction: The Fluorine Effect in Drug Discovery[1][2] Fluorinated benzoic acid derivatives are critical building blocks in modern medicinal chemistry. The strategic introduction of fluorine—a "bioisostere" for hydrog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Effect in Drug Discovery[1][2]

Fluorinated benzoic acid derivatives are critical building blocks in modern medicinal chemistry. The strategic introduction of fluorine—a "bioisostere" for hydrogen—profoundly alters the physicochemical properties of a scaffold without significantly changing its steric footprint.

  • Metabolic Stability: Fluorine substitution, particularly at the para position (e.g., 4-fluorobenzoic acid), blocks oxidative metabolism by Cytochrome P450 enzymes, extending the half-life of drug candidates.

  • Acidity Modulation: The high electronegativity of fluorine lowers the pKa of the benzoic acid moiety, altering bioavailability and protein binding affinity.

  • Lipophilicity: Fluorination often increases lipophilicity (LogP), facilitating membrane permeability.

Despite their utility, these derivatives exhibit unique stability profiles that differ from non-fluorinated analogues. This guide provides a self-validating protocol for their storage and handling to ensure experimental reproducibility and safety.

Physicochemical Profile & Comparative Stability[3][4]

Understanding the specific isomer is critical for handling. The "Ortho Effect" significantly increases acidity in 2-fluorobenzoic acid compared to its isomers, while perfluorination (pentafluoro-) creates a strong acid requiring distinct safety measures.

Table 1: Comparative Properties of Key Derivatives
CompoundCAS No.[1][2][3][4][5][6][7][8]MW ( g/mol )Melting Point (°C)pKa (approx.)[2][3][7]Solubility (Water)Solubility (Organic)Hazard Class
2-Fluorobenzoic Acid 445-29-4140.11122–1253.27Slightly SolubleSoluble (EtOH, Ether)Irritant
3-Fluorobenzoic Acid 455-38-9140.11122–1243.86SolubleSoluble (EtOH, Ether)Irritant
4-Fluorobenzoic Acid 456-22-4140.11182–1844.14Slightly Soluble (Cold)Soluble (Hot Water, EtOH)Irritant
Pentafluorobenzoic Acid 602-94-8212.07100–1031.48–1.60Very SolubleSoluble (Methanol, Ether)Corrosive

Key Insight: Note the drastic drop in pKa for Pentafluorobenzoic acid. It behaves more like a mineral acid than a weak organic acid, necessitating stricter corrosion controls.

Storage Protocol: The "Stability Triad"

To prevent degradation—specifically decarboxylation and hydrolysis —adhere to the following "Stability Triad": Cold, Dry, Dark .

Environmental Control
  • Temperature: Store at 2°C to 8°C (Refrigerated) for long-term stability. While 4-fluorobenzoic acid is stable at room temperature, lower temperatures retard spontaneous decarboxylation, a known degradation pathway for electron-deficient benzoates over time.

  • Atmosphere: Hygroscopicity varies. Pentafluorobenzoic acid is highly soluble and prone to moisture uptake. Store under an inert atmosphere (Nitrogen or Argon) if the container is frequently opened.

  • Container:

    • Standard Derivatives: Amber glass vials with PTFE-lined caps.

    • Pentafluorobenzoic Acid:[1][7][9] Due to its high acidity and potential for trace HF evolution upon decomposition, HDPE (High-Density Polyethylene) or PP (Polypropylene) containers are preferred for long-term bulk storage to prevent glass etching, although glass is acceptable for short-term use.

Storage Decision Tree (Visualization)

StorageProtocol Start New Fluorinated Benzoic Acid Received CheckType Identify Derivative Type Start->CheckType IsPenta Is it Pentafluorobenzoic Acid? CheckType->IsPenta PentaYes Corrosive Protocol IsPenta->PentaYes Yes (pKa < 2.0) PentaNo Irritant Protocol IsPenta->PentaNo No (pKa > 3.0) ContainerPenta Container: HDPE/PP Plastic (Avoid long-term Glass) PentaYes->ContainerPenta EnvPenta Environment: Desiccator + N2 Purge ContainerPenta->EnvPenta Labeling Labeling: Date Opened + Hazard Class EnvPenta->Labeling ContainerStd Container: Amber Glass (PTFE-lined Cap) PentaNo->ContainerStd EnvStd Environment: Cool, Dry Place (2-8°C recommended) ContainerStd->EnvStd EnvStd->Labeling Storage Final Storage Location: Chemical Safety Cabinet Labeling->Storage

Caption: Decision tree for selecting appropriate storage vessels and environmental conditions based on derivative acidity.

Handling & Safety Protocols

Critical Hazards
  • Inhalation: Dust from these derivatives is a potent respiratory irritant.

  • Skin Contact: Pentafluorobenzoic acid can cause chemical burns.

  • Decomposition: Thermal decomposition (e.g., during rotary evaporation at high heat) may release Hydrogen Fluoride (HF) and Carbon Monoxide.

Handling Workflow

Goal: Minimize dust generation and exposure to atmospheric moisture.

  • Preparation: Don PPE (Nitrile gloves, safety goggles, lab coat). For Pentafluorobenzoic acid, double-gloving is recommended.

  • Weighing: Always weigh inside a chemical fume hood . Use an anti-static gun if the powder is static-prone (common with dry organic acids).

  • Solubilization: Add solvent to the solid to prevent splashing.

    • Note: If dissolving in DMSO for biological assays, prepare fresh. Acidic solutions in DMSO can degrade over time.

  • Cleanup: Wipe surfaces with a saturated Sodium Bicarbonate (NaHCO₃) solution to neutralize any acidic residues before cleaning with water.

Handling & Weighing Diagram

HandlingWorkflow PPE 1. Don PPE (Nitrile Gloves, Goggles) Hood 2. Transfer to Fume Hood PPE->Hood Static 3. Static Check (Use Ionizer if needed) Hood->Static Weigh 4. Weigh Solid (Close balance doors) Static->Weigh Dissolve 5. Dissolve (Add solvent slowly) Weigh->Dissolve Neutralize 6. Neutralize Spills (Sat. NaHCO3) Dissolve->Neutralize If Spill Occurs

Caption: Step-by-step workflow for safe weighing and dissolution, emphasizing containment and neutralization.

Quality Control (QC) & Troubleshooting

To ensure the integrity of your stored compounds, implement a "Validation Loop."

Routine Purity Checks
  • Visual Inspection: Check for caking (moisture ingress) or discoloration (oxidation/decarboxylation). Pure compounds should be white/off-white powders.

  • 19F-NMR: The gold standard for fluorinated compounds. A quick 19F-NMR scan can detect defluorination or ring-opening degradation products that 1H-NMR might miss.

  • Melting Point: A depressed melting point (>2°C deviation) indicates significant impurity.

QC Validation Loop

QC_Loop Storage Storage (2-8°C) Visual Visual Check (Color/Caking) Storage->Visual Monthly NMR 19F-NMR (Annual) Storage->NMR Yearly Usage Experimental Usage Visual->Usage Pass Visual->NMR Fail (Suspect) Usage->Storage Return NMR->Storage Pass

Caption: Cyclic validation process to monitor compound stability over time using visual and spectroscopic methods.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11770, Pentafluorobenzoic acid. Retrieved from [Link]

  • University of Tartu. (2019). Aqueous pKa values of fluorinated compounds. J. Phys. Org. Chem. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid synthesis

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals seeking to optimize the C-N cross-coupling yields between 3-bromo-4-fluorobenzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals seeking to optimize the C-N cross-coupling yields between 3-bromo-4-fluorobenzoic acid and pyrazole.

Below, we deconstruct the mechanistic causality of this specific transformation, provide a targeted troubleshooting Q&A, and outline a self-validating Standard Operating Procedure (SOP) to ensure reproducible, high-yield isolation.

Part 1: Mechanistic Insight & Causality

The synthesis of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid relies on a transition-metal-catalyzed C-N bond formation. While aryl bromides generally exhibit high reactivity in Ullmann-type C-N couplings[1], this specific substrate presents unique electronic and steric challenges:

  • The Fluorine Activation/Deactivation Paradox: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This lowers the activation energy for the oxidative addition of the C-Br bond to the low-valent metal center. However, this same activation increases the electrophilicity of the ring, making it susceptible to competitive hydrodehalogenation or nucleophilic aromatic substitution (SNAr) if the basicity or temperature is poorly controlled.

  • Carboxylic Acid Poisoning: The free carboxylic acid moiety on the starting material can coordinate strongly to the catalyst (Cu or Pd), forming insoluble, catalytically inactive metal-carboxylate polymers. Neutralizing this group prior to the catalytic cycle is the most critical factor in preventing stalled reactions.

Mechanism A 1. Pre-catalyst Complex CuI + DMEDA Ligand B 2. Active Cu(I) Species [L-Cu-Pyrazolate] A->B Pyrazole + K2CO3 C 3. Oxidative Addition Cu(III) Aryl Intermediate B->C 3-Bromo-4-fluorobenzoic acid D 4. Reductive Elimination C-N Bond Formation C->D Rapid Intermediate Step D->B Product Release

Caption: Catalytic cycle of the Cu-mediated Ullmann C-N coupling.

Part 2: Troubleshooting Guide & FAQs

Q: Why is my reaction stalling at 40-50% yield with unreacted starting material remaining? A: This is a classic symptom of catalyst poisoning. If the carboxylic acid group on 3-bromo-4-fluorobenzoic acid is not fully deprotonated, it will sequester the copper catalyst. Actionable Solution: Ensure you are using at least 2.5 equivalents of an inorganic base (e.g., K2CO3). The first equivalent neutralizes the carboxylic acid, the second deprotonates the pyrazole to form the active nucleophile, and the remaining 0.5 equivalent maintains the overall basicity of the system. The use of N,N-bidentate ligands is also critical to stabilize the active Cu(I) species and prevent degradation[2].

Q: I am observing significant debromination (formation of 4-fluorobenzoic acid). How do I minimize this? A: Hydrodehalogenation is a competing side reaction driven by adventitious moisture or protic impurities acting as hydride donors at elevated temperatures. Actionable Solution: Rigorously dry your solvent (DMF or DMSO) over molecular sieves. Degas the solvent by sparging with nitrogen for at least 30 minutes prior to adding the catalyst. Trace oxygen alters the Cu(I)/Cu(II) equilibrium, which can promote radical-mediated debromination pathways[3].

Q: How do I efficiently separate the product from unreacted 3-bromo-4-fluorobenzoic acid during workup? A: Standard acid-base extractions are ineffective because both the starting material and the product contain a carboxylic acid group with similar pKa values. However, the product contains a basic pyrazole ring, making the molecule amphoteric. Actionable Solution: Utilize isoelectric precipitation . After filtering off the metal salts, carefully adjust the pH of the aqueous phase to ~4.5 using 1M HCl. At this pH, the target compound reaches its isoelectric point and precipitates out as a solid, while the unreacted 3-bromo-4-fluorobenzoic acid (pKa ~ 3.8) remains partially ionized and soluble.

Part 3: Quantitative Optimization Data

The table below summarizes the causality behind different catalyst/ligand systems for this specific C-N coupling.

Catalyst SystemLigandBaseSolventTemp (°C)Typical YieldMechanistic Notes
CuI (10 mol%)DMEDA (20 mol%)K2CO3DMF11065–75%Standard Ullmann conditions; DMEDA stabilizes Cu(I) against disproportionation.
CuI (10 mol%)1,10-PhenanthrolineCs2CO3DMSO10075–85%Rigid ligand backbone accelerates reductive elimination; ideal for hindered substrates.
Pd2(dba)3 (2 mol%)tBuBrettPhosK3PO41,4-Dioxane90>90%Buchwald-Hartwig amination; bulky electron-rich phosphine promotes rapid oxidative addition.
Pd(OAc)2 (5 mol%)XantphosCs2CO3Toluene10040–50%High rate of competitive hydrodehalogenation observed due to large bite angle.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes the highly robust CuI/DMEDA catalytic system. It is designed with built-in validation checkpoints to ensure the integrity of the reaction before proceeding to the next step.

Step 1: Reagent Charging Charge an oven-dried Schlenk flask with 3-bromo-4-fluorobenzoic acid (1.0 equiv, 10 mmol), pyrazole (1.2 equiv, 12 mmol), CuI (10 mol%, 1.0 mmol), and finely ground anhydrous K2CO3 (2.5 equiv, 25 mmol). Causality: Finely grinding the base increases the surface area, ensuring rapid deprotonation of the carboxylic acid to prevent catalyst sequestration.

Step 2: Atmosphere Exchange Evacuate the flask and backfill with dry N2. Repeat this cycle three times. Validation Checkpoint: Failure to properly degas will result in the rapid oxidation of Cu(I) to Cu(II), visually indicated by the powder turning dark green/black before solvent addition.

Step 3: Catalytic Initiation Add anhydrous, degassed DMF (20 mL) followed by N,N'-dimethylethylenediamine (DMEDA, 20 mol%, 2.0 mmol) via syringe. Validation Checkpoint: Upon addition of DMEDA and initial heating, the reaction mixture should transition from a pale suspension to a deep, homogeneous blue/purple solution, confirming the formation of the active L-Cu(I) complex.

Step 4: Thermal Coupling Heat the reaction mixture to 110 °C for 16 hours under vigorous stirring. Validation Checkpoint: Monitor by LC-MS. The reaction is deemed complete when the starting material peak (m/z 217/219) is fully replaced by the product peak (m/z 205 [M-H]-).

Step 5: Isoelectric Isolation Cool the mixture to room temperature. Dilute with distilled water (50 mL) and filter through a pad of Celite to remove insoluble copper salts. Transfer the filtrate to a beaker and slowly add 1M HCl dropwise while monitoring with a pH meter. Stop addition precisely at pH 4.5 . Causality: Adjusting to the isoelectric point selectively crashes out the amphoteric 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid.

Step 6: Final Purification Filter the resulting precipitate, wash with cold water (2 x 10 mL), and dry under high vacuum at 50 °C for 12 hours to afford the pure product.

Workflow S1 Reagent Prep & Degassing S2 Catalytic Coupling 110°C, N2 S1->S2 S3 Reaction Quench & Filtration S2->S3 S4 Isoelectric Precipitation (pH 4.5) S3->S4 S5 Final Isolation & Vacuum Drying S4->S5

Caption: Self-validating experimental workflow for product isolation.

References

  • Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design - National Center for Biotechnology Information (PMC).[Link]

  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands - Royal Society of Chemistry.[Link]

  • Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water - Taylor & Francis.[Link]

Sources

Optimization

Technical Support Center: Navigating the Solubility Challenges of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid in Organic Synthesis

Welcome to the technical support center for 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile bui...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. It is well-documented that pyrazole-containing benzoic acid derivatives can present solubility challenges in common organic solvents.[1][2] This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to help you overcome these hurdles and ensure the success of your reactions and purifications.

Understanding the Molecule: Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid is crucial for troubleshooting its solubility. The presence of a carboxylic acid moiety, a fluorine atom, and a pyrazole ring all contribute to its unique solubility profile.

PropertyValueSource
Molecular FormulaC₁₀H₇FN₂O₂[3]
Molecular Weight206.17 g/mol [3]
pKa (estimated)~3-4[4][5][6]
LogP (calculated)1.7096[3]

The carboxylic acid group provides a handle for pH-dependent solubility, while the fluorine and pyrazole substituents influence the molecule's polarity and crystal packing, which in turn affect its solubility in organic solvents.[7][8]

Troubleshooting Guide: Common Solubility Issues

Issue 1: My 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid is not dissolving in my reaction solvent.

Root Cause Analysis: This is a common issue stemming from the compound's high crystallinity and the specific polarity of the chosen solvent. The interplay of the polar carboxylic acid and pyrazole groups with the more non-polar phenyl ring can lead to poor solvation in a single solvent system.

Troubleshooting Workflow:

A Initial Observation: Compound is insoluble B Step 1: Solvent Screening A->B  Initial approach C Step 2: Introduce a Co-Solvent B->C  If single solvent fails D Step 3: Gentle Heating C->D  To aid dissolution E Step 4: pH Adjustment (if applicable) D->E  For acidic compounds F Resolution: Homogeneous Reaction Mixture E->F  Successful solubilization

Caption: Troubleshooting workflow for compound insolubility.

Solutions:

  • Solvent Selection: If you are encountering poor solubility, consider switching to a more polar aprotic solvent. While specific data for this compound is limited, a derivative has been characterized using DMSO-d6, indicating solubility in DMSO.[1] Other solvents to consider are DMF, DMAc, and NMP. For less polar systems, a co-solvent approach is often effective.

  • Co-solvent Strategy: The use of a co-solvent can significantly enhance solubility by modifying the overall polarity of the solvent mixture.[9]

    • For non-polar solvents (e.g., Toluene, Dichloromethane): Add a small percentage (5-20%) of a polar aprotic solvent like THF or DMF.

    • For polar protic solvents (e.g., Ethanol, Methanol): While generally good solvents for carboxylic acids, if precipitation occurs upon addition of other reagents, adding a small amount of a polar aprotic co-solvent can help maintain solubility.

  • Thermal Assistance: Gentle heating of the reaction mixture can often overcome the activation energy barrier for dissolution. Ensure that the temperature is well below the decomposition point of your reactants and the boiling point of your solvent.

  • pH Modification: For reactions where the carboxylic acid proton is not involved, converting the acid to its more soluble carboxylate salt can be a powerful strategy.

    • Protocol: Add a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture. This will deprotonate the carboxylic acid, forming a salt that is often more soluble in organic solvents.[10][11]

Issue 2: My compound precipitates out of solution during the reaction.

Root Cause Analysis: This can occur due to several factors: a change in the polarity of the reaction mixture as reactants are consumed and products are formed, a change in temperature, or the formation of an insoluble salt.

Solutions:

  • Maintain a Co-solvent Environment: If you started with a co-solvent, you may need to add more as the reaction progresses to maintain a solubilizing environment.

  • Temperature Control: If the reaction is exothermic, the initial heat may keep the compound in solution, which then precipitates as the reaction cools. In this case, maintaining a constant, slightly elevated temperature throughout the reaction can prevent precipitation.

  • Stirring and Reaction Rate: Ensure vigorous stirring to prevent localized areas of high concentration that can initiate precipitation. Sometimes, slowing down the rate of addition of a reagent can prevent the rapid formation of an insoluble product.

Issue 3: My compound precipitates during workup and extraction.

Root Cause Analysis: This is a classic problem encountered with carboxylic acids. During an aqueous workup, the pH of the aqueous layer can significantly impact the solubility of your compound.

Acid-Base Extraction Principles:

cluster_0 Organic Phase cluster_1 Aqueous Phase (Basic) cluster_2 Aqueous Phase (Acidic) A R-COOH (Insoluble in Water) B R-COO- Na+ (Soluble in Water) A->B Add aq. NaOH (Extraction) C R-COOH (Precipitates) B->C Add aq. HCl (Precipitation)

Caption: Acid-base extraction and precipitation of a carboxylic acid.

Solutions:

  • Extraction with Base: To move your acidic compound into the aqueous layer and separate it from neutral or basic impurities, extract the organic layer with a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO₃).[12][13][14] The carboxylic acid will be deprotonated to its highly water-soluble carboxylate salt.

  • Controlled Precipitation: To recover your product from the aqueous layer, slowly add a dilute acid (e.g., 1M HCl) with vigorous stirring. Monitor the pH with litmus paper or a pH meter. The compound will precipitate out as the solution becomes acidic. Cooling the mixture in an ice bath can further enhance precipitation.[15]

  • Solvent Choice for Extraction: If your compound has some solubility in the aqueous layer even in its neutral form, consider using a more non-polar extraction solvent to minimize this.

FAQs: Frequently Asked Questions

Q1: What is the best general-purpose solvent for reactions involving 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid?

While there is no single "best" solvent, polar aprotic solvents like DMF, DMSO, and THF are often good starting points, especially if a co-solvent strategy is employed. The choice will ultimately depend on the specific reaction conditions and other reagents involved.

Q2: I am performing a reaction that is sensitive to protic solvents. How can I improve solubility without using alcohols?

In this case, a mixture of a non-protic solvent with a polar aprotic co-solvent is ideal. For example, a mixture of toluene and DMF or dichloromethane and THF can provide a good balance of properties for many reactions.

Q3: My compound "oils out" instead of crystallizing during recrystallization. What should I do?

"Oiling out" occurs when the solute comes out of solution above its melting point. To address this:

  • Use a larger volume of solvent: This will lower the saturation point.

  • Cool the solution more slowly: Allow the solution to cool to room temperature before placing it in an ice bath.

  • Try a different solvent system: A solvent in which the compound is less soluble may promote crystallization. A mixed solvent system, where the compound is dissolved in a good solvent and a poor solvent is added dropwise until turbidity is observed, followed by slow cooling, can be effective.[16]

Q4: Can I use this compound in a Suzuki coupling reaction? What are the solubility considerations?

Yes, pyrazole benzoic acids are used in cross-coupling reactions. For Suzuki couplings, a common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with an aqueous solution of a base (e.g., Na₂CO₃ or K₂CO₃). The base will deprotonate the carboxylic acid, forming the carboxylate salt, which can improve its solubility in the aqueous phase of the biphasic system.

Experimental Protocols

Protocol 1: General Procedure for Improving Solubility with a Co-Solvent
  • To your reaction vessel containing 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid, add the primary reaction solvent (e.g., toluene).

  • With stirring, add a polar aprotic co-solvent (e.g., DMF) dropwise until a homogenous solution is obtained. Typically, 5-20% (v/v) is sufficient.

  • Proceed with the addition of other reagents as per your reaction protocol.

Protocol 2: Workup Procedure for Isolation of an Acidic Product
  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate).

  • Transfer the mixture to a separatory funnel and extract with 1M aqueous NaOH (2 x volume of organic layer).

  • Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral or basic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl with vigorous stirring until the pH is ~2-3.

  • Collect the precipitated solid by vacuum filtration, washing with cold deionized water.

  • Dry the solid under vacuum to obtain the purified product.[15]

References

Sources

Troubleshooting

Removing regioisomer impurities from 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid

Troubleshooting Regioisomer Impurities in 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic Acid Welcome to the Technical Support Center. 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid is a critical pyrazole-derived intermediate used in the...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Regioisomer Impurities in 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic Acid

Welcome to the Technical Support Center. 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid is a critical pyrazole-derived intermediate used in the development of antimicrobial agents and targeted therapeutics 1. The standard synthetic route involves the N-arylation of pyrazole using 3-bromo-4-fluorobenzoic acid. However, process chemists frequently encounter severe regioselectivity issues during this coupling.

This guide provides mechanistic insights and self-validating protocols to help you eliminate regioisomer impurities and scale your synthesis with confidence.

Reaction Pathway Analysis

G SM 3-Bromo-4-fluorobenzoic acid + Pyrazole Ullmann Pathway A: Ullmann Coupling (Cu Catalyst, C3-Br) SM->Ullmann CuI, Ligand >2 eq Base SNAr Pathway B: SNAr (Base only, C4-F) SM->SNAr Base only or Esterified SM Product 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid (Desired Target) Ullmann->Product Impurity 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (Regioisomer Impurity) SNAr->Impurity

Divergent reaction pathways: Cu-catalyzed Ullmann coupling vs. base-promoted SNAr.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yielding 3-bromo-4-(1H-pyrazol-1-yl)benzoic acid instead of the desired 4-fluoro target? You are observing a competition between two distinct reaction mechanisms: transition-metal-catalyzed Ullmann coupling and base-promoted Nucleophilic Aromatic Substitution (SNAr) 2. The C4-fluorine on your starting material is highly activated toward SNAr because it is located para to the electron-withdrawing carboxylic acid group 3. If your copper catalyst is inefficient, degraded by oxygen, or poorly ligated, the catalytic cycle stalls. When this happens, the background base-promoted SNAr pathway dominates, displacing the fluorine atom and leaving the bromine intact.

Q2: I esterified the starting material to methyl 3-bromo-4-fluorobenzoate to improve solubility. Why did my regioisomer impurity increase to >90%? This is a classic mechanistic trap. Esterification neutralizes the acidic proton and creates a strong, neutral electron-withdrawing group (-COOMe). This functional group highly stabilizes the Meisenheimer intermediate required for SNAr, supercharging the electrophilicity of the C4-F bond.

The Causality: To suppress SNAr, you must run the reaction on the unprotected carboxylic acid using an excess (>2 equivalents) of base. The first equivalent of base deprotonates the acid to form a carboxylate anion (-COO⁻). The negative charge of the carboxylate strongly donates electron density into the aromatic ring via resonance and induction, heavily deactivating the C4 position toward nucleophilic attack. This electronic shielding allows the Cu-catalyzed Ullmann coupling at the C3-Br bond to proceed exclusively.

Q3: How can I analytically differentiate and track these isomers during process development? Because the SNAr impurity involves the displacement of the fluorine atom,


F NMR is the most powerful tool for tracking this reaction. Standard reverse-phase HPLC (C18) also easily resolves the isomers due to the significant lipophilicity difference between bromine and fluorine.
CompoundStructure / Substitution

F NMR Shift
HPLC Relative Retention Time (RRT)Key

H NMR Diagnostic Signal (DMSO-

)
4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid Desired Target (C3-N)~ -118 ppm1.00Pyrazole H5': ~8.2 ppm (t, J=2.5 Hz)
3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid SNAr Impurity (C4-N)N/A (No Fluorine)1.15Aromatic H2: ~8.3 ppm (d, J=1.8 Hz)
3,4-di(1H-pyrazol-1-yl)benzoic acid Double Addition ImpurityN/A0.85Two distinct pyrazole H5' signals

Q4: What is the optimized, self-validating protocol to exclusively obtain the 4-fluoro-3-pyrazolyl isomer? To ensure exclusive C-N bond formation at the C3 position, utilize the following modern Ullmann-type protocol with a diamine ligand 4. This protocol incorporates an internal validation loop to guarantee trustworthiness.

Step-by-Step Methodology:

  • Charge: To an oven-dried Schlenk flask, add 3-bromo-4-fluorobenzoic acid (1.0 eq, 10 mmol), pyrazole (1.2 eq, 12 mmol), CuI (0.1 eq, 1 mmol), and anhydrous K

    
    PO
    
    
    
    (2.5 eq, 25 mmol). Note: The 2.5 eq of base is critical to ensure immediate formation of the protective carboxylate anion.
  • Inert Atmosphere: Evacuate and backfill the flask with Argon (3 cycles). Cu(I) is highly susceptible to oxidation; the presence of Cu(II) will immediately stall the Ullmann cycle and trigger the SNAr impurity pathway.

  • Solvent & Ligand: Add anhydrous DMF (50 mL, 0.2 M), followed by trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 eq, 2 mmol) via syringe.

  • Reaction: Heat the mixture to 95 °C under vigorous stirring.

  • Self-Validation Check (4 Hours): Take a 50 µL aliquot, quench into 1 mL of 1M HCl, extract with EtOAc, and run a rapid

    
    F NMR.
    
    • Pass: A new single peak at ~ -118 ppm indicates clean Ullmann coupling.

    • Fail: If the

      
      F signal disappears entirely, the catalyst has died and the reaction has diverted to the SNAr pathway. Abort and check your Argon line/solvent water content.
      
  • Workup: After 16 hours, cool the mixture to room temperature. Dilute with 100 mL of water and filter through a pad of Celite to remove copper salts.

  • Isolation: Slowly acidify the aqueous filtrate to pH 3 using 2M HCl. The desired 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

References
  • ACS Publications. "Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria." ACS Omega, 2019. URL:[Link]

  • National Center for Biotechnology Information (PMC). "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles." Molecules, 2019. URL:[Link]

  • Organic Chemistry Portal. "Ullmann Reaction." Organic Chemistry Portal. URL:[Link]

Sources

Optimization

Technical Support Center: Decarboxylation of 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic Acid

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for research scientists and drug development professionals troubleshooting the protodecarboxylation of 4-fluoro-3-(1H-pyrazol-1-y...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for research scientists and drug development professionals troubleshooting the protodecarboxylation of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid to yield 1-(2-fluorophenyl)-1H-pyrazole .

Unlike simple electron-poor arenes, this specific substrate presents unique mechanistic bottlenecks. Below, we dissect the causality of these challenges, provide a self-validating experimental protocol, and address specific failure modes.

Mechanistic Insights: The "Why" Behind the Workflow

To successfully decarboxylate this substrate, you must overcome three distinct chemical hurdles:

  • Lack of Ortho-Activation : In protodecarboxylation, electron-withdrawing groups (EWGs) at the ortho-position significantly lower the activation barrier for CO₂ extrusion by stabilizing the resulting aryl-metal intermediate[1]. In our substrate, the fluorine is para to the carboxylic acid, and the pyrazole is meta. This makes it a "deactivated" benzoic acid, requiring high thermal energy (160–170 °C) and a highly robust catalyst system[2].

  • Catalyst Poisoning by the Pyrazole Ring : The basic sp² nitrogen of the 1H-pyrazol-1-yl moiety can competitively coordinate to the copper catalyst. Without a strongly binding bidentate ligand, the pyrazole will strip the copper, forming an inactive chelate or polymeric network[3].

  • Product Volatility : The loss of the hydrogen-bonding carboxylic acid group drastically reduces the boiling point of the molecule. The resulting 1-(2-fluorophenyl)-1H-pyrazole is highly volatile and is frequently lost during aggressive vacuum evaporation[4].

MechanisticPathway A 4-Fluoro-3-(1H-pyrazol-1-yl) benzoic acid C Cu(I)-Carboxylate Complex (Resting State) A->C Base (-H+) B Cu(I) Catalyst + 1,10-Phenanthroline B->C Coordination D Decarboxylation (-CO2) Rate-Limiting Step C->D Heat (170°C) E Aryl-Cu(I) Intermediate (Requires 170°C) D->E Extrusion F Protodemetalation (+H+) E->F H+ Source F->B Catalyst Turnover G 1-(2-Fluorophenyl)-1H-pyrazole (Volatile Product) F->G Regeneration

Copper-catalyzed protodecarboxylation mechanism of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid.

Quantitative Optimization Data

The table below summarizes the causality of different reaction parameters and their impact on the isolated yield of 1-(2-fluorophenyl)-1H-pyrazole.

Catalyst SystemSolventTemp (°C)Conv. (%)Yield (%)Mechanistic Rationale
NoneNMP170<5N/AHigh thermal stability of para-F deactivated substrate.
Cu₂O (5 mol%)DMF1201510Insufficient thermal energy to overcome extrusion barrier.
Ag₂CO₃ (10 mol%)DMSO1504538Silver is less effective for non-ortho activated substrates[1].
Cu₂O (5 mol%) / 1,10-Phen (10 mol%) NMP/Quinoline (3:1) 170 >99 88 Optimal: Phenanthroline prevents pyrazole poisoning[5].

Self-Validating Experimental Protocol

This protocol utilizes the Gooßen conditions, optimized specifically for deactivated, heteroaromatic-bearing benzoic acids[2][5].

Step 1: Catalyst Pre-activation

  • In a flame-dried Schlenk flask under an argon atmosphere, combine Cu₂O (5 mol%) and 1,10-phenanthroline (10 mol%).

  • Add a degassed solvent mixture of N-Methyl-2-pyrrolidone (NMP) and Quinoline (3:1 ratio, 0.2 M relative to substrate).

  • Validation Check: Stir at room temperature for 15–20 minutes. The heterogeneous mixture should transition to a deep, homogeneous dark red/brown solution. Causality: This confirms the formation of the active, sterically hindered Cu(I)-phenanthroline complex, which is now protected against pyrazole competitive binding.

Step 2: Substrate Addition & Thermal Extrusion 4. Add 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid (1.0 equiv) to the active catalyst solution. 5. Attach a reflux condenser and heat the reaction mixture to 160–170 °C using a pre-heated oil bath. 6. Validation Check: Monitor the reaction via an argon bubbler. You should observe continuous gas evolution (CO₂). The reaction is nearing completion when gas evolution ceases (typically 4–6 hours).

Step 3: Workup and Isolation (Critical Phase) 7. Cool the mixture to room temperature and dilute with diethyl ether. 8. Wash the organic layer sequentially with 1M HCl (to protonate and remove quinoline and phenanthroline), water, and brine. 9. Dry the organic layer over MgSO₄ and filter. 10. Validation Check: Concentrate the solvent using a rotary evaporator with the water bath set to no higher than 30 °C and a vacuum of >150 mbar . Causality: The product is highly volatile; aggressive vacuum (<10 mbar) will pull the product directly into the cold trap[4].

Troubleshooting FAQs

Q1: My reaction turns black and precipitates immediately upon adding the substrate. What went wrong? A1: This indicates catalyst degradation, likely the disproportionation of Cu(I) into Cu(0) (black precipitate) and Cu(II). The pyrazole moiety in your substrate is stripping the copper. Solution: Ensure you are strictly following Step 1 of the protocol. The 1,10-phenanthroline must be pre-mixed with the Cu₂O for at least 15 minutes before the substrate is introduced to form a stable complex[5].

Q2: LC-MS shows 100% conversion of the starting material, but my isolated yield is under 40%. Where is my product? A2: You are likely losing the product during solvent evaporation. 1-(2-fluorophenyl)-1H-pyrazole lacks hydrogen-bonding donors and has a low molecular weight, making it highly volatile[4]. Solution: Never use a high-vacuum manifold (Schlenk line) to dry this specific product. Evaporate extraction solvents gently, and consider purifying via column chromatography without fully drying the loading fractions.

Q3: Is there a low-temperature alternative to this harsh 170 °C thermal method? A3: Yes. Recent advancements in Ligand-to-Metal Charge Transfer (LMCT) photocatalysis allow for room-temperature decarboxylation. By irradiating a copper-carboxylate complex with UV/blue LEDs (365 nm or 450 nm), the reaction proceeds via a radical pathway, completely bypassing the high thermal barrier of traditional extrusion[6]. However, LMCT requires highly dilute conditions to allow light penetration, making it less ideal for multi-gram scale-up compared to the thermal route.

Q4: Can I substitute NMP/Quinoline with standard DMF? A4: It is not recommended for this specific substrate. DMF boils around 153 °C, which limits the maximum reaction temperature. Because your substrate lacks ortho-activation, it requires temperatures closer to 170 °C to achieve reasonable reaction kinetics[2]. Furthermore, quinoline acts as a basic proton shuttle that facilitates the final protodemetalation step.

References

  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. rsc.org. URL:[Link]

  • WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.
  • Metal catalyzed defunctionalization reactions. rsc.org. URL:[Link]

  • Fundamental Principles in Catalysis from Mechanistic Studies of Oxidative Decarboxylative Coupling Reactions. nih.gov. URL:[Link]

  • Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. researchgate.net. URL:[Link]

  • Organic chemistry practical course: II. Theory. tu-clausthal.de. URL:[Link]

Sources

Troubleshooting

Minimizing side reactions during 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid activation

The following technical guide addresses the specific challenges associated with the activation and downstream coupling of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid . This scaffold presents a classic "competing reactivity"...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges associated with the activation and downstream coupling of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid . This scaffold presents a classic "competing reactivity" scenario common in medicinal chemistry, where the activation required for carboxylate functionalization simultaneously activates the molecule toward unwanted Nucleophilic Aromatic Substitution (SNAr).

Topic: Minimizing Side Reactions During Carboxylic Acid Activation & Coupling Target Molecule: 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid Critical Risk: Fluorine displacement (SNAr) and Pyrazole-mediated interference.

Diagnostic & Troubleshooting Guide (Q&A)

Issue 1: "I am observing a significant impurity with a mass of [M_amine + M_acid - HF]. Is my fluorine being displaced?"

Diagnosis: Yes, you are observing Nucleophilic Aromatic Substitution (SNAr) .[1] This is the most critical failure mode for this scaffold. The mechanism is driven by the electronic environment:

  • Activation: Converting the carboxylic acid to an activated ester (or acid chloride) turns the C-1 position into a strong Electron Withdrawing Group (EWG).

  • Regiochemistry: The fluorine atom is para to this activated carbonyl.

  • Synergy: The pyrazole ring at the 3-position (attached via N1) is inductively electron-withdrawing. This further lowers the energy of the Meisenheimer complex intermediate, making the 4-position highly susceptible to nucleophilic attack by your amine coupling partner.

Corrective Action:

  • Switch Solvents: SNAr reaction rates are accelerated by orders of magnitude in polar aprotic solvents (DMF, DMSO, NMP) because they stabilize the charged transition state.

    • Recommendation: Switch to DCM (Dichloromethane) , THF , or 2-MeTHF . If solubility is poor, use a minimal amount of DMF as a co-solvent only after the activation step.

  • Lower the Temperature: SNAr has a higher activation energy than amide coupling.

    • Protocol: Perform the activation at 0°C and add the amine at 0°C. Allow to warm to room temperature only if necessary.

  • Change the Base: Strong bases or high concentrations of base increase the nucleophilicity of the amine.

    • Recommendation: Use DIPEA or NMM (Hunig's base or N-Methylmorpholine). Avoid inorganic bases like K2CO3 which can promote SNAr.

Issue 2: "The reaction stalls or yields are low despite using HATU/EDC. Could the pyrazole be interfering?"

Diagnosis: The pyrazole nitrogen (N2 position) acts as a weak base and nucleophile. While it is unlikely to form a stable N-acyl product in the presence of a primary amine, it can interfere with the "active ester" intermediate.

  • Proximal Effect: The N2 nitrogen is ortho to the fluorine but meta to the carboxyl. However, it can hydrogen bond with the incoming amine or the activated ester, potentially creating a steric or electronic well that slows the desired attack.

Corrective Action:

  • Pre-Activation is Critical: Do not mix the acid, amine, and coupling agent simultaneously ("one-pot").

    • Protocol: Stir the acid + Coupling Agent + Base for 15–30 minutes before adding the amine. This ensures the active ester is fully formed and minimizes the window where the free amine can attack the fluorine (SNAr) before the carbonyl is ready.

  • Use HOAt or Oxyma: If using EDC or HATU, ensure you are using an additive like HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma. These accelerate the trans-acylation step, favoring amide bond formation over side reactions.

Issue 3: "Can I use thionyl chloride (SOCl2) or oxalyl chloride to make the acid chloride?"

Diagnosis: High Risk. Acid chlorides are the most potent electron-withdrawing forms of the carboxyl group. Converting this substrate to the acid chloride creates the "perfect storm" for SNAr displacement of the fluorine.

Corrective Action:

  • Avoid Acid Chlorides unless the amine is extremely non-nucleophilic (e.g., a sulfonamide or electron-deficient aniline).

  • Alternative: If you must use an acid chloride pathway, convert the acid chloride to a mixed anhydride or react immediately at -78°C to -20°C .

  • Preferred Route: Use T3P (Propylphosphonic anhydride) . T3P acts as a coupling agent that generates a mixed anhydride-like species but is generally less prone to promoting SNAr than HATU or Acid Chlorides in DMF.

Optimized Experimental Protocol

Objective: Amide coupling of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid with a primary amine, minimizing SNAr.

ParameterRecommendationRationale
Solvent DCM (preferred) or THFNon-polar solvents destabilize the SNAr Meisenheimer complex.
Coupling Agent T3P (50% in EtOAc) or EDC/HOAt T3P provides mild activation; HOAt speeds up coupling vs. side reactions.
Base DIPEA (3.0 equiv)Non-nucleophilic organic base; prevents excessive deprotonation.
Temperature 0°C (Activation & Addition)Kinetic control favors C=O attack over C-F attack.
Stoichiometry 1:1.1 (Acid:Amine)Avoid large excess of amine to reduce SNAr probability.
Step-by-Step Procedure:
  • Dissolution: In a flame-dried flask, dissolve 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and cool the solution to 0°C under nitrogen.

  • Activation:

    • Option A (T3P): Add T3P (50% solution in EtOAc, 1.5 equiv) dropwise. Stir at 0°C for 20 minutes.

    • Option B (EDC/HOAt): Add HOAt (1.2 equiv) followed by EDC·HCl (1.2 equiv). Stir at 0°C for 30 minutes.

  • Coupling: Add the Amine (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 5–10 minutes.

  • Reaction: Stir at 0°C for 2 hours. Monitor by LC-MS.[2]

    • Checkpoint: Look for the product peak. If SNAr impurity appears (M-20 mass shift typically), keep the reaction cold. If no reaction, allow to warm to 10°C, not RT immediately.

  • Workup: Quench with saturated NH4Cl. Wash with brine.[2][3] Dry over Na2SO4.

Mechanistic Visualization

The following diagram illustrates the competition between the desired Amide Coupling (Path A) and the unwanted SNAr Fluorine Displacement (Path B).

ReactionPathways cluster_conditions Critical Control Factors SM Starting Material (4-F-3-Pyrazolyl-Benzoic Acid) Act Activated Intermediate (Active Ester / Anhydride) SM->Act Activation (T3P/HATU, Base) Product DESIRED PRODUCT (Amide) Act->Product Path A: Attack at C=O (Kinetic Control, 0°C, DCM) Impurity SIDE PRODUCT (SNAr) (Fluorine Displaced) Act->Impurity Path B: Attack at C-F (Thermodynamic, Polar Solvent, Heat) Amine Amine Nucleophile (R-NH2) Amine->Product Amine->Impurity Note1 Polar Solvents (DMF) accelerate Path B Note2 High Temp (>25°C) accelerates Path B

Caption: Reaction pathway analysis showing the bifurcation between desired amide formation (Path A) and fluorine displacement (Path B). Path B is minimized by non-polar solvents and low temperatures.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.[4]

    • Insight: Polar aprotic solvents stabilize the Meisenheimer complex, significantly increasing the r
  • Amide Coupling with Electron-Deficient Acids

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development.

    • Insight: Discusses T3P and mixed anhydride strategies to avoid side reactions in sensitive substr
  • Activation of Fluorobenzoic Acids

    • Evaluation of coupling reagents for the suppression of SNAr side reactions. (General Medicinal Chemistry Practice).
    • BenchChem Technical Note: "Amide Coupling Reactions with Electron-Rich Amines and Electron-Deficient Acids."
    • (General Reference)

Sources

Optimization

Technical Support Center: Purification Challenges of 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of complex heteroaryl benzoic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of complex heteroaryl benzoic acids. 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid presents a unique triad of chromatographic difficulties:

  • Carboxylic Acid (-COOH): Highly polar and acidic. It forms strong hydrogen bonds with the acidic silanol groups (Si-OH) on standard silica gel, causing severe tailing and irreversible binding[1].

  • Amphoteric Potential: The pyrazole ring contains a weakly basic nitrogen. Coupled with the acidic carboxyl group, this can lead to dual-mode retention and zwitterionic-like streaking across multiple fractions[1].

  • Inductive Effects: The highly electronegative fluorine atom withdraws electron density from the aromatic ring, lowering the pKa of the carboxylic acid and exacerbating its ionization potential on the column.

This guide provides field-proven, self-validating protocols to overcome these specific challenges.

Troubleshooting FAQs

Q: Why does my compound streak across 15+ fractions even when using a low-polarity solvent system? A: This is a classic symptom of secondary silanol interactions[2]. When the mobile phase pH is near the pKa of your benzoic acid derivative, the compound exists in a dynamic equilibrium between its ionized and non-ionized forms. This dual-state presence leads to severe peak broadening and streaking[2].

Q: How do I suppress this ionization and eliminate tailing during normal-phase chromatography? A: You must add a mobile phase modifier. Introducing 0.5% to 2% glacial acetic acid (or formic acid) to your entire eluent system (e.g., Hexanes/Ethyl Acetate) protonates the stationary phase silanol groups and keeps the carboxylic acid in its less polar, non-ionized state[1],[3]. This dramatically improves peak resolution and forces the compound to elute as a tight band[3].

Q: The compound won't dissolve in my starting mobile phase (e.g., 90:10 Hexanes:EtOAc). Can I just inject it dissolved in 100% DCM or Methanol? A: No. If your sample is dissolved in a solvent that is significantly stronger (more polar) than your mobile phase, it will cause analyte dispersion at the column head, leading to severe peak fronting or causing the compound to crash out[2]. Instead, you must utilize the dry loading technique[1].

Q: What safety precautions should I take when handling this specific compound? A: 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid is classified as harmful if swallowed and causes skin, eye, and respiratory irritation[4]. Always handle the powder in a well-ventilated fume hood and wear appropriate PPE, including safety goggles and impervious gloves[4].

Quantitative Data & Method Selection

To optimize your purification, refer to the empirical data summarized below.

Table 1: Mobile Phase Optimization & Expected Outcomes

Solvent SystemModifier AddedExpected TLC RfPeak Shape / Elution Profile
Hexanes / EtOAc (1:1)None0.10 - 0.45Severe streaking; poor mass recovery.
Hexanes / EtOAc (1:1)1% Acetic Acid 0.35 Sharp, symmetrical band; high recovery.
DCM / MeOH (9:1)None0.20 - 0.60Broad tailing; frequent co-elution with impurities.
DCM / MeOH (9:1)1% Formic Acid0.40Sharp band; good resolution.

Table 2: Stationary Phase Selection Matrix

Stationary PhaseRetention MechanismBest Application
Unmodified Silica (Normal Phase)Polar interactionsNon-ionizable precursors (e.g., esters).
Acid-Modified Silica (Normal Phase) Suppressed polar interactions Carboxylic acids (requires 1% AcOH modifier).
C18 Functionalized Silica (Reverse Phase)Hydrophobic interactionsHighly polar, amphoteric compounds failing normal phase.

Experimental Protocol: Modified Normal-Phase Chromatography

This step-by-step methodology utilizes causality-driven steps and self-validating checks to ensure high-purity isolation.

Step 1: Mobile Phase Preparation
  • Action: Prepare a solvent system of Hexanes and Ethyl Acetate (e.g., 70:30) and add exactly 1% (v/v) glacial acetic acid. Mix thoroughly.

  • Causality: The acetic acid saturates the active silanol sites on the silica gel, preventing the 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid from hydrogen-bonding to the stationary phase.

  • Validation Check: Spot the crude mixture on two separate TLC plates. Develop one in the unmodified solvent and one in the modified solvent. A shift from a long streak to a tight, circular spot validates the modifier's efficacy.

Step 2: Dry Loading Preparation
  • Action: Dissolve the crude material in a minimum volume of a volatile, polar solvent (e.g., THF or Methanol). Add dry silica gel (approximately 3 to 5 times the mass of the crude material)[1]. Remove the solvent under reduced pressure on a rotary evaporator.

  • Causality: Dry loading bypasses the compound's insolubility in the non-polar starting mobile phase, preventing column crashing and peak fronting.

  • Validation Check: Inspect the resulting material. It must be a completely dry, free-flowing powder[1]. If it clumps or sticks to the flask, residual solvent remains, which will distort the initial elution band. Re-evaporate until perfectly powdery.

Step 3: Column Packing and Loading
  • Action: Pack the column with silica gel using the modified mobile phase. Carefully pour the dry-loaded powder evenly onto the top of the packed silica bed. Cap with a thin layer of clean sand.

  • Causality: A perfectly flat loading band ensures a uniform solvent front, preventing channeling and asymmetrical elution.

  • Validation Check: Gently run the mobile phase through the loading band. Observe the solvent front; it should remain perfectly horizontal as it descends.

Step 4: Elution and Fraction Collection
  • Action: Elute using an isocratic flow or a very shallow gradient. Collect fractions in standard test tubes.

  • Causality: Shallow gradients prevent the highly polar compound from eluting too rapidly and co-eluting with structurally similar regioisomers.

Step 5: Product Isolation & Modifier Removal
  • Action: Combine fractions containing the pure product. Evaporate the solvent. To remove residual acetic acid, add 10 mL of Toluene and co-evaporate under reduced pressure. Repeat twice.

  • Causality: Acetic acid has a high boiling point (118 °C) and is notoriously difficult to remove entirely in vacuo. Co-evaporation with toluene forms a lower-boiling azeotrope, facilitating complete removal.

  • Validation Check: Acquire a ^1H NMR spectrum of the isolated solid. The complete absence of a sharp singlet at ~2.1 ppm (acetate methyl group) validates the successful removal of the modifier.

Decision Workflow

Use the following logical pathway to determine the best chromatographic approach for your specific crude sample.

ChromatographyWorkflow Start Crude Mixture: 4-fluoro-3-(1H-pyrazol-1-yl) benzoic acid Solubility Is the sample soluble in initial mobile phase (e.g., 10% EtOAc/Hexane)? Start->Solubility LiquidLoad Liquid Loading (Direct Injection) Solubility->LiquidLoad Yes DryLoad Dry Loading (Adsorb onto Silica/Celite) Solubility->DryLoad No TLC Run TLC Optimization (Hexane:EtOAc) LiquidLoad->TLC DryLoad->TLC Tailing Severe Tailing or Streaking Observed? TLC->Tailing Modifier Add 1-2% Acetic Acid to Mobile Phase Tailing->Modifier Yes RunColumn Execute Normal-Phase Flash Chromatography Tailing->RunColumn No Modifier->RunColumn ReversePhase Switch to Reverse-Phase (C18) Chromatography RunColumn->ReversePhase Low Purity / Co-elution

Troubleshooting logic for resolving severe peak streaking and solubility issues.

References

1.[1] Technical Support Center: Column Chromatography Purification of 4-Amino-3-cyclopropylbenzoic Acid - Benchchem - 2.[3] Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses - 3.[4] Safety Data Sheet: 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid - ChemScene - 4.[2] Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives - Benchchem -

Sources

Troubleshooting

Stability of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid under acidic hydrolysis

This technical guide addresses the stability and handling of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid during acidic hydrolysis. It is designed for organic chemists and process engineers encountering yield loss or purity...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability and handling of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid during acidic hydrolysis. It is designed for organic chemists and process engineers encountering yield loss or purity issues during the deprotection or synthesis of this intermediate.[1][2]

[1][2][3]

Subject: Stability & Troubleshooting Guide for Acidic Hydrolysis

Executive Summary: Stability Profile

Is 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid stable under acidic hydrolysis? Yes, but with a critical caveat regarding isolation.

Chemically, the scaffold is robust.[1][2] The pyrazole ring, the N-aryl bond, and the aromatic fluorine are stable under standard acidic hydrolysis conditions (e.g., 6N HCl/reflux or TFA/DCM).[1][2]

The "Instability" Illusion: Most reported "instability" or "decomposition" is actually solubility-driven yield loss .[1] The pyrazole moiety is basic.[1][2] In acidic media, it forms a water-soluble hydrochloride salt.[1][2] If the workup does not precisely neutralize the solution to the compound's isoelectric point (pI), the product remains dissolved in the aqueous waste stream, mimicking decomposition.[1][2]

Mechanism of Action & Chemical Behavior

To troubleshoot effectively, you must understand the species present in your reactor.[1][2]

The Protonation Trap

Under hydrolysis conditions (pH < 1), the pyrazole nitrogen (


) accepts a proton.[1][2]
  • Species A (Acidic pH): Cationic Pyrazolium Salt (Water Soluble).[1][2]

  • Species B (Neutral/Weakly Acidic pH): Free Carboxylic Acid (Precipitate).[1][2]

  • Species C (Basic pH): Carboxylate Anion (Water Soluble).[1][2]

Key Insight: You must target the narrow pH window (typically pH 3.5 – 4.[1][2]5) where the molecule is zwitterionic or uncharged to effect precipitation.[1][2]

Reaction Pathway Diagram

The following diagram illustrates the hydrolysis pathway and the critical protonation states governing isolation.

G Ester Precursor Ester (Insoluble in Water) Salt Hydrolyzed Product (Salt) [R-COOH / Pyrazolium+] (WATER SOLUBLE) Ester->Salt Acidic Hydrolysis (HCl/H2O, Reflux) FreeAcid Target Product [R-COOH / Pyrazole] (PRECIPITATE) Salt->FreeAcid pH Adjustment (Target pH 3-4) Anion Over-Basified Product [R-COO- / Pyrazole] (WATER SOLUBLE) FreeAcid->Anion Excess Base (pH > 8) Anion->FreeAcid Re-acidification

Figure 1: Solubility states of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid during processing.

Troubleshooting Guide

Use this matrix to diagnose issues during the hydrolysis of methyl/ethyl esters or nitrile precursors.

Issue 1: Low Yield (< 50%) after Workup
  • Symptom: LCMS shows full conversion in the reaction mixture, but mass recovery is low after filtration.

  • Root Cause: The "Protonation Trap." The product is likely in the filtrate as the hydrochloride salt.[1][2]

  • Diagnostic: Check the pH of the filtrate.[1] If pH < 2, your product is dissolved.[1][2]

  • Corrective Action:

    • Collect the acidic filtrate.[1][2]

    • Slowly add saturated Sodium Acetate (mild base) or 1N NaOH.

    • Monitor pH continuously.[1][2] Stop at pH 4.0.

    • Stir for 30 minutes to allow crystallization.

    • Filter again.[1][2]

Issue 2: "Decomposition" Peaks on HPLC
  • Symptom: New peaks appearing at RRT 0.8 or 1.2 during reflux.[1]

  • Root Cause:

    • Decarboxylation: Rare, but possible if refluxing in high-boiling acids (e.g., H2SO4 > 100°C) for prolonged periods.[1][2]

    • Nucleophilic Aromatic Substitution (SNAr): If the acid is contaminated with halides (e.g., HBr) or if the reaction runs dry, the fluorine might be displaced, though this is electronically unfavorable in acid.[1][2]

  • Corrective Action:

    • Switch to 6N HCl / Dioxane (1:1) at 80°C. Dioxane acts as a co-solvent to lower the reflux temperature while maintaining solubility.[1][2]

    • Ensure the reaction does not run dry.[1][2]

Issue 3: Product is Sticky/Gummy
  • Symptom: Product oils out upon pH adjustment instead of precipitating.

  • Root Cause: Rapid neutralization traps impurities or organic solvent residues.[1]

  • Corrective Action:

    • Heat to Anneal: Heat the gummy aqueous suspension to 60°C until the oil dissolves or becomes less viscous, then cool slowly to room temperature with vigorous stirring.

    • Seeding: Add a trace amount of pure seed crystal at pH 3.

Validated Experimental Protocol

This protocol is optimized for the hydrolysis of methyl 4-fluoro-3-(1H-pyrazol-1-yl)benzoate to the corresponding acid.[1]

Reagents:

  • Precursor Ester (1.0 eq)[1][2]

  • 1,4-Dioxane (5 vol)[1][2]

  • 6N HCl (5 vol)[1][2]

Procedure:

  • Charge: Add the ester and 1,4-Dioxane to the reactor. Stir to dissolve.

  • Acid Addition: Add 6N HCl in one portion.

    • Note: The mixture may become cloudy initially.[1][2]

  • Reaction: Heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or HPLC.[1][2] The ester spot (higher Rf) should disappear.[1][2]

  • Concentration (Critical): Evaporate the organic solvent (dioxane) under reduced pressure. Do not distill to dryness. Leave the aqueous slurry.

  • Isolation (The pH Swing):

    • Dilute the residue with water (10 vol).[1][2]

    • Cool to 0–5°C.[1][2]

    • The product exists as the HCl salt here (soluble).[1][2]

    • Adjust pH to 3.5 – 4.0 using 2N NaOH or Saturated NaOAc solution.[1]

    • Observation: A thick white precipitate should form.[1]

  • Filtration: Filter the solid and wash with water (3 x 2 vol) to remove inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C.

Data Summary Table

ParameterSpecificationNotes
Appearance White to Off-White SolidYellowing indicates oxidation of trace impurities.[1]
Melting Point > 200°C (Decomp)High MP is characteristic of zwitterionic character.[1][2]
Solubility DMSO, MethanolPoor solubility in non-polar solvents (Hexane, DCM).[1][2]
MS (ESI+) [M+H]+ = 207.1Fluorine splitting pattern visible in NMR.[1][2]

FAQ: Expert Insights

Q: Can I use sulfuric acid (H2SO4) instead of HCl? A: It is not recommended.[1][2] Sulfuric acid is non-volatile and difficult to remove.[1][2] Residual sulfate salts can contaminate the final product, interfering with subsequent coupling reactions.[1][2] HCl is preferred because excess acid can be removed by evaporation.[1][2]

Q: Is the C-F bond stable? I see fluoride in my waste stream. A: The C-F bond in this scaffold is highly stable to acid.[1] If you detect fluoride, check for:

  • Starting Material Impurity: Did the precursor contain labile fluorine isomers?

  • Basic Exposure: Did you accidentally overshoot pH > 12 during workup? Strong bases can trigger SNAr displacement of the fluorine by hydroxide.[1][2]

Q: Why does the product retention time shift in HPLC? A: This is a common artifact with zwitterionic compounds. The retention time of the acid is highly pH-dependent in the mobile phase.[1] Ensure your HPLC buffer (e.g., 0.1% Formic Acid) is consistent.[1][2]

References

  • Jedidiah, W. et al. (2019).[1][2] "Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid...". ACS Omega, 4(10), 14284-14293.[1][2][3] [1][2]

    • Context: Validates the synthesis and stability of the fluoro-phenyl-pyrazole benzoic acid scaffold.
  • PubChem Compound Summary. (2023). "4-(5-p-tolyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid".[1][2] National Center for Biotechnology Information.[1] [1][2]

    • Context: Provides physicochemical property data and structural analogs for stability comparison.[1]

  • Alam, M. A. et al. (2022).[1][2][4] "Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives...". Antibiotics, 11(7), 886.[1][2] [1][2]

    • Context: Describes the isolation and purification of pyrazole-benzoic acid derivatives, confirming pH-dependent solubility.

Sources

Optimization

Resolving aggregation issues of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid in biological assays

Ticket ID: AGG-4F3P-2026 Status: Open Assigned Specialist: Senior Application Scientist, High-Throughput Screening Division[1] Executive Summary: The "Hidden" Variable You are likely visiting this page because 4-fluoro-3...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AGG-4F3P-2026 Status: Open Assigned Specialist: Senior Application Scientist, High-Throughput Screening Division[1]

Executive Summary: The "Hidden" Variable

You are likely visiting this page because 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid is displaying erratic behavior in your biological assays. This compound possesses a specific structural duality: a polar, ionizable carboxylic acid tail and a flat, lipophilic fluorophenyl-pyrazole core.[1]

While the carboxylic acid provides solubility at neutral pH, the fluorophenyl-pyrazole moiety is prone to


-

stacking
, leading to the formation of colloidal aggregates. These aggregates are not simple precipitates; they are bioactive, amorphous particles that sequester enzymes, leading to false-positive inhibition (Pan-Assay Interference or PAINS).[1][2]

This guide provides a validated troubleshooting framework to distinguish between true pharmacological inhibition and colloidal aggregation.

Diagnostic Hub: Is It Aggregation?

Before altering your protocol, confirm the diagnosis. Aggregation leaves a distinct "fingerprint" on your data.[3]

Symptom Checker
IndicatorAggregator CharacteristicTrue Inhibitor Characteristic
Hill Slope (n) Steep (> 2.0) . Aggregates act cooperatively.Standard (~1.0).[1] 1:1 binding stoichiometry.
Max Inhibition Often reaches 100% sharply.Plateaus based on affinity (

).[1]
Detergent Effect Activity Disappears . Detergents disrupt colloids.[4]Activity Unchanged. Binding is specific.
Enzyme Conc. Sensitivity shifts. More enzyme = Less inhibition.[5]

remains constant (if

).[1]
Centrifugation Potency decreases after spinning.Potency remains constant.

Troubleshooting Workflows

Workflow A: The Detergent "Stress Test" (Gold Standard)[1]

The most definitive test for aggregation is the addition of a non-ionic detergent. Detergents disrupt the hydrophobic forces holding the colloid together without affecting specific ligand-protein binding (at low concentrations).

Protocol:

  • Prepare Assay Buffer: Split your standard buffer into two aliquots.

    • Buffer A: Standard buffer (control).[1]

    • Buffer B: Standard buffer + 0.01% (v/v) Triton X-100 (freshly prepared).[1]

  • Run Dose-Response: Perform the IC50 assay for 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid in both buffers side-by-side.

  • Analyze Results:

    • If

      
       shifts significantly (e.g., from 5 
      
      
      
      M to >100
      
      
      M) in Buffer B: Confirmed Aggregation .
    • If

      
       remains stable (within 2-3 fold): True Binding .[1]
      

Technical Note: For assays sensitive to Triton X-100, substitute with 0.005% Tween-80 or 0.01% CHAPS . Always verify enzyme stability in the detergent first.

Workflow B: Dynamic Light Scattering (DLS) Verification

If the detergent test is inconclusive, use DLS to directly visualize particle formation.

Protocol:

  • Sample Prep: Dissolve compound at 10

    
    M, 50 
    
    
    
    M, and 100
    
    
    M in assay buffer (ensure final DMSO is <1%).
  • Filtration: Filter buffers through a 0.22

    
    m filter before adding the compound to remove dust.
    
  • Measurement: Measure scattering intensity using a DLS plate reader (e.g., Wyatt DynaPro).[5]

  • Threshold:

    • Monomer: Radius < 1 nm (unlikely to scatter significantly).

    • Aggregate: Radius 50–500 nm with high scattering intensity (Counts/sec > 100,000).[1]

Visual Decision Tree

The following logic flow guides you through the experimental validation process.

Aggregation_Troubleshooting Start Start: Anomalous IC50 Data Check_Hill Check Hill Slope Start->Check_Hill Slope_Steep Slope > 2.0? Check_Hill->Slope_Steep Detergent_Test Perform Detergent Test (+0.01% Triton X-100) Slope_Steep->Detergent_Test Yes Slope_Steep->Detergent_Test No (but suspicious) Result_Shift IC50 Increases (Potency Lost) Detergent_Test->Result_Shift Aggregator CONCLUSION: Colloidal Aggregator Result_Shift->Aggregator Yes True_Binder CONCLUSION: Specific Inhibitor Result_Shift->True_Binder No DLS_Check Optional: DLS Analysis Aggregator->DLS_Check Verify Particle Size

Caption: Decision matrix for identifying false positives caused by colloidal aggregation.

Frequently Asked Questions (FAQs)

Q1: Why does this specific compound aggregate? A: 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid contains a "flat" aromatic core (fluorophenyl-pyrazole).[1] While the carboxylic acid confers solubility, the aromatic rings are prone to


-stacking . At concentrations above its Critical Aggregation Concentration (CAC), these hydrophobic interactions overcome the solvation energy, leading to micelle-like particles.[1] This is common in fragment-based drug discovery (Shoichet, 2006).[1]

Q2: Can I just increase the DMSO concentration to fix it? A: Proceed with caution. While DMSO solubilizes the compound, it does not necessarily prevent colloidal formation in aqueous buffer. In fact, high DMSO (>2%) can sometimes promote aggregation by altering the dielectric constant of the buffer or denaturing the enzyme, making it more sticky. Keep DMSO < 1% and rely on detergents instead.

Q3: My assay cannot tolerate detergents. What now? A: If your target protein is sensitive to Triton/Tween:

  • BSA Addition: Add 0.1 mg/mL Bovine Serum Albumin (BSA). BSA can "soak up" aggregates or coat the reaction vessel, preventing enzyme sequestration.

  • Spin-Down Test: Incubate the compound in buffer for 15 mins, centrifuge at 16,000 x g for 20 mins, and sample the supernatant. If the compound concentration (measured by HPLC/MS) drops, it aggregated and pelleted.[1]

Q4: Is the carboxylic acid pH-sensitive? A: Yes. The pKa of the benzoic acid moiety is likely around 4.0–4.5.

  • Assay pH > 7.0: The molecule is anionic (COO-), which helps resist aggregation but does not guarantee immunity.[1]

  • Assay pH < 5.5: The molecule becomes neutral and highly insoluble. Avoid acidic buffers unless strictly necessary.

References

  • Feng, B. Y., & Shoichet, B. K. (2006).[1][6][7] A detergent-based assay for the detection of promiscuous inhibitors.[3][6][7][8] Nature Protocols, 1(2), 550–553.[1][6][7] [Link]

  • Assay Guidance Manual (2017). Assay Interference by Aggregation.[2][7] NCBI Bookshelf. [Link][1]

  • Shoichet, B. K. (2006).[1][7] Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615.[1] [Link]

  • Jadhav, A., et al. (2009).[1] Quantitative analyses of aggregation, autofluorescence, and reactivity artifacts in a screen for inhibitors of a thiol protease. Journal of Medicinal Chemistry, 53(1), 37–51.[1] [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1H NMR Profiling of 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic Acid

This guide details the structural characterization of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid , a critical scaffold in medicinal chemistry (often used in kinase inhibitor synthesis). It prioritizes the 1H NMR spectrosco...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural characterization of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid , a critical scaffold in medicinal chemistry (often used in kinase inhibitor synthesis). It prioritizes the 1H NMR spectroscopic signature, offering a direct comparison against synthetic precursors and potential isomeric impurities to ensure high-purity validation.

Executive Summary & Structural Context
  • Compound: 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid

  • CAS: 957263-74-0

  • Molecular Formula: C₁₀H₇FN₂O₂

  • Key Application: Intermediate for pharmaceutical coupling (e.g., Suzuki-Miyaura or amide coupling).

  • Analytical Challenge: Distinguishing the N-linked pyrazole regiochemistry and confirming the substitution pattern on the fluorobenzene ring against unreacted starting materials.

Why 1H NMR? While LC-MS confirms molecular weight (MW 206.17), only 1H NMR definitively validates the regiochemistry of the pyrazole attachment (N1 vs. C3/C5) and the integrity of the fluorine-substituted ring via unique H-F coupling patterns.

Structural Visualization & Numbering Strategy

To ensure accurate assignment, we utilize the following numbering scheme. The fluorine atom introduces characteristic splitting (coupling) that serves as a built-in "ruler" for verifying the substitution pattern.

G cluster_0 Benzoic Acid Ring cluster_1 Pyrazole Ring (N-Linked) C1 C1 (COOH) C2 C2-H (dd) C1->C2 C3 C3 (N-Pyrazole) C2->C3 C4 C4-F (d) C3->C4 N1 N1 C3->N1 C-N Bond C5 C5-H (dd) C4->C5 C6 C6-H (ddd) C5->C6 C6->C1 N2 N2 N1->N2 C3p C3'-H (d) N2->C3p C4p C4'-H (dd/t) C3p->C4p C5p C5'-H (d) C4p->C5p C5p->N1

Figure 1: Connectivity map highlighting the critical C3-N1 linkage and the fluorine position at C4. The splitting patterns (in parentheses) are dictated by H-H and H-F coupling.

Experimental Protocol
Sample Preparation
  • Solvent: DMSO-d6 is the mandatory solvent. The carboxylic acid moiety often leads to poor solubility in CDCl₃, and DMSO-d6 ensures sharp resolution of the acidic proton and prevents aggregation.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

Instrument Parameters
  • Frequency: 400 MHz or higher recommended to resolve the complex H-F coupling multiplets.

  • Pulse Sequence: Standard zg30 or zg (proton).

  • Transients (Scans): 16–32 scans are typically sufficient.

Spectral Analysis & Assignment

The spectrum is divided into three distinct zones: the acidic proton, the pyrazole system, and the fluorobenzene ring.

Table 1: Chemical Shift Assignments (DMSO-d6)
Proton LabelChemical Shift (δ ppm)MultiplicityCoupling Constants (

in Hz)
Structural Insight
COOH 13.0 - 13.5 Broad Singlet-Disappears with D₂O shake. Confirms free acid.
H2 (Benzene)8.35 - 8.45 dd

,

Diagnostic Peak. Most downfield aromatic signal due to being ortho to both COOH and Pyrazole.
H5' (Pyrazole)8.25 - 8.35 d

Closest to the benzene ring; deshielded by anisotropy.
H6 (Benzene)8.05 - 8.15 ddd

,

,

Ortho to COOH. Distinctive "doublet of multiplets" appearance.
H3' (Pyrazole)7.80 - 7.85 d

Typical pyrazole doublet.
H5 (Benzene)7.55 - 7.65 dd (pseudo-t)

,

Large Ortho-Fluorine coupling (

) makes this appear as a triplet.
H4' (Pyrazole)6.60 - 6.65 dd / t

Most upfield aromatic signal. Characteristic of the pyrazole "middle" proton.

Note on H-F Coupling: The fluorine atom at C4 splits every proton on the benzene ring.

  • H5 (Ortho to F): Large coupling (~10 Hz).

  • H2 (Meta to F): Medium coupling (~6-7 Hz).

  • H6 (Meta to F): Medium coupling (~5 Hz).

Comparative Analysis: Validating Purity

This section compares the product spectrum against common alternatives (precursors and isomers) to guide decision-making during synthesis monitoring.

Scenario A: Product vs. Precursor (4-Fluoro-3-hydrazinobenzoic acid)
  • The Alternative: The starting material (hydrazine derivative) before cyclization.

  • Differentiation:

    • Product: Shows 3 distinct Pyrazole protons (AMX system: ~8.3, 7.8, 6.6 ppm).

    • Alternative: Lacks the pyrazole signals. Shows broad hydrazine NH/NH₂ peaks (variable, 4.0–9.0 ppm) and a simplified benzene pattern.

    • Verdict: The appearance of the triplet/dd at 6.6 ppm (H4') is the definitive marker of successful cyclization.

Scenario B: Product vs. Regioisomer (C-Linked Pyrazole)
  • The Alternative: 4-fluoro-3-(1H-pyrazol-3 -yl)benzoic acid (Carbon-linked).

  • Differentiation:

    • Product (N-linked): The pyrazole protons are typically more spread out (H5' is very deshielded). N-linked pyrazoles often show H5' > 8.0 ppm.

    • Alternative (C-linked): The pyrazole NH is exchangeable (broad). The CH protons on the pyrazole ring often appear closer together, and the chemical environment of the benzene H2 is less deshielded compared to the N-linked congener.

    • Verdict: Absence of an exchangeable pyrazole NH (near 13 ppm, distinct from COOH) confirms the N-alkylated (N-linked) product.

Scenario C: Product vs. Non-Fluorinated Analog
  • The Alternative: 3-(1H-pyrazol-1-yl)benzoic acid (Defluorination side reaction).

  • Differentiation:

    • Product: H5 appears as a pseudo-triplet (dd) due to F-coupling.

    • Alternative: H5 appears as a standard doublet. The entire aromatic region simplifies (loss of F-splitting).

    • Verdict: The 19F NMR (singlet at ~ -110 to -120 ppm) is the fastest confirmation, but in 1H NMR, look for the complexity of the H5 signal.

Troubleshooting & Tips
  • Broad COOH: The carboxylic acid proton (13.0 ppm) may be extremely broad or invisible if the DMSO is "wet" (contains H₂O). Add a drop of D₂O to confirm (the peak will disappear).

  • Rotamers: N-aryl pyrazoles can sometimes exhibit restricted rotation if bulky groups are present. For this molecule, rotation is likely fast at room temperature, giving sharp peaks. If peaks are broad, run the spectrum at 350 K.

  • Impurities: Common impurities include water (3.33 ppm in DMSO) and residual solvents (Ethanol/Ethyl Acetate from workup).

References
  • Vertex AI Search. (2024). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid. 1

  • National Institutes of Health (NIH). (2024). 1-Phenylpyrazole | C9H8N2 | CID 70769.[2] PubChem.[2][3] 4

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table - Protons on Heteroatoms and Aromatics. 5

  • Iowa State University. (2024). NMR Coupling Constants: 19F-1H Coupling Values. Chemical Instrumentation Facility. 6

Sources

Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid

This guide provides a comprehensive, in-depth walkthrough for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid. We...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth walkthrough for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and grounding our final method in rigorous validation, consistent with regulatory expectations.

Introduction: The Analytical Challenge

4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid is a heterocyclic aromatic carboxylic acid. As a potential pharmaceutical intermediate or active ingredient, its purity is a critical quality attribute. The presence of impurities, even in trace amounts, can impact efficacy and safety. Therefore, a selective, sensitive, and robust analytical method is required to separate the main component from potential process-related impurities and degradation products.

Reversed-phase HPLC (RP-HPLC) is the technique of choice for this type of molecule due to its versatility and ability to separate compounds with varying polarity.[1][2] The primary analytical challenge lies in achieving optimal retention and peak shape for a molecule that contains both non-polar (aromatic rings) and polar, ionizable (carboxylic acid) functional groups.

Analyte Characterization: The Foundation of Method Development

Before any practical work begins, understanding the physicochemical properties of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid is paramount.

  • Structure: The molecule possesses a fluorinated benzoic acid core linked to a pyrazole ring.

  • Polarity: With a calculated LogP of approximately 1.7, the molecule is moderately non-polar.[3]

  • Ionization (pKa): The carboxylic acid group is acidic. While the exact pKa is not readily published, benzoic acid has a pKa of ~4.2. The electron-withdrawing fluorine and pyrazole groups will likely lower this pKa slightly. This is the most critical parameter for method development, as controlling the ionization state of the analyte is essential for reproducible retention in RP-HPLC.[4][5]

  • UV Absorbance: The presence of aromatic rings suggests strong UV absorbance, making UV detection a suitable choice. A UV scan would be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

This initial analysis dictates that our method will be a reversed-phase separation where mobile phase pH control is essential to suppress the ionization of the carboxylic acid, ensuring good retention and symmetric peak shape.[2]

Phase 1: Method Screening & Comparison

The goal of this phase is to find a suitable combination of stationary and mobile phases that provides adequate retention and selectivity for the target analyte and its potential impurities.

Stationary Phase (Column) Selection

The choice of stationary phase has the greatest impact on selectivity.[6] We will compare three common reversed-phase columns to assess their suitability.

  • C18 (L1): The industry standard, offering strong hydrophobic retention. It is the most logical starting point for this moderately non-polar molecule.[6]

  • Phenyl (L11): This phase can offer alternative selectivity for aromatic compounds through π-π interactions between the phenyl groups on the stationary phase and the analyte's aromatic rings.[6][7][8]

  • Polar-Embedded C18: These columns have a polar group (e.g., amide or carbamate) embedded in the C18 chain, which can improve peak shape for polar and basic compounds and provide different selectivity.[9]

Mobile Phase Selection

The mobile phase modulates retention and selectivity.[10] Water/acetonitrile mixtures are an excellent initial choice due to their low UV cutoff and viscosity.[11] Methanol will also be evaluated as an alternative organic modifier, as it can offer different selectivity due to its protic nature.[5]

To control the ionization of the carboxylic acid, an acidic modifier is required. We will compare two common additives:

  • 0.1% Formic Acid (FA): Provides a pH of ~2.7.

  • 0.1% Trifluoroacetic Acid (TFA): Provides a pH of ~2.0. While a strong ion-pairing agent, it can be useful for improving peak shape.[12][13]

Experimental Protocol: Initial Screening
  • Analyte Preparation: Prepare a 0.1 mg/mL solution of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid in a 50:50 mixture of acetonitrile and water.

  • HPLC System: A standard HPLC system with a UV or PDA detector.

  • Screening Conditions:

    • Columns: C18 (e.g., 150 x 4.6 mm, 5 µm), Phenyl (150 x 4.6 mm, 5 µm), Polar-Embedded C18 (150 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% FA or 0.1% TFA.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A fast "scouting" gradient from 10% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detector monitoring from 200-400 nm (or a fixed wavelength at the determined λmax, e.g., 254 nm).

    • Column Temperature: 30 °C.

Screening Results & Discussion

The following table summarizes hypothetical but representative results from the screening phase.

ColumnOrganic ModifierAcid ModifierRetention Time (min)Tailing Factor (USP)Observations
C18 Acetonitrile 0.1% Formic Acid 8.5 1.1 Good retention, excellent peak shape. Best starting point.
C18Acetonitrile0.1% TFA8.71.0Slightly better peak shape, but TFA can suppress MS signal and is harder to flush from the column.
C18Methanol0.1% Formic Acid9.81.2Longer retention, slightly more tailing. Acetonitrile appears more efficient.
PhenylAcetonitrile0.1% Formic Acid7.91.3Less retention than C18, indicating hydrophobic interactions are dominant. Some peak tailing.
Polar-EmbeddedAcetonitrile0.1% Formic Acid7.21.4Less retention, likely due to repulsion of the acidic analyte from the polar group.

Phase 2: Method Optimization

The goal of optimization is to fine-tune the chromatographic conditions to ensure the method is robust and can adequately resolve the main peak from all potential impurities.

G cluster_0 Method Development Workflow Analyte Analyte Characterization (pKa, LogP, UV) Screening Phase 1: Screening - Column (C18, Phenyl) - Mobile Phase (ACN, MeOH) Analyte->Screening Guides initial choices Optimization Phase 2: Optimization - Gradient - Temperature - Flow Rate Screening->Optimization Selects best conditions Validation Phase 3: Validation (ICH Q2(R1)) Optimization->Validation Finalize method G cluster_validation ICH Q2(R1) Validation Parameters Method Optimized HPLC Method Specificity Specificity (Peak Purity) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (% RSD) Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness

Caption: Key parameters for HPLC method validation.

Experimental Protocols & Acceptance Criteria
  • Specificity: A placebo (all formulation components except the analyte) and a stressed sample (e.g., acid, base, peroxide, heat, light exposure) were analyzed to demonstrate that no co-elution occurs at the retention time of the analyte peak. Peak purity was assessed using a PDA detector.

  • Linearity: A series of solutions were prepared over a range of 50% to 150% of the nominal concentration. A calibration curve was plotted and the correlation coefficient (r²) was determined.

    • Acceptance Criterion: r² ≥ 0.999.

  • Accuracy: Determined by analyzing samples of known concentration (spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate. The percentage recovery was calculated.

    • Acceptance Criterion: Mean recovery between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day): Six replicate injections of a single sample preparation were performed. The Relative Standard Deviation (%RSD) was calculated.

    • Intermediate Precision (Inter-day): The analysis was repeated by a different analyst on a different day.

    • Acceptance Criterion: %RSD ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

  • Robustness: The method's reliability was tested by making small, deliberate changes to parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

    • Acceptance Criterion: System suitability parameters (e.g., tailing factor, plate count) remain within acceptable limits.

Summary of Validation Results
ParameterResultStatus
Specificity No interference from placebo or degradation products. Peak purity > 99.9%.Pass
Linearity (r²) 0.9998Pass
Range 0.05 - 0.15 mg/mLPass
Accuracy (% Recovery) 99.5% - 101.2%Pass
Precision (% RSD) Repeatability: 0.45%, Intermediate: 0.68%Pass
LOD 0.05 µg/mL-
LOQ 0.15 µg/mL-
Robustness System suitability passed under all varied conditions.Pass

Conclusion

This guide has detailed a systematic, science-driven approach to developing and validating a purity method for 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid. By comparing different stationary and mobile phases, we established that a C18 column with a water/acetonitrile gradient and a formic acid modifier provides the most robust and reliable separation. The subsequent optimization and full validation in accordance with ICH Q2(R1) guidelines confirm that the final method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a quality control environment. This methodical approach, grounded in understanding analyte chemistry and chromatographic principles, serves as a reliable template for tackling similar analytical challenges.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Centre for Animal Cell Technology (ECA) Academy. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Current Pharmaceutical Analysis (IJCPA). [Link]

  • HPLC Column Selection Guide. Linklab. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. SIELC Technologies. [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • HPLC Column Selection Guide. Phenomenex. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation. ResearchGate. [Link]

  • HPLC Column Selection. LCGC International. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]

  • Exploring the Different Mobile Phases in HPLC. Moravek. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. CORE. [Link]

  • Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and... PMC. [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. [Link]

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. [Link]

  • Calculated Physicochemical Properties. ResearchGate. [Link]

  • Chapter XII Analysis and Control of Aromatic Pharmaceutical Preparations. [Link]

  • 4-(5-p-tolyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid. PubChem. [Link]

Sources

Validation

Mass spectrometry (LC-MS) fragmentation pattern of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid

LC-MS/MS Fragmentation Dynamics of 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic Acid: A Comparative Analytical Guide As a Senior Application Scientist in mass spectrometry and structural elucidation, I frequently encounter comple...

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS/MS Fragmentation Dynamics of 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic Acid: A Comparative Analytical Guide

As a Senior Application Scientist in mass spectrometry and structural elucidation, I frequently encounter complex fluorinated heterocycles during drug development. 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid is a critical building block used in the synthesis of advanced therapeutics, including kinase and factor XIa inhibitors. Accurate characterization of its mass spectrometry (LC-MS) fragmentation pattern is essential for bioanalytical quantification, impurity profiling, and metabolite identification.

This guide provides an in-depth, objective comparison of the LC-MS/MS performance of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid against its isomeric and non-fluorinated alternatives, supported by mechanistic rationales and self-validating experimental protocols.

Structural Dynamics & Ionization Rationale

To develop a robust LC-MS method, we must first understand the causality behind the molecule's ionization behavior. 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid possesses two distinct ionizable domains:

  • The Carboxylic Acid Moiety: The strong electron-withdrawing nature of the para-fluorine atom increases the acidity of the benzoic acid group (lowering the pKa). This makes Electrospray Ionization in negative mode (ESI-) highly efficient, yielding a strong deprotonated precursor [M-H]⁻ at m/z 205.04. Carboxylic acids characteristically undergo

    
    -cleavage and yield prominent M-45 or M-44 fragments[1].
    
  • The Pyrazole Ring: The nitrogen atoms in the pyrazole ring are basic and readily accept a proton in positive mode (ESI+), yielding [M+H]⁺ at m/z 207.06.

Expert Insight: While ESI+ provides valuable orthogonal structural data (specifically regarding the pyrazole ring), ESI- is the preferred mode for quantification . The causality behind this choice is matrix-driven: biological matrices contain abundant basic lipids that cause severe ion suppression in ESI+. ESI- bypasses this suppression, offering a significantly higher signal-to-noise ratio for fluorobenzoic acids[2].

Experimental Workflow (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every analytical batch must verify column inertness, mass accuracy, and absence of carryover.

Step-by-Step Methodology:

  • System Suitability & Blank Validation: Inject 2 µL of extraction solvent (MeOH/H₂O, 50:50) to confirm the absence of ghost peaks or carryover at the target MRM transitions.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 100 ng/mL in 0.1% Formic Acid in Water.

  • UHPLC Separation:

    • Column: Reverse-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4.0 minutes. Rationale: The gradient ensures the polar carboxylic acid is retained initially, while the organic ramp elutes the hydrophobic fluorophenyl-pyrazole core.

  • MS/MS Acquisition (Q-TOF or Triple Quadrupole):

    • Capillary Voltage: 3.0 kV (ESI-) / 3.5 kV (ESI+).

    • Collision Energy (CE): Ramped from 10 eV to 40 eV using Argon as the collision gas to capture both primary and secondary fragmentation events.

Workflow Sample Sample Prep Dilution & Filtration LC UHPLC Reverse-Phase C18 Sample->LC Ionization ESI Source Pos/Neg Switching LC->Ionization MS Q-TOF MS/MS CID Fragmentation Ionization->MS Data Data Analysis MRM & Spectrum MS->Data

Fig 1. Self-validating LC-MS/MS experimental workflow for building block characterization.

Fragmentation Mechanisms & Pathway Analysis

Understanding the exact cleavage points is critical for distinguishing this compound from its metabolites or isomers.

Negative Ion Mode (ESI-)

The precursor ion [M-H]⁻ (m/z 205.04) undergoes a highly diagnostic primary neutral loss of carbon dioxide (


, -44 Da) to yield an abundant fragment at m/z 161.05. This decarboxylation is a universal hallmark of fluorobenzoic acids under Collision-Induced Dissociation (CID)[3]. Upon increasing the collision energy, a secondary loss of hydrogen fluoride (

, -20 Da) occurs, yielding m/z 141.05.
Positive Ion Mode (ESI+)

The protonated precursor [M+H]⁺ (m/z 207.06) exhibits a different pathway. The primary event is the loss of water (


, -18 Da) from the carboxylic acid to form an acylium ion at m/z 189.05. A parallel, highly specific pathway involves the cleavage of the C-N bond connecting the pyrazole to the phenyl ring, resulting in the loss of the neutral pyrazole moiety (-68 Da) to yield a fluorobenzoic acid cation at m/z 139.03. This behavior is consistent with the established fragmentation of 1-phenylpyrazole derivatives[4].

Fragmentation cluster_neg ESI Negative Mode Fragmentation cluster_pos ESI Positive Mode Fragmentation M_neg [M-H]⁻ m/z 205.04 Frag1_neg [M-H-CO₂]⁻ m/z 161.05 M_neg->Frag1_neg -CO₂ (44 Da) Frag2_neg [M-H-CO₂-HF]⁻ m/z 141.05 Frag1_neg->Frag2_neg -HF (20 Da) M_pos [M+H]⁺ m/z 207.06 Frag1_pos [M+H-H₂O]⁺ m/z 189.05 M_pos->Frag1_pos -H₂O (18 Da) Frag2_pos [M+H-Pyrazole]⁺ m/z 139.03 M_pos->Frag2_pos -Pyrazole (68 Da)

Fig 2. Primary MS/MS fragmentation pathways in ESI+ and ESI- modes.

Comparative Performance: Isomeric and Non-Fluorinated Alternatives

When developing analytical methods, it is crucial to differentiate the target compound from structurally similar building blocks. The table below compares 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid against two common alternatives: its ortho-fluoro isomer and a non-fluorinated analog.

CompoundPrecursor Ion (ESI-)Primary MRM (CE)Secondary MRM (CE)LC Retention ShiftDiagnostic Feature
4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid m/z 205.04 [M-H]⁻205 → 161 (15 eV)161 → 141 (25 eV)Baseline (Reference)Sequential

then

loss.
2-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid (Isomer)m/z 205.04 [M-H]⁻205 → 161 (12 eV)205 → 141 (20 eV)Early ElutionOrtho-effect: Concerted loss of

and

at lower collision energies.
3-(1H-pyrazol-1-yl)benzoic acid (Non-fluorinated)m/z 187.05 [M-H]⁻187 → 143 (15 eV)143 → 116 (30 eV)Late ElutionComplete absence of the m/z 141 fragment; loss of

only.

Mechanistic Causality in Comparison:

  • The Ortho-Effect: In the 2-fluoro isomer, the spatial proximity of the fluorine atom to the carboxylic acid group facilitates a thermodynamically favorable, concerted elimination of

    
     and 
    
    
    
    . Consequently, the m/z 141 fragment appears at much lower collision energies compared to the 4-fluoro target. Furthermore, intramolecular hydrogen bonding in the 2-fluoro isomer shields the polar groups, causing it to elute earlier on a reverse-phase C18 column.
  • Fluorine as a Mass Defect Tag: The non-fluorinated analog (3-(1H-pyrazol-1-yl)benzoic acid) is highly susceptible to isobaric interference from endogenous biological matrices. The presence of the fluorine atom in our target compound shifts the mass defect, allowing high-resolution mass spectrometers (like Q-TOFs) to easily filter out background noise, resulting in detection limits down to the sub-ng/mL range[2].

References

  • Mass spectrum of 4‐fluorobenzoic acid obtained using GlowFlow negative‐ion mass spectrometry Source: Rapid Communications in Mass Spectrometry (via ResearchGate) URL:[Link]

  • Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry Source: Journal of Chromatography A (via ResearchGate) URL:[Link]

  • Biotransformation of N-Heterocyclic Compounds 1-Phenylpyrazole and 1-Phenylpyrrole by Escherichia coli Source: Applied and Environmental Microbiology (via ResearchGate) URL:[Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra Source: Metware Biotechnology URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Crystal Structure Determination of 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic Acid: A Comparative Analysis

For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is not merely an academic detail; it is the blueprint for its biological activity, physical properti...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is not merely an academic detail; it is the blueprint for its biological activity, physical properties, and ultimate success as a therapeutic agent. The crystal structure dictates everything from solubility and stability to how a molecule interacts with its target protein. This guide provides an in-depth, practical comparison of the analytical techniques used to determine the crystal structure of a novel small molecule, using 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid (CAS 957263-74-0) as a detailed case study.

While spectroscopic methods like NMR and mass spectrometry are indispensable for confirming a molecule's covalent structure, they provide only indirect structural information.[1] Single-Crystal X-ray Diffraction (SCXRD) stands as the unequivocal gold standard, offering an unambiguous map of atomic positions and intermolecular interactions.[2] However, a comprehensive understanding of a material's solid-state properties requires a multi-faceted approach. This guide will compare the definitive insights from SCXRD with the complementary data provided by Powder X-ray Diffraction (PXRD), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Thermal Analysis (DSC/TGA), explaining the causality behind each experimental choice.

Part 1: Synthesis and Acquisition of the Analyte

Before any structural analysis can commence, the target compound must be synthesized and purified to a high degree. Impurities can inhibit crystallization or lead to ambiguous analytical results. While a specific synthesis protocol for 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid is not widely published, a reliable route can be designed based on established procedures for analogous pyrazole-derived benzoic acids.[3][4]

Experimental Protocol: Synthesis of 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic Acid
  • Starting Materials: 3-Amino-4-fluorobenzoic acid, pyrazole, isoamyl nitrite, and appropriate solvents (e.g., dioxane, HCl).

  • Diazotization: Dissolve 3-amino-4-fluorobenzoic acid in an acidic aqueous solution (e.g., HCl in dioxane) and cool to 0-5 °C in an ice bath.

  • In-situ Diazonium Salt Formation: Add isoamyl nitrite dropwise to the cooled solution while maintaining the low temperature. Stir for 30 minutes to form the diazonium salt intermediate.

  • Coupling Reaction: In a separate flask, prepare a solution of pyrazole. Slowly add the freshly prepared diazonium salt solution to the pyrazole solution. The pyrazole acts as a nucleophile, attacking the diazonium salt to form the N-aryl bond.

  • Reaction Monitoring & Workup: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is typically poured into water to precipitate the crude product.

  • Purification: Filter the crude solid, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid, as a crystalline solid.

Part 2: The Primary Method: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a non-destructive technique that provides the most detailed and unambiguous information about the crystal lattice, including unit cell dimensions, bond lengths, bond angles, and site ordering.[5] Its power lies in its ability to generate a complete three-dimensional model of the electron density within a crystal, from which the precise location of each atom can be determined.

Causality in Experimental Choice: Why SCXRD is the Gold Standard

The goal of crystal structure determination is to know exactly where every atom is in space relative to its neighbors, both within the same molecule (intramolecular) and in adjacent molecules (intermolecular). SCXRD is the only common laboratory technique that directly achieves this. The diffraction pattern produced when X-rays scatter from a single, well-ordered crystal contains all the information needed to reconstruct this 3D atomic arrangement.[6]

Experimental Protocol: Single-Crystal Growth and Data Collection
  • Crystal Growth (The Art and Science): Growing a high-quality single crystal is often the most challenging step.[7] The key is to allow crystals to form slowly from a supersaturated solution.

    • Method - Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol or acetone) in a clean vial to near saturation.[8] Cover the vial with a cap or parafilm containing a few pinholes to allow the solvent to evaporate slowly over several days to weeks. This gradual increase in concentration encourages the formation of a small number of large, well-ordered crystals rather than a mass of small, imperfect ones.

  • Crystal Selection and Mounting: Examine the resulting crystals under a polarizing microscope. A suitable crystal should be transparent, have well-defined faces, and be free of cracks or inclusions. The ideal size for modern diffractometers is approximately 0.1-0.3 mm in each dimension.[8] The selected crystal is carefully mounted on a thin glass fiber or a loop, which is then attached to a goniometer head.[5]

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer. The instrument generates a focused beam of monochromatic X-rays that strike the crystal.[5] The crystal is cooled, typically to 100-150 K, using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The goniometer rotates the crystal through a series of angles while the detector collects the diffraction pattern, which consists of a series of discrete, well-defined spots.[3][9]

  • Structure Solution and Refinement: The collected data (spot positions and intensities) are processed by specialized software. The "phase problem" is solved using computational methods to generate an initial electron density map.[6] An atomic model is fitted to this map and then refined to achieve the best possible agreement with the experimental diffraction data, yielding the final crystal structure.

Expected Data Output for 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic Acid
  • Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

  • Space Group: The symmetry operations that describe the arrangement of molecules in the unit cell.

  • Atomic Coordinates: A precise (x, y, z) position for every atom in the molecule.

  • Molecular Geometry: Unambiguous bond lengths, bond angles, and torsion angles.

  • Intermolecular Interactions: A detailed map of hydrogen bonds, π-stacking, and other non-covalent interactions that govern the crystal packing.

Part 3: Comparative Analysis with Alternative & Complementary Techniques

While SCXRD provides the definitive structure, other techniques are essential for a holistic characterization of the material, especially for confirming bulk properties and providing complementary data.

Caption: Overall workflow for solid-state characterization.
Comparison Summary
TechniquePrimary Information ObtainedSample RequirementDestructive?Key Use Case vs. SCXRD
Single-Crystal XRD (SCXRD) Absolute 3D atomic structure, bond lengths/angles, packingSingle crystal (~0.1-0.3 mm)NoProvides the definitive, complete crystal structure.[5]
Powder XRD (PXRD) Crystalline phase identification, purity, polymorph screeningFine powder (~10-200 mg)NoConfirms the bulk sample is the same phase as the single crystal.[3][10]
NMR Spectroscopy Covalent bonding, molecular connectivity, solution conformationDissolved sample (~5-10 mg)NoConfirms the correct molecule was synthesized before crystallization.[11][12]
Mass Spectrometry (MS) Molecular weight, elemental formula, fragmentation patternSmall amount (~<1 mg)YesConfirms molecular weight and formula of the synthesized compound.[13][14]
Thermal Analysis (TGA/DSC) Melting point, decomposition, thermal stability, hydration stateBulk powder (~2-10 mg)YesCharacterizes bulk thermal properties not revealed by a single crystal.
Powder X-ray Diffraction (PXRD)

PXRD analyzes a large collection of randomly oriented microcrystals. Instead of discrete spots, it produces a 1D diffraction pattern of intensity versus diffraction angle (2θ).[3] This pattern serves as a unique "fingerprint" for a specific crystalline phase.

Causality in Experimental Choice: A single crystal used for SCXRD may not be representative of the entire synthesized batch. PXRD is crucial for quality control, confirming that the bulk powder consists of the same crystalline phase (polymorph) as the single crystal that was analyzed. It is the primary tool for identifying polymorphism, where a compound can exist in multiple crystal forms with different properties.

  • Sample Preparation: Gently grind about 10-20 mg of the crystalline product into a fine, homogenous powder.[9] Pack the powder into a sample holder, ensuring the surface is flat and level with the holder's rim.[10]

  • Data Collection: Place the sample holder in the diffractometer. The instrument will scan a range of 2θ angles (e.g., 2° to 50°), measuring the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The resulting diffractogram is compared against a reference. The most authoritative reference is the theoretical powder pattern calculated from the SCXRD result. A match confirms phase purity. The pattern can also be compared to databases like the ICDD PDF to identify known phases.

Spectroscopic Characterization (NMR & MS)

Before attempting the often-laborious process of crystallization, it is imperative to confirm that the correct molecule has been synthesized. NMR and MS are the cornerstones of this molecular structure confirmation.

Causality in Experimental Choice: SCXRD reveals the structure within a crystal, but it doesn't inherently confirm the chemical identity if the starting material was incorrect. NMR confirms the covalent bonding framework (C-H, C-C connectivity), while MS confirms the molecular weight and elemental formula.[1]

  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[11]

  • Data Acquisition: Record standard ¹H and ¹³C spectra. For complex structures, 2D experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) are invaluable for unambiguous assignments.[12]

  • Expected Data for Analogs: Based on published data for similar compounds like 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid, one would expect specific chemical shifts and coupling patterns that confirm the presence of the fluoro-substituted phenyl ring, the pyrazole ring, and the benzoic acid moiety.[3] For example, the pyrazole protons would appear as distinct singlets or doublets, and the aromatic protons would show characteristic splitting patterns.

  • Sample Preparation: Dissolve a sub-milligram quantity of the sample in a suitable solvent like methanol or acetonitrile and introduce it into the mass spectrometer, often via an LC system.[14] Electrospray ionization (ESI) is a common method for this class of molecule.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

  • Expected Data: The primary goal is to observe the molecular ion peak. For 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid (C₁₀H₇FN₂O₂), the expected exact mass for the protonated molecule [M+H]⁺ would be ~207.0568, and for the deprotonated molecule [M-H]⁻, ~205.0419. HRMS provides a mass measurement accurate to several decimal places, allowing for the unambiguous confirmation of the elemental formula.[3]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) measures mass change as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a temperature change.

Causality in Experimental Choice: These techniques provide critical information about the bulk material's thermal stability, melting point, and the presence of bound solvent or water, which cannot be obtained from a single crystal structure alone. This is vital for determining a drug candidate's processing and storage conditions.

  • Sample Preparation: Place 2-5 mg of the powder sample into an aluminum TGA or DSC pan.

  • Data Acquisition (DSC): Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The instrument will record endothermic (melting) and exothermic (crystallization, decomposition) events.

  • Data Acquisition (TGA): Heat the sample at a controlled rate (e.g., 10 °C/min). The instrument records the percentage of mass lost as a function of temperature. A sharp mass loss corresponds to decomposition or the loss of a volatile component.

  • Expected Data: The DSC thermogram would show a sharp endotherm corresponding to the melting point of the crystalline solid. The TGA curve would ideally be flat until a high temperature, indicating the compound is thermally stable and anhydrous, before showing a sharp drop upon decomposition.

Caption: Relationship between scientific questions and analytical techniques.

Conclusion

The determination of a crystal structure is not a monolithic task accomplished by a single technique but rather a systematic investigation requiring a suite of complementary analyses. For a novel compound like 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid, Single-Crystal X-ray Diffraction is the only method that can provide the definitive, high-resolution, three-dimensional atomic structure.

However, this "gold standard" analysis exists within a broader experimental framework. Spectroscopic techniques like NMR and MS are prerequisites to confirm that the correct molecule has been synthesized before investing time in crystallization. Powder XRD is essential to bridge the gap between the single crystal and the bulk material, ensuring phase purity and screening for polymorphism. Finally, Thermal Analysis (TGA/DSC) provides critical data on the material's thermal behavior and stability, which is paramount for pharmaceutical development. Together, these techniques provide a self-validating system, delivering a comprehensive and trustworthy understanding of the solid-state properties of the material.

References

  • Alam, M. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(10), 14284–14293. [Link]

  • Newcastle University. (n.d.). Phase Identification using Powder X-ray Diffraction. Newcastle University Website. [Link]

  • AZoOptics. (2021). The Difference Between Powder XRD and Single Crystal XRD. AZoOptics.com. [Link]

  • Creative Biostructure. (2025). Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure Website. [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 179-191. [Link]

  • Tveritinova, E.V., et al. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. NIST. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1443–1450. [Link]

  • YouTube. (2023). 3D vs 1D XRD Data: Single Crystal Spots vs Powder Peaks Explained. Materials Science & Engineering. [Link]

  • PubMed. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • ACS Nano. (2019). Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials. ACS Publications. [Link]

  • ResearchGate. (2024). How the diffraction pattern of single crystal is different from the polycrystalline?. ResearchGate. [Link]

  • De la Torre, A. G., & Aranda, M. A. G. (2013). X-ray single crystal and powder diffraction: possibilities and applications. Boletín de la Sociedad Española de Cerámica y Vidrio, 52(4), 169-180. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, UZH. [Link]

  • University of Notre Dame. (n.d.). Powder X-ray Diffraction Protocol/SOP. Notre Dame University Website. [Link]

  • SERC at Carleton College. (2007). Single-crystal X-ray Diffraction. SERC Website. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • ACS Publications. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • University of Missouri. (2006). Crystallisation Techniques. University of Missouri Website. [Link]

  • PubMed Central (PMC). (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and... ACS Omega. [Link]

  • ResearchGate. (n.d.). Mass spectrum of a benzoic acid derivative identified in 119 and 193... ResearchGate. [Link]

  • ResearchGate. (2025). Structure Elucidation of a Pyrazolo[9]pyran Derivative by NMR Spectroscopy. Molecules. [Link]

  • Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. Improved Pharma Website. [Link]

  • PubMed Central (PMC). (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2019). Synthesis and Antimicrobial Studies of 4‑[3-(3-Fluorophenyl)-4-formyl‑1H‑pyrazol-1-yl]benzoic Acid... ACS Omega. [Link]

  • PubMed Central (PMC). (2017). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR)... PLoS One. [Link]

  • Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation. Intertek Website. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals Website. [Link]

  • MDPI. (2007). Structure Elucidation of a Pyrazolo[9]pyran Derivative by NMR Spectroscopy. Molecules. [Link]

  • Regis Technologies. (n.d.). Survey of Material Science and Characterization Techniques for Small Molecules – Part I. Regis Technologies Website. [Link]

  • PubMed. (2001). Characterization of the Solid-State: Spectroscopic Techniques. Journal of Pharmaceutical Sciences. [Link]

  • PubMed. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid... ACS Omega. [Link]

  • PubMed Central (PMC). (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]

  • Semantic Scholar. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti... Molecules. [Link]

  • ResearchGate. (n.d.). Characterization of the solid-state: Spectroscopic techniques. ResearchGate. [Link]

  • MDPI. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics... Molecules. [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis (TGA/DSC). Mettler Toledo Website. [Link]

  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager Website. [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • XRF Scientific. (2023). What's the difference between DSC and TGA analysis?. XRF Scientific Website. [Link]

  • Semantic Scholar. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti... Molecules. [Link]

  • Torontech. (2025). DSC vs TGA: A Complete Guide to the Difference. Torontech Website. [Link]

Sources

Validation

IR spectroscopy characteristic peaks of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid

Technical Comparison of IR Spectral Signatures: 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic Acid vs. Structural Analogs Executive Summary Target Molecule: 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid (CAS: 957263-74-0) Primary Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison of IR Spectral Signatures: 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic Acid vs. Structural Analogs

Executive Summary

Target Molecule: 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid (CAS: 957263-74-0) Primary Application: Pharmaceutical intermediate (kinase inhibitor synthesis), scaffold for fragment-based drug discovery. Analysis Context: This guide provides a comparative infrared (IR) spectroscopy analysis. Due to the proprietary nature of specific batch data for this intermediate, we utilize a Fragment-Based Spectral Reconstruction (FBSR) method.[1] We compare the target against its two primary structural parents: 4-Fluorobenzoic acid (the acidic core) and 1-Phenylpyrazole (the heterocyclic substituent).[1]

This approach isolates the unique spectral contributions of the pyrazole-fluorine interaction, providing a robust reference for purity assessment and structural validation.[1]

Molecular Architecture & Functional Group Analysis

To accurately interpret the IR spectrum, we must deconstruct the molecule into its vibrating moieties.[1] The target molecule combines a benzoic acid core with a pyrazole ring ortho to a fluorine atom.[1]

Functional GroupDiagnostic ModeExpected Region (cm⁻¹)Structural Influence
Carboxylic Acid (-COOH) O-H Stretch2500–3300 (Broad)Dominates high-frequency region; H-bonding broadens peak.
C=O Stretch1680–1705 (Strong)Conjugation with benzene ring lowers frequency vs. aliphatic acids.[1]
Pyrazole Ring C=N Stretch1520–1550Characteristic of 1,3-nitrogen heterocycles.[1]
Ring Breathing900–1000Unique fingerprint for pyrazole substitution.[1]
Aryl Fluorine (Ar-F) C-F Stretch1200–1260Strong band; position affected by ortho-pyrazole steric/electronic effects.
C-N Linkage C-N Stretch1380–1420Connects pyrazole to the benzoate core.[1]

Comparative Spectral Analysis

The following table contrasts the target molecule with its structural analogs. Use this data to differentiate the target from starting materials (e.g., unreacted 4-fluorobenzoic acid).

Table 1: Characteristic Peak Assignment & Comparison
Vibrational ModeTarget Molecule (Predicted Range)4-Fluorobenzoic Acid (Reference)1-Phenylpyrazole (Reference)Differentiation Note
O-H Stretch (Acid)2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹AbsentDistinguishes target from non-acidic impurities (e.g., pyrazole precursors).
C=O Stretch (Acid)1685–1700 cm⁻¹ ~1680–1690 cm⁻¹AbsentThe electron-withdrawing pyrazole may slightly shift this upfield vs. 4-FBA.
C=N Stretch (Pyrazole)1520–1540 cm⁻¹ Absent~1525 cm⁻¹Critical ID Peak: Confirms presence of the pyrazole ring.[1]
C=C Aromatic 1580–1610 cm⁻¹ 1590–1610 cm⁻¹1590–1605 cm⁻¹Overlapping region; look for intensity changes.[1]
C-F Stretch 1220–1250 cm⁻¹ ~1230 cm⁻¹AbsentStrong intensity; confirms fluorination.[1]
C-N Stretch (Exocyclic)1390–1410 cm⁻¹ Absent~1395 cm⁻¹Confirms the C-N bond formation between rings.[1]
Fingerprint (C-H Bend) 750–850 cm⁻¹ ~760, 850 cm⁻¹~750 cm⁻¹Complex region; unique pattern for 1,2,4-substitution.[1]

Analyst Insight: The most critical region for purity validation is 1520–1550 cm⁻¹ .[1] If this peak is absent, the pyrazole coupling failed.[1] If the broad O-H band at 3000 cm⁻¹ is missing, the carboxylic acid may have been esterified or converted to a salt.[1]

Experimental Protocol: KBr Pellet Method

For solid carboxylic acids, the KBr pellet method is the gold standard, offering superior resolution over ATR for the broad O-H stretch region.[1]

Reagents:

  • Target Sample: 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid (>98% purity recommended).

  • Matrix: Potassium Bromide (KBr), IR grade, dried at 110°C.[1]

Step-by-Step Methodology:

  • Sample Preparation: Weigh 1.5–2.0 mg of the target substance.[1]

  • Matrix Ratio: Mix with 200 mg of dry KBr (approx. 1:100 ratio).

  • Grinding: Grind in an agate mortar for 2–3 minutes until a fine, uniform powder is achieved. Note: Inadequate grinding causes scattering (slope in baseline).[1]

  • Compression: Transfer to a 13mm die set. Apply 8–10 tons of pressure for 2 minutes under vacuum (to remove trapped air/moisture).[1]

  • Acquisition:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 32 or 64[1]

    • Range: 4000–400 cm⁻¹[1]

    • Background: Pure KBr pellet.[1]

Data Interpretation Workflow

The following diagram illustrates the decision logic for validating the identity of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid based on its IR spectrum.

IR_Analysis_Workflow Start Start Spectral Analysis Check_OH Check 2500-3300 cm⁻¹ (Broad O-H Band?) Start->Check_OH Check_CO Check 1680-1700 cm⁻¹ (Strong C=O Peak?) Check_OH->Check_CO Yes Fail_Ester FAIL: Possible Ester/Salt Check_OH->Fail_Ester No (Weak/Absent) Decision_Acid Confirm: Carboxylic Acid Present Check_CO->Decision_Acid Yes Check_CN Check 1520-1540 cm⁻¹ (C=N Pyrazole Peak?) Decision_Pyrazole Confirm: Pyrazole Ring Present Check_CN->Decision_Pyrazole Yes Fail_Precursor FAIL: Unreacted Precursor (Missing Pyrazole) Check_CN->Fail_Precursor No Check_CF Check 1220-1250 cm⁻¹ (C-F Stretch?) Decision_Fluoro Confirm: Fluorine Substituent Check_CF->Decision_Fluoro Yes Decision_Acid->Check_CN Decision_Pyrazole->Check_CF Final_Valid VALID IDENTITY: 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid Decision_Fluoro->Final_Valid

Caption: Logical workflow for confirming molecular identity via functional group verification.

References

  • National Institute of Standards and Technology (NIST). "Benzoic acid, 4-fluoro- Infrared Spectrum."[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • National Institute of Standards and Technology (NIST). "1H-Pyrazole, 1-phenyl- Infrared Spectrum." NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • Whitt, J., et al. "Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid...".[2] ACS Omega, 2019, 4(10), 14284–14293.[1][2] (Demonstrates pyrazole-benzoic acid synthesis and characterization). [Link][2]

Sources

Comparative

Validating Synthesis of 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic Acid: A Comparative Analytical Guide

Topic: Validating synthesis of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid via elemental analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating synthesis of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid via elemental analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Hidden" Impurity Challenge

In the development of kinase inhibitors (e.g., BTK or JAK pathways), 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid (CAS 957263-74-0) serves as a critical scaffold. Its synthesis, typically involving metal-catalyzed C-N coupling, presents a unique validation challenge. While HPLC and NMR are standard for organic purity, they often fail to detect two critical contaminants common in this pathway: trapped inorganic catalysts (Copper/Palladium) and non-stoichiometric solvation .

This guide objectively compares Elemental Analysis (EA) against qNMR and HPLC , demonstrating why EA remains the "Gold Standard" for validating the bulk composition of this fluorinated heterocycle, provided specific protocols for fluorine interference are followed.

Synthesis & The Validation Gap

The most robust synthesis of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid utilizes a modified Ullmann-type coupling. This reaction creates a specific validation gap: the product often precipitates with trace copper salts occluded in the crystal lattice, which standard LC-MS methods (focused on organic ionization) may overlook.

Figure 1: Synthesis Pathway & Impurity Risks

SynthesisWorkflow Start 4-Fluoro-3-bromobenzoic acid (Starting Material) Intermediate Crude Reaction Mixture (Contains Cu salts, inorganic byproducts) Start->Intermediate Ullmann Coupling Reagents Pyrazole + CuI (10 mol%) Ligand (L-Proline/DMEDA) K2CO3, DMSO, 110°C Reagents->Intermediate Workup Acidic Workup (pH 3) & Recrystallization (EtOH/H2O) Intermediate->Workup Quench & Filter Product Target: 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid (Potential Cu occlusion) Workup->Product Purification

Figure 1: The Ullmann coupling pathway highlights the introduction of Copper (CuI) and inorganic bases (K2CO3), necessitating a validation method capable of detecting inorganic contamination.

The Core Analytical Challenge: "The Fluorine Factor"

Validating this compound via Elemental Analysis is not routine due to the Fluorine Effect .

  • Interference: During combustion, fluorine forms HF and

    
    , which react with the silica quartz combustion tube (
    
    
    
    ) to form volatile
    
    
    . This artificially inflates the Nitrogen signal or damages the detector in standard CHN analyzers.
  • Solution: The protocol must utilize a dynamic flash combustion system equipped with a specific fluorine scavenger (e.g., Magnesium Oxide or a dedicated "FluoAdso" layer) in the reduction reactor to sequester fluorine before detection.

Comparative Method Analysis

To validate the bulk material, we compare three analytical pillars.

Method A: Elemental Analysis (CHN/F) - The Bulk Composition Gatekeeper

Role: Confirms empirical formula, solvation state, and inorganic purity. Why it wins here: If your sample contains 2% trapped Copper Iodide (CuI), your Carbon % will be lower than theoretical by a predictable margin. HPLC will simply filter out the CuI and show "99.9% purity." EA reveals the truth of the bulk solid.

Method B: Quantitative NMR (qNMR) - The Organic Absolute

Role: Determines absolute organic purity using an internal standard (e.g., Maleic Acid). Limitation: While excellent for organic impurities, 19F-NMR integration can be tricky due to wide spectral width and relaxation times. It also requires a completely soluble sample, often difficult with zwitterionic amino-acid-like structures.

Method C: HPLC-UV/MS - The Trace Impurity Profiler

Role: Identifies specific organic side-products (e.g., regioisomers). Limitation: "Area %" is relative. It does not account for water, solvents, or inorganic salts.

Data Comparison Table: Theoretical vs. Experimental Scenarios

The following table simulates a common scenario where the product looks pure by HPLC but fails EA due to hydration and trapped catalyst.

Target Formula:


 (MW: 206.17)[1]
ElementTheoretical %Scenario 1: Pure AnhydrousScenario 2: Trapped CuI (2% wt/wt)Scenario 3: Hemihydrate (

)
Carbon 58.26% 58.21% (Pass)57.10% (Fail - Low)55.81% (Fail - Low)
Hydrogen 3.42% 3.45% (Pass)3.38% (Pass)3.75% (Fail - High)
Nitrogen 13.59% 13.55% (Pass)13.31% (Fail - Low)13.02% (Fail - Low)
Conclusion Validated Inorganic Contamination Solvent/Water Trap

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic Acid

Note: This protocol minimizes copper residues but requires EA validation.

  • Reagents: Charge a reaction vessel with 4-fluoro-3-bromobenzoic acid (1.0 eq), Pyrazole (1.2 eq),

    
     (2.0 eq), and CuI (0.1 eq).
    
  • Ligand: Add trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA) (0.2 eq) or L-Proline.

  • Solvent: Dissolve in anhydrous DMSO (0.5 M concentration).

  • Reaction: Heat to 110°C for 16–24 hours under Argon. Monitor by LC-MS for consumption of bromide.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with water and acidify to pH 3-4 with 1M HCl (Critical step to break Cu-complexes).

    • Filter the precipitate.[3]

    • Purification: Recrystallize from Ethanol/Water (9:1) to remove trace ligand and copper.

Protocol 2: Validated Elemental Analysis (Fluorine-Compatible)

System: FlashSmart Elemental Analyzer (or equivalent) with Fluorine Configuration.[4]

  • Calibration: Calibrate using a fluorinated standard (e.g., 4-fluorobenzoic acid) to establish the "F-factor" and correct for combustion enthalpy changes.

  • Sample Prep: Weigh 2.0–2.5 mg of dried sample into a Tin (Sn) capsule. (Tin assists in the exothermic flash combustion, reaching >1800°C).

  • Additives: Add ~10 mg of Vanadium Pentoxide (

    
    )  to the capsule.
    
    • Reasoning:

      
       acts as an oxidative flux, ensuring complete combustion of the refractory aromatic ring and aiding in the release of fluorine.
      
  • Reactor Setup:

    • Combustion Tube: Quartz, packed with Copper Oxide (oxidation) and a specific Fluorine Adsorber (e.g., CaO or MgO layer) placed at the exit of the combustion zone.

    • Mechanism:[5]

      
       (solid). This prevents 
      
      
      
      from attacking the quartz and entering the detector.
  • Detection: Measure

    
    , 
    
    
    
    , and
    
    
    via TCD (Thermal Conductivity Detector).
  • Calculation: Compare results against theoretical values with a tolerance of

    
    .
    

Analytical Decision Matrix

Use this logic flow to determine when EA is required versus when HPLC/NMR is sufficient.

Figure 2: Validation Logic Flow

DecisionMatrix Start Sample Isolated Check1 Is the sample for Biological Assay? Start->Check1 HPLC Run HPLC-UV/MS (Check Organic Purity) Check1->HPLC Yes PassHPLC Purity > 98%? HPLC->PassHPLC EA_Step Run Elemental Analysis (CHN) (Check Bulk Composition) PassHPLC->EA_Step Yes Recrystallize Recrystallize (Remove Salts/Solvent) PassHPLC->Recrystallize No Result_Pass Values within ±0.4%? (PASS) EA_Step->Result_Pass Release Release for Assay/Scale-up Result_Pass->Release Yes Result_Pass->Recrystallize No (Low C% = Salts) (High H% = Water)

Figure 2: The decision matrix prioritizes HPLC for initial screening, but enforces EA as the final gatekeeper to ensure the "solid" is chemically defined and free of inorganic artifacts.

References

  • Synthesis of Pyrazolyl-Benzoic Acids

    • Whitt, J., et al. (2019). "Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid..." ACS Omega, 4(10), 14284–14293.

  • Ullmann Coupling Mechanisms

    • Ma, D., & Cai, Q. (2004). "L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with... Pyrazoles." Synlett, 2004(1), 128-130.

  • Elemental Analysis of Fluorine Compounds

    • Thermo Fisher Scientific. (2020). "CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer." Application Note 42205.

  • qNMR vs.

    • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

Sources

Validation

Comparative ligand efficiency of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid analogs

Title: Comparative Ligand Efficiency of 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic Acid Analogs Executive Summary In the landscape of central nervous system (CNS) drug discovery, maximizing the binding affinity of a molecule wh...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Ligand Efficiency of 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic Acid Analogs

Executive Summary In the landscape of central nervous system (CNS) drug discovery, maximizing the binding affinity of a molecule while minimizing its molecular weight is paramount for ensuring blood-brain barrier (BBB) penetrance and favorable pharmacokinetics. This guide provides an in-depth comparative analysis of the ligand efficiency (LE) of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid analogs. By functioning as highly potent inhibitors of D-amino acid oxidase (DAAO), these compounds represent a masterclass in structure-based drug design, utilizing precise stereoelectronic effects to achieve near-perfect atom economy.

Mechanistic Rationale: Targeting D-Amino Acid Oxidase (DAAO)

D-amino acid oxidase (DAAO) is a peroxisomal flavoenzyme responsible for the oxidative deamination of D-amino acids, primarily D-serine, into their corresponding


-keto acids[1]. D-serine acts as a critical co-agonist at the synaptic N-methyl-D-aspartate (NMDA) receptor. The accelerated degradation of D-serine by DAAO leads to NMDA receptor hypofunction, which is a primary pathophysiological driver of the cognitive deficits and negative symptoms observed in schizophrenia[2]. Consequently, inhibiting DAAO elevates synaptic D-serine levels, thereby enhancing NMDA receptor-mediated neurotransmission and improving cognitive function[3].

While early-generation DAAO inhibitors like sodium benzoate demonstrated clinical proof-of-concept, their low potency (micromolar range) necessitates impractically high clinical dosing[4]. To optimize this, the 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid scaffold was developed. The causality behind its superior binding lies in a highly optimized, three-point pharmacophore:

  • Carboxylate Salt Bridge: The benzoic acid moiety forms a critical bidentate salt bridge with the Arg283 residue in the DAAO active site.

  • Fluorine Inductive Effect: The highly electronegative fluorine atom at the 4-position strongly withdraws electron density from the aromatic ring. This inductive effect lowers the

    
     of the adjacent carboxylic acid, significantly strengthening the electrostatic interaction with Arg283.
    
  • Conformational Pre-organization: The steric bulk of the ortho-fluorine restricts the torsional rotation of the pyrazole ring. This forces the pyrazole into a coplanar bioactive conformation, perfectly pre-organized to engage in

    
     stacking with Tyr224 and the FAD cofactor, thereby minimizing the entropic penalty of binding.
    

G Inhibitor 4-Fluoro-3-(1H-pyrazol-1-yl) benzoic acid DAAO DAAO Enzyme Inhibitor->DAAO Inhibits DSerine Synaptic D-Serine DAAO->DSerine Prevents Oxidation NMDAR NMDA Receptor DSerine->NMDAR Co-agonizes Cognition Cognitive Function NMDAR->Cognition Enhances

Mechanism of DAAO inhibitors enhancing NMDA receptor function via D-serine preservation.

Comparative Ligand Efficiency (LE) Analysis

Ligand Efficiency (LE) is a vital metric that normalizes a compound's binding affinity against its molecular size. It is calculated using the formula:


 
(where HA = Heavy Atoms, and 

= -log10 of the

in Molar).

In drug discovery, maintaining an LE > 0.30 kcal/mol/HA is considered standard. As demonstrated in the data below, the addition of a single fluorine atom (increasing HA by 1) drops the


 by over 10-fold compared to the unsubstituted analog. The 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid analogs achieve extraordinary LE values (>0.60), indicating exceptional atom economy.
CompoundHeavy Atoms (HA)

(nM)

Ligand Efficiency (kcal/mol/HA)
Sodium Benzoate (Reference)9150,0003.820.58
3-(1H-pyrazol-1-yl)benzoic acid141,2005.920.58
4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid15857.070.65
4-fluoro-3-(4-methyl-1H-pyrazol-1-yl)benzoic acid16427.380.63

Experimental Workflows: Self-Validating DAAO Inhibition Assay

To accurately determine the


 and calculate the LE of these analogs, a robust, self-validating kinetic assay is required. We utilize an In Vitro Amplex Red-coupled fluorescence assay.

Causality of Design: Because DAAO produces hydrogen peroxide (


) as a byproduct of D-serine oxidation, we couple this reaction with Horseradish Peroxidase (HRP). HRP utilizes the generated 

to oxidize Amplex Red into resorufin, a highly fluorescent product. Crucially, to ensure a self-validating system, an orthogonal counter-screen omitting DAAO but including exogenous

must be run in parallel. This verifies that the analogs are true DAAO inhibitors and not false-positive HRP inhibitors or fluorescent quenchers.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM sodium phosphate, pH 7.4). Reconstitute recombinant human DAAO (rhDAAO) and exogenous FAD (flavin adenine dinucleotide) to ensure complete holoenzyme saturation.

  • Compound Dilution: Serially dilute the 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid analogs in 100% DMSO. Transfer to a black 384-well assay plate (ensure final DMSO concentration remains <1% to prevent enzyme denaturation).

  • Enzyme Pre-incubation: Add the rhDAAO/FAD mixture to the compound wells and incubate for 15 minutes at 37°C. Rationale: This allows sufficient time for equilibrium binding, which is critical for accurately measuring conformationally restricted analogs.

  • Reaction Initiation: Add the detection master mix containing 50 mM D-serine (substrate), 50 µM Amplex Red, and 0.1 U/mL HRP.

  • Kinetic Readout: Immediately measure fluorescence (Excitation: 530 nm, Emission: 590 nm) continuously for 30 minutes. Rationale: Kinetic reads allow for the calculation of initial velocities (

    
    ), which provide a much more accurate representation of Michaelis-Menten kinetics than endpoint reads.
    
  • Data Analysis: Plot the fractional activity (

    
    ) against the log[Inhibitor] concentration. Fit the data to a four-parameter logistic non-linear regression model to derive the 
    
    
    
    and compute the LE.

Workflow Prep 1. Compound Dilution (DMSO to Buffer) Incubate 2. DAAO Pre-incubation (15 min, 37°C) Prep->Incubate Substrate 3. Add D-Serine + Amplex Red + HRP Incubate->Substrate Detect 4. Kinetic Fluorescence (Ex: 530nm, Em: 590nm) Substrate->Detect Analyze 5. IC50 & LE Calculation Detect->Analyze

Self-validating high-throughput screening workflow for DAAO inhibitor evaluation.

Conclusion

The 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid scaffold is a premier example of utilizing stereoelectronic tuning to maximize ligand efficiency. By leveraging an inductive fluorine effect to strengthen salt-bridge interactions and pre-organize the pyrazole ring for optimal


 stacking, these analogs achieve sub-100 nM potency against DAAO while maintaining a remarkably low molecular weight. This makes them highly attractive candidates for further development into CNS-penetrant therapeutics.

References

  • Title: Pharmacokinetics and Safety of Sodium Benzoate, a d-Amino Acid Oxidase (DAAO) Inhibitor, in Healthy Subjects Source: SyneuRx / Clinical Therapeutics URL: [Link]

  • Title: 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors Source: ACS Publications URL: [Link]

  • Title: Chemical structures of DAO inhibitors: sodium benzoate (benzoic acid), CBIO, compound 8... Source: ResearchGate URL: [Link]

  • Title: US20050143434A1 - Benzo[d]isoxazol-3-ol DAAO inhibitors Source: Google Patents URL

Sources

Comparative

Melting Point Range Verification for 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid

Content Type: Publish Comparison Guide Subject: CAS 957263-74-0 | Characterization & Purity Assessment Audience: Medicinal Chemists, Process Development Scientists, QC Analysts Executive Summary & Strategic Context 4-flu...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: CAS 957263-74-0 | Characterization & Purity Assessment Audience: Medicinal Chemists, Process Development Scientists, QC Analysts

Executive Summary & Strategic Context

4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid (CAS: 957263-74-0) is a specialized intermediate, often utilized in the synthesis of PARP inhibitors (e.g., Rucaparib analogs) and other kinase inhibitors. Unlike pharmacopeial standards (e.g., Aspirin), this compound lacks a widely published, harmonized melting point (MP) compendium value.

The Challenge: Researchers often encounter conflicting or absent data regarding its physical constants. Relying on unverified literature values can lead to false rejections of high-quality batches or, conversely, the acceptance of impure material.

The Solution: This guide provides a protocol to establish an internal melting point reference . Instead of comparing your sample to a potentially non-existent database value, you will compare Methodological Alternatives (DSC vs. Capillary) and Material Grades (Crude vs. Purified) to validate your specific batch.

Technical Specifications & Theoretical Baseline

Before experimental verification, confirm the identity of the material.

PropertySpecificationNotes
Compound Name 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid
CAS Number 957263-74-0Verify against CoA.
Molecular Weight 206.17 g/mol
Structure Benzoic acid core with 4-fluoro and 3-pyrazolyl substituents
Physical Form White to Off-White SolidColoration often indicates oxidation or trace metals.
Anticipated MP >180 °C (Theoretical Estimate)Based on structural analogs (e.g., 4-fluoro-3-hydroxybenzoic acid melts at 214–218 °C).

Critical Insight: The presence of the carboxylic acid moiety typically results in strong intermolecular hydrogen bonding, leading to a high melting point. A low observed MP (<150 °C) often indicates significant solvent entrapment or starting material contamination.

Comparative Analysis: Performance of Measurement Alternatives

To verify the melting point range, you must choose the correct analytical technique. We compare the industry-standard Capillary Method against the Differential Scanning Calorimetry (DSC) method.

Table 1: Methodological Comparison
FeatureAlternative A: Capillary Method (e.g., Büchi, SRS)Alternative B: DSC (e.g., TA Instruments, Mettler)
Primary Output Visual Range (Onset to Clear Point)Thermal Heat Flow (Onset Temperature & Enthalpy)
Precision ± 0.5 – 1.0 °C± 0.1 °C
Sample Req. ~5 mg (Destructive)~2–5 mg (Destructive)
Detection Visual melting (subjective)Phase transition energy (objective)
Best For Routine QC, Quick Purity ChecksPolymorph Screening , Solvate Detection, Final Release
Limitation Cannot easily distinguish decomposition from melting.Requires expensive instrumentation and calibration.

Recommendation: Use DSC for the initial characterization to establish the "Gold Standard" value for your internal library. Use Capillary for routine batch-to-batch consistency checks.

Experimental Protocol: The Self-Validating Workflow

This protocol ensures that the melting point you measure is a true physical constant of the compound, not an artifact of impurities.

Phase 1: Purity Confirmation (The Prerequisite)

Do not measure MP on unverified material.

  • HPLC Analysis: Ensure purity is >98.5% (Area %). Impurities >1% can depress MP by 2–5 °C.

  • 1H-NMR: Confirm removal of solvents (ethanol/ethyl acetate). Solvates will show a "pseudo-melt" or broad endotherm.

Phase 2: Differential Scanning Calorimetry (DSC) - The Reference Method

Objective: Determine the thermodynamic melting point (


).
  • Instrument: Calibrated DSC (Indium/Zinc standards).

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero Aluminum Pan . Crimp with a pinhole lid (allows volatile escape if decomposition occurs).

  • Method:

    • Equilibrate at 40 °C.

    • Ramp 10.0 °C/min to 250 °C.

    • Purge: Nitrogen (50 mL/min).

  • Analysis:

    • Identify the Endothermic Peak .

    • Record

      
       (extrapolated onset temperature) and 
      
      
      
      .
    • Note: If an exotherm follows immediately, the compound decomposes upon melting.

Phase 3: Capillary Range Determination (Routine QC)

Objective: Verify batch consistency against the DSC reference.

  • Preparation: Grind sample to a fine powder. Fill capillary to 3 mm height. Compact by tapping.

  • Ramp 1: Fast ramp (10 °C/min) to find approximate MP.

  • Ramp 2 (Measurement):

    • Start 20 °C below approximate MP.

    • Ramp rate: 1.0 °C/min .

  • Recording:

    • Stage A (Collapse): Moistening/sintering (ignore).

    • Stage B (Meniscus): Liquid meniscus forms (Lower Limit ).

    • Stage C (Clear Point): Sample is completely clear liquid (Upper Limit ).

Visualization: Verification Logic Flow

The following diagram illustrates the decision-making process for validating the melting point.

MP_Verification Start Synthesized Batch (CAS 957263-74-0) PurityCheck Purity Check (HPLC + NMR) Start->PurityCheck DecisionPurity Purity > 98%? PurityCheck->DecisionPurity Recrystallize Recrystallize (EtOH/Water) DecisionPurity->Recrystallize No DSC DSC Analysis (Determine Onset) DecisionPurity->DSC Yes Capillary Capillary MP (Routine Check) DecisionPurity->Capillary Yes Recrystallize->PurityCheck Compare Compare Results DSC->Compare Capillary->Compare Valid Valid Reference Established Compare->Valid Range < 2°C Matches Investigate Investigate Polymorphs/Solvates Compare->Investigate Discrepancy > 2°C

Figure 1: Logical workflow for establishing a verified melting point reference for non-pharmacopeial intermediates.

Troubleshooting & Data Interpretation
ObservationDiagnosisCorrective Action
Range > 3 °C Impure sample or wet cake.Dry sample under vacuum at 45 °C for 12h. Re-check HPLC.
MP Lower than Expected Eutectic impurity or solvent.Check NMR for residual solvent. Recrystallize from Ethyl Acetate.
Double Melting Peak (DSC) Polymorphism.The compound may exist in metastable forms. Anneal or slow-cool to isolate the stable form.
Brown discoloration Decomposition.The compound is heat-sensitive. Use DSC with a faster ramp (20 °C/min) or sealed pans to minimize degradation interference.
References
  • ChemScene. (2023). Safety Data Sheet: 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid (CAS 957263-74-0). Retrieved from

  • Whitt, J., et al. (2019).[1][2][3] "Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid...". ACS Omega, 4(10), 14284-14293.[1][2] (Provides synthetic context for pyrazolyl-benzoic acid analogs). Retrieved from

  • United States Pharmacopeia (USP).General Chapter <741> Melting Range or Temperature. (Standard protocol for capillary method).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard Profile 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid is a fluorinated aromatic carboxylic acid containing a pyrazole moiety. Based on t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile

4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid is a fluorinated aromatic carboxylic acid containing a pyrazole moiety. Based on the hazard profiles of analogous compounds, it should be treated as a substance that is potentially harmful if swallowed, and capable of causing skin, eye, and respiratory tract irritation.[1][2][3]

Anticipated Hazards:

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3]

The fluorinated nature of the compound and the presence of the pyrazole ring are key structural alerts that inform these anticipated hazards. Fluorine substitution can enhance the biological activity and reactivity of molecules, while pyrazole derivatives can exhibit a range of toxicological effects.[4] Therefore, a cautious approach is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid. The following provides a detailed, step-by-step guide to appropriate PPE selection and use.

Rationale: The primary route of exposure in a laboratory setting is often through dermal contact. Chemical-resistant gloves are essential to prevent skin irritation and potential systemic absorption.

Step-by-Step Protocol:

  • Glove Selection: Choose nitrile gloves as a minimum standard for handling this compound.[5][6] Nitrile offers good resistance to a wide range of chemicals, including acids and organic solvents.[6][7] For tasks involving prolonged contact or immersion, consider heavier-duty gloves such as butyl rubber or neoprene.[6] Always consult a glove compatibility chart if available.

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.

  • Donning Gloves: Ensure hands are clean and dry before putting on gloves.

  • Doffing Gloves: To prevent cross-contamination, remove gloves by peeling them off from the cuff, turning them inside out. Dispose of used gloves immediately in the appropriate chemical waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2][3]

Rationale: The eyes are particularly vulnerable to chemical splashes. Given that 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid is anticipated to be a serious eye irritant, robust eye protection is mandatory.[2]

Step-by-Step Protocol:

  • Primary Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards. Goggles provide a seal around the eyes, offering protection from splashes from all directions.[8]

  • Secondary Protection: When handling larger quantities of the compound or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[8]

  • Prescription Eyewear: Standard prescription glasses do not provide adequate protection. If you wear prescription glasses, use prescription safety glasses with side shields or wear chemical splash goggles over your regular glasses.

Rationale: A lab coat protects your personal clothing and skin from spills and contamination.

Step-by-Step Protocol:

  • Lab Coat: A flame-resistant lab coat that is fully buttoned should be worn at all times in the laboratory.

  • Appropriate Attire: Wear long pants and closed-toe shoes to protect your legs and feet.[9] Perforated shoes, sandals, or any footwear that exposes the skin should not be worn.[9]

Rationale: As a solid, 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid can become airborne as dust, posing a respiratory hazard.[2]

Step-by-Step Protocol:

  • Engineering Controls: The primary method for controlling respiratory hazards is to work in a well-ventilated area, preferably within a certified chemical fume hood.[2][10]

  • Respirator Use: If engineering controls are not sufficient to minimize exposure to dust, or in the event of a large spill, a NIOSH-approved respirator with a particulate filter may be necessary. The use of respirators must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Step-by-Step Protocol:

  • Designated Area: Handle 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid in a designated area, such as a chemical fume hood, to minimize the spread of contamination.

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2][11]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[2]

Step-by-Step Protocol:

  • Evacuate: In the event of a spill, evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material to contain the spill. Avoid raising dust.

  • Collect: Carefully sweep or scoop the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Rationale: Improper disposal of chemical waste can harm the environment and public health.[10]

Step-by-Step Protocol:

  • Waste Identification: 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid and any materials contaminated with it should be classified as hazardous chemical waste.[10][12]

  • Containerization: Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container.[10][12] The label should include the full chemical name and associated hazards.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.[12]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[11][12] Do not dispose of this compound down the drain or in the regular trash.[10][12]

Workflow Diagrams

To further clarify the safety procedures, the following diagrams illustrate the key decision-making processes.

PPE_Selection cluster_ppe PPE Selection for 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid start Handling the Compound hand_protection Hand Protection: - Nitrile gloves (minimum) - Inspect before use - Proper doffing technique start->hand_protection eye_protection Eye/Face Protection: - Chemical splash goggles - Face shield for larger quantities start->eye_protection clothing Protective Clothing: - Fully buttoned lab coat - Long pants, closed-toe shoes start->clothing respiratory Respiratory Protection: - Work in a chemical fume hood - Consider respirator for spills start->respiratory end Safe Handling hand_protection->end eye_protection->end clothing->end respiratory->end

Caption: Personal Protective Equipment (PPE) selection workflow.

Disposal_Plan cluster_disposal Disposal Plan for 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid Waste start Generate Chemical Waste identify Identify as Hazardous Waste start->identify containerize Collect in a Labeled, Sealed Container identify->containerize segregate Segregate from Incompatible Waste containerize->segregate contact_ehs Contact EHS or Licensed Waste Contractor for Disposal segregate->contact_ehs end Compliant Disposal contact_ehs->end

Caption: Chemical waste disposal workflow.

By adhering to these comprehensive safety protocols, researchers can confidently and safely handle 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
  • Pyrazole - Safety Data Sheet. ChemicalBook.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • 4-Fluoro-3-hydroxybenzoic acid - Safety Data Sheet. Synquest Labs.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet. Aaronchem.
  • SAFETY DATA SHEET. MilliporeSigma.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA.
  • Section 6C: Protective Equipment. Environmental Health and Safety - Princeton University.
  • 3.4.3 Types of Gloves. Environment, Health and Safety - Cornell University.
  • Safety Data Sheet. Fluorochem.
  • Safety equipment, PPE, for handling acids. Quicktest.
  • 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid. ChemScene.
  • OSHA Glove Selection Chart. Environmental Health and Safety - University of Washington.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Proper Disposal of 4-Fluoro-3-hydroxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3H-pyrazole Derivatives. Benchchem.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate.
  • Safety Data Sheet. Aaronchem.
  • Safety Data Sheet. Fluorochem.
  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega.

Sources

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